Giredestrant
Description
Properties
IUPAC Name |
3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31F5N4O/c1-16-9-20-19-5-2-3-6-23(19)34-25(20)26(36(16)14-27(31,32)15-37)24-21(29)10-17(11-22(24)30)33-18-12-35(13-18)8-4-7-28/h2-3,5-6,10-11,16,18,26,33-34,37H,4,7-9,12-15H2,1H3/t16-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCXHIKRWBIQMD-AKJBCIBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31F5N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1953133-47-5 | |
| Record name | Giredestrant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1953133475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GIREDESTRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28P3DU6DB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Giredestrant: A Novel Selective Estrogen Receptor Degrader Forging a New Path in Overcoming Endocrine Resistance in ER-Positive Breast Cancer
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Endocrine therapies are the cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer, the most prevalent subtype of the disease. However, a significant number of patients eventually develop resistance to these treatments, leading to disease progression and metastasis. A key mechanism of acquired resistance is the emergence of mutations in the estrogen receptor 1 gene (ESR1), which result in ligand-independent, constitutive activation of the ER signaling pathway. Giredestrant (GDC-9545) is a potent, oral, next-generation selective estrogen receptor degrader (SERD) designed to overcome the limitations of current endocrine therapies. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in surmounting endocrine resistance, and a summary of its preclinical and clinical development. Detailed experimental protocols for key assays and methodologies are also provided to support further research and development in this field.
Introduction to Endocrine Resistance in ER+ Breast Cancer
Hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer accounts for approximately 70% of all breast cancer cases.[1] The growth and proliferation of these cancer cells are driven by the estrogen receptor (ER). Standard-of-care endocrine therapies, such as selective estrogen receptor modulators (SERMs) like tamoxifen and aromatase inhibitors (AIs), function by either blocking the ER or reducing estrogen production, respectively.[2] While initially effective, many patients develop resistance, leading to disease progression.[2]
Acquired resistance to endocrine therapy is a complex process involving multiple mechanisms. One of the most clinically relevant mechanisms is the development of activating mutations in the ligand-binding domain of the ESR1 gene. These mutations render the ER constitutively active, even in the absence of estrogen, thereby driving tumor growth despite treatment with AIs.[3][4] While the SERD fulvestrant has shown some activity against ESR1-mutant tumors, its suboptimal pharmacokinetic properties, requiring intramuscular injection, have prompted the development of more potent and orally bioavailable SERDs.
This compound is a novel, nonsteroidal, oral SERD that has demonstrated robust preclinical and clinical activity in ER+ breast cancer, including in tumors harboring ESR1 mutations. This document will delve into the technical details of this compound's mechanism of action and its role in overcoming endocrine resistance.
This compound's Mechanism of Action: A Dual Approach to ER Blockade
This compound functions as both a potent antagonist and a degrader of the estrogen receptor. It competitively binds to both wild-type and mutant ER with nanomolar potency, effectively blocking the binding of estrogen. Upon binding, this compound induces a conformational change in the ER, which marks the receptor for ubiquitination and subsequent degradation by the proteasome. This dual mechanism of action not only prevents ER-mediated gene transcription but also reduces the total cellular pool of ER, offering a more comprehensive blockade of the ER signaling pathway compared to SERMs or AIs.
Overcoming Endocrine Resistance with this compound
The efficacy of this compound in overcoming endocrine resistance is most prominently demonstrated in the context of ESR1 mutations. Preclinical studies have shown that this compound is more potent than fulvestrant and other oral SERDs in ER+ breast cancer cell lines, including those with ESR1 mutations.
Clinical data from several trials support these preclinical findings. In the Phase II acelERA study, there was a trend toward a more favorable progression-free survival (PFS) with this compound compared to the physician's choice of endocrine therapy in patients with detectable ESR1 mutations. Similarly, the Phase III evERA trial, which evaluated this compound in combination with everolimus, showed a significant improvement in PFS in the ESR1-mutated population.
Beyond ESR1 mutations, this compound may also overcome other resistance mechanisms. For instance, it has been shown to suppress progesterone receptor-driven proliferation in the context of ESR1 mutations, a pathway that can contribute to endocrine resistance.
Preclinical Data Summary
This compound has demonstrated a superior preclinical profile compared to other SERDs. In vitro studies have shown its high potency in inhibiting ER signaling and cell proliferation in various ER+ breast cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| ER Antagonist Activity (IC50) | MCF-7 | 0.05 nM | |
| ERα Degradation Efficiency | MCF-7 | Superior to fulvestrant | |
| Anti-proliferation | Wild-type and ESR1-mutant models | Surpasses fulvestrant |
In patient-derived xenograft (PDX) models, this compound induced tumor regression at significantly lower doses compared to other SERDs, both as a monotherapy and in combination with CDK4/6 inhibitors.
Clinical Development and Efficacy
This compound has a comprehensive clinical development program spanning various stages of ER+ breast cancer, from early-stage to metastatic disease.
| Trial | Phase | Setting | Key Findings | Reference |
| acelERA (NCT04576455) | II | 2nd/3rd-line metastatic | Trend for improved PFS in ESR1-mutant patients (HR 0.60). | |
| coopERA (NCT04436744) | II | Neoadjuvant | Superior reduction in Ki67 vs. anastrozole (-75% vs -67%). | |
| evERA (NCT05306340) | III | Post-CDK4/6i metastatic | Significant PFS benefit with this compound + everolimus vs. standard ET + everolimus, especially in ESR1-mutant patients (HR 0.38). | |
| lidERA (NCT04961996) | III | Adjuvant | Statistically significant improvement in invasive disease-free survival vs. standard endocrine therapy. | |
| pionERA (NCT03989252) | III | Adjuvant endocrine resistant | Evaluating this compound + CDK4/6i vs. fulvestrant + CDK4/6i. |
Safety and Tolerability: this compound has been generally well-tolerated in clinical trials, with a safety profile consistent with other endocrine therapies. Common adverse events include fatigue, nausea, and arthralgia.
Experimental Protocols
In Vitro Assays
Protocol:
-
Cell Culture: Culture ER+ breast cancer cells (e.g., MCF-7) in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control for different time points.
-
Lysis: Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate with a primary antibody against ERα overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
Protocol:
-
Cell Seeding: Seed ER+ cells in 96-well plates.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound.
-
Incubation: Incubate for 5-7 days.
-
Quantification: Measure cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet and measuring absorbance.
-
Analysis: Plot cell viability against drug concentration to determine the IC50 value.
In Vivo Models
Protocol:
-
Model Establishment: Implant fresh patient tumor tissue subcutaneously into immunocompromised mice.
-
Tumor Growth and Passaging: Monitor tumor growth and passage tumors to subsequent generations of mice to establish a stable PDX line.
-
Treatment Study: When tumors reach a specified size, randomize mice into treatment and control groups.
-
Dosing: Administer this compound orally at the desired dose and schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the study, harvest tumors for downstream analyses such as immunohistochemistry (IHC) for ER and Ki67, and molecular profiling.
Clinical Trial Methodologies
Protocol:
-
Biopsy: Obtain tumor biopsies at baseline and after a specified duration of treatment (e.g., 2 weeks in the coopERA trial).
-
Immunohistochemistry: Perform IHC staining for the Ki67 protein on formalin-fixed, paraffin-embedded tumor sections.
-
Scoring: Quantify the percentage of Ki67-positive tumor cells.
-
Analysis: Compare the change in Ki67 levels from baseline to post-treatment to assess the anti-proliferative effect of the therapy.
Protocol:
-
Blood Collection: Collect peripheral blood samples from patients at baseline and subsequent time points.
-
Plasma Isolation: Separate plasma from whole blood by centrifugation.
-
ctDNA Extraction: Isolate circulating tumor DNA (ctDNA) from plasma.
-
Mutation Detection: Use a sensitive method such as digital droplet PCR (ddPCR) or next-generation sequencing (NGS) to detect and quantify ESR1 mutations.
-
Analysis: Correlate the presence and abundance of ESR1 mutations with clinical outcomes.
Conclusion and Future Directions
This compound represents a significant advancement in the treatment of ER+ breast cancer, particularly for patients who have developed resistance to standard endocrine therapies. Its dual mechanism of action, combining potent ER antagonism with degradation, and its efficacy against ESR1-mutant tumors, position it as a promising therapeutic option. The comprehensive clinical development program has demonstrated its potential in various settings, from neoadjuvant and adjuvant to advanced metastatic disease.
Future research will likely focus on identifying predictive biomarkers beyond ESR1 mutations to further personalize treatment with this compound. Additionally, ongoing and future clinical trials will continue to define its optimal use, both as a monotherapy and in combination with other targeted agents, with the ultimate goal of improving outcomes for patients with ER+ breast cancer.
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. cuba.dialogoroche.com [cuba.dialogoroche.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Neoadjuvant palbociclib plus either this compound or anastrozole in oestrogen receptor-positive, HER2-negative, early breast cancer (coopERA Breast Cancer): an open-label, randomised, controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Giredestrant's Efficacy and Mechanism in ESR1 Mutant Breast Cancer: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of giredestrant (GDC-9545), a potent, nonsteroidal, oral selective estrogen receptor degrader (SERD), with a specific focus on its mechanism of action and efficacy in estrogen receptor-positive (ER+), HER2-negative breast cancer cells harboring ESR1 mutations. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Challenge of ESR1 Mutations
Estrogen receptor-positive (ER+) breast cancer accounts for approximately 70% of all diagnosed cases.[1] Endocrine therapies, which target the ER signaling pathway, are the cornerstone of treatment. However, a significant challenge in the management of ER+ advanced breast cancer is the development of resistance to these therapies. One of the most common mechanisms of acquired resistance is the emergence of activating mutations in the ESR1 gene, which encodes for the estrogen receptor alpha (ERα).[2][3]
These mutations, often located in the ligand-binding domain (LBD) of the ER, result in a constitutively active receptor that can drive tumor growth independently of its natural ligand, estradiol.[2][4] This ligand-independent signaling renders therapies like aromatase inhibitors, which work by depleting estrogen, ineffective. Furthermore, ESR1 mutations can also reduce the potency of other ER-targeting agents like tamoxifen and the first-generation SERD, fulvestrant. The development of next-generation oral SERDs, such as this compound, aims to overcome this critical resistance mechanism.
This compound: Mechanism of Action
This compound is a highly potent, orally bioavailable SERD designed to be a full antagonist of the estrogen receptor. Its mechanism of action is twofold, providing a comprehensive blockade of both wild-type and mutant ER signaling pathways.
-
Competitive Antagonism : this compound competitively binds to the ligand-binding domain of both wild-type and mutant ERα with nanomolar potency. This binding induces an inactive conformation in the receptor, preventing the recruitment of co-activator proteins necessary for the transcription of ER-target genes that drive cell proliferation.
-
Targeted Protein Degradation : Upon binding, this compound promotes a conformational change that marks the ERα protein for ubiquitination and subsequent degradation by the proteasome. This dual mechanism not only blocks signaling but also eliminates the receptor protein from the cell, providing a more profound and durable inhibition of the pathway.
Preclinical studies demonstrate that this compound's potency and degradation capabilities surpass those of fulvestrant in both wild-type and ESR1-mutant models.
Preclinical Efficacy in ESR1 Mutant Models
This compound has demonstrated exceptional preclinical activity in various ER+ breast cancer models, including those with clinically relevant ESR1 mutations such as Y537S and D538G. Its efficacy as both a single agent and in combination with CDK4/6 inhibitors has been established in patient-derived xenograft (PDX) models.
In Vitro Antiproliferative Activity
This compound shows superior antiproliferation activity across multiple ER+ breast cancer cell lines compared to other SERDs. It effectively inhibits the growth of cell lines engineered to express common ESR1 mutations, overcoming the constitutive activation that drives resistance to other endocrine therapies. In preclinical studies, this compound showed an ER antagonist IC50 of 0.05 nM in MCF-7 cells.
Table 1: Preclinical Activity of this compound
| Assay Type | Cell Line / Model | Mutation Status | Key Finding | Reference |
|---|---|---|---|---|
| ER Antagonism | MCF-7 | Wild-Type | IC50 = 0.05 nM | |
| Antiproliferation | ER+ Cell Line Panel | Wild-Type & Mutant | Superior activity vs. other SERDs | |
| ERα Degradation | MCF-7 | Wild-Type | Efficient and rapid degradation | |
| In Vivo Efficacy | PDX Model | ESR1 Y537S | Tumor regression as a single agent | |
| In Vivo Efficacy | PDX Model | ESR1 Y537S | Tumor regression in combination with CDK4/6i |
| In Vivo Efficacy | PDX Models | ESR1 Mutant | Efficacious against progesterone-stimulated growth | |
Clinical Efficacy in ESR1 Mutant Breast Cancer
Clinical trials have validated the potent activity of this compound in patients with ER+, HER2-negative advanced breast cancer, with particularly strong efficacy noted in the subpopulation with detectable ESR1 mutations.
Phase II acelERA BC Study
The acelERA BC study was a randomized Phase II trial comparing this compound to the physician's choice of endocrine therapy (PCET) in patients previously treated with up to two lines of systemic therapy. While the study did not meet its primary endpoint of statistically significant superiority in the overall population, a strong and favorable trend was observed in the prespecified subgroup of patients with ESR1-mutated tumors.
Table 2: Key Efficacy Results from the acelERA BC Study (ESR1 Mutant Population)
| Endpoint | This compound | Physician's Choice of Endocrine Therapy (PCET) | Hazard Ratio (95% CI) |
|---|---|---|---|
| Investigator-Assessed Progression-Free Survival (INV-PFS) | Not Reported | Not Reported | 0.60 (0.35 to 1.03) |
Data from a prespecified secondary endpoint analysis in circulating tumor DNA–evaluable patients (n=90) with a detectable ESR1 mutation.
Phase III evERA Breast Cancer Study
The Phase III evERA study evaluated this compound in combination with the mTOR inhibitor everolimus versus standard-of-care (SOC) endocrine therapy plus everolimus in patients whose disease had progressed after treatment with a CDK4/6 inhibitor and endocrine therapy. The study met both of its co-primary endpoints, demonstrating a statistically significant and clinically meaningful improvement in progression-free survival (PFS) in both the overall (intent-to-treat) population and the ESR1-mutated population.
The results in the ESR1-mutated cohort were particularly striking, showing that the this compound combination reduced the risk of disease progression or death by 62%.
Table 3: Key Efficacy Results from the evERA Breast Cancer Study
| Population | Endpoint | This compound + Everolimus | SOC + Everolimus | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|---|
| ESR1-Mutated | Median PFS | 9.99 months | 5.45 months | 0.38 (0.27-0.54) | <0.0001 |
| Objective Response Rate | 26.6% | 13.8% | N/A | N/A | |
| Median Duration of Response | 14.88 months | 7.33 months | N/A | N/A | |
| Intent-to-Treat (All Patients) | Median PFS | 8.77 months | 5.49 months | 0.56 (0.44-0.71) | <0.0001 |
Data presented at the European Society for Medical Oncology Congress 2025.
Experimental Protocols and Workflows
This section outlines representative methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Viability and Antiproliferation Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in ESR1 wild-type and mutant breast cancer cell lines.
Methodology:
-
Cell Culture: Culture ER+ breast cancer cell lines (e.g., MCF-7 for wild-type, or CRISPR-engineered MCF-7 Y537S) in appropriate media supplemented with 10% fetal bovine serum.
-
Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.
-
Hormone Deprivation: Replace growth media with phenol red-free media containing 10% charcoal-stripped fetal bovine serum for 24-48 hours to remove exogenous hormones.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 nM to 1 µM) or vehicle control (DMSO).
-
Incubation: Incubate plates for 5-7 days.
-
Viability Assessment: Measure cell viability using a luminescent-based assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize luminescence readings to vehicle-treated controls. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
Western Blot for ERα Degradation
This protocol assesses the ability of this compound to induce the degradation of the ERα protein.
Methodology:
-
Cell Culture and Seeding: Grow and seed ER+ cells (e.g., MCF-7) in 6-well plates until they reach 70-80% confluency.
-
Treatment: Treat cells with a fixed concentration of this compound (e.g., 100 nM) or vehicle control for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with a primary antibody specific for ERα.
-
Incubate with a loading control primary antibody (e.g., β-actin or GAPDH).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize ERα levels to the loading control to determine the extent of degradation over time.
In Vivo Patient-Derived Xenograft (PDX) Study
This protocol outlines a study to evaluate the antitumor efficacy of this compound in an ESR1 mutant PDX model.
Methodology:
-
Model Establishment: Implant tumor fragments from a well-characterized ER+, ESR1-mutant (e.g., Y537S) patient-derived xenograft into the mammary fat pads of female immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Randomization: Randomize mice into treatment cohorts (e.g., n=8-10 per group) with comparable mean tumor volumes.
-
Cohort 1: Vehicle control (oral gavage, daily)
-
Cohort 2: this compound (e.g., 3 mg/kg, oral gavage, daily)
-
Cohort 3 (Optional): Combination arm (e.g., this compound + Palbociclib)
-
-
Treatment and Monitoring: Administer treatments as scheduled. Measure tumor dimensions with calipers twice weekly and calculate tumor volume. Monitor animal body weight and overall health.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size (e.g., 2000 mm³) or for a fixed duration (e.g., 28 days).
-
Data Analysis: Plot mean tumor volume over time for each cohort. Calculate metrics such as Tumor Growth Inhibition (TGI) and assess for statistical significance between treatment and control groups. Analyze for tumor regression events.
Conclusion
This compound is a potent, next-generation oral SERD that effectively antagonizes and degrades both wild-type and mutant estrogen receptors. Its dual mechanism of action directly addresses the challenge of acquired resistance driven by ESR1 mutations. Robust preclinical data and compelling results from late-stage clinical trials, particularly the Phase III evERA study, establish this compound as a highly effective agent for patients with ER+, HER2-negative, ESR1-mutant advanced breast cancer. The significant improvement in progression-free survival suggests that this compound-based regimens have the potential to become a new standard of care for this patient population.
References
- 1. This compound demonstrates efficacy in early-stage breast cancer - European Biotechnology Magazine [european-biotechnology.com]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound for Estrogen Receptor–Positive, HER2-Negative, Previously Treated Advanced Breast Cancer: Results From the Randomized, Phase II acelERA Breast Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ia/b Study of this compound ± Palbociclib and ± Luteinizing Hormone-Releasing Hormone Agonists in Estrogen Receptor–Positive, HER2-Negative, Locally Advanced/Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Giredestrant: A Deep Dive into its Impact on Estrogen Receptor Signaling Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Giredestrant (GDC-9545) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that represents a significant advancement in endocrine therapy for estrogen receptor-positive (ER+) breast cancer.[1][2][3] By effectively antagonizing and degrading the estrogen receptor alpha (ERα), including both wild-type and mutant forms, this compound robustly inhibits the primary driver of tumor growth in the majority of breast cancers.[1][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its comprehensive effects on ER signaling pathways, and the experimental methodologies used to elucidate these properties. Through a detailed presentation of preclinical data, experimental protocols, and visual representations of the molecular interactions, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's core therapeutic activity.
Introduction to this compound and the Estrogen Receptor Pathway
Estrogen receptor-positive (ER+) breast cancer, which accounts for approximately 70% of all cases, is critically dependent on the signaling pathways driven by the estrogen receptor. Upon binding to its ligand, estradiol (E2), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, recruiting co-activator proteins and initiating the transcription of genes essential for cell proliferation and survival.
Therapeutic resistance to standard endocrine therapies, such as aromatase inhibitors and selective estrogen receptor modulators (SERMs), often arises through the development of activating mutations in the ESR1 gene, which encodes ERα. These mutations can render the receptor constitutively active, independent of estrogen binding. This compound, as a next-generation SERD, is designed to overcome this resistance by not only blocking the receptor's activity but also targeting it for complete proteasomal degradation.
This compound's Dual Mechanism of Action: Antagonism and Degradation
This compound exerts its therapeutic effect through a dual mechanism: it acts as a potent antagonist of the estrogen receptor and simultaneously induces its degradation. This two-pronged approach ensures a more complete shutdown of ER signaling compared to previous generations of endocrine therapies.
Competitive Binding and Full Antagonism
This compound binds with high affinity to the ligand-binding domain (LBD) of both wild-type and mutant ERα, competitively inhibiting the binding of estradiol. This binding induces an inactive conformation of the ER LBD, which prevents the recruitment of co-activator proteins necessary for transcriptional activation. Preclinical studies have demonstrated this compound's potent ER antagonist activity.
Proteasome-Mediated Degradation of ERα
Upon binding to ERα, this compound promotes a conformational change that marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome. This reduction in the total cellular pool of ERα protein prevents both ligand-dependent and ligand-independent signaling, a key advantage in tumors harboring activating ESR1 mutations.
Quantitative Preclinical Data
The following tables summarize the key in vitro potency and activity of this compound compared to other endocrine agents.
Table 1: Estrogen Receptor Binding Affinity and Antagonist Potency
| Compound | ERα Binding Affinity (Ki, nM) | ERα Antagonist Potency (IC50, nM) |
| This compound | 0.26 | 0.05 |
| Fulvestrant | 0.29 | 0.20 |
| 4-hydroxytamoxifen | 1.8 | 3.1 |
Data sourced from Liang et al., Journal of Medicinal Chemistry, 2021.
Table 2: ERα Degradation Potency in MCF-7 Cells
| Compound | Wild-Type ERα (DC50, nM) | Y537S Mutant ERα (DC50, nM) |
| This compound | 0.06 | 0.17 |
| Fulvestrant | 0.44 | 0.66 |
DC50: Half-maximal degradation concentration. Data from Chen et al., Expert Opinion on Investigational Drugs, 2021.
Table 3: Anti-proliferative Activity in ER+ Breast Cancer Cell Lines
| Cell Line (ESR1 status) | This compound (IC50, nM) | Fulvestrant (IC50, nM) | 4-hydroxytamoxifen (IC50, nM) |
| MCF-7 (WT) | 0.13 | 0.20 | 5.0 |
| T47D (WT) | 0.12 | 0.13 | 11.2 |
| MCF-7 (Y537S mutant) | 0.16 | 0.35 | >1000 |
| MCF-7 (D538G mutant) | 0.20 | 0.40 | >1000 |
IC50: Half-maximal inhibitory concentration. Data sourced from Liang et al., Journal of Medicinal Chemistry, 2021.
Impact on Downstream Signaling and Gene Transcription
This compound's primary effect is the comprehensive shutdown of ER-mediated gene transcription. This is achieved not only by reducing ERα levels but also by remodeling the chromatin landscape at ER binding sites.
Chromatin Remodeling and Pioneer Factor Interactions
Studies utilizing advanced genomic techniques such as ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) and ChIP-seq (Chromatin Immunoprecipitation sequencing) have revealed that this compound profoundly alters chromatin accessibility. Treatment with this compound leads to a significant reduction in accessibility at thousands of chromatin regions that are normally activated by estrogen and enriched with ER binding motifs.
Interestingly, this compound also increases accessibility at other chromatin regions, which are associated with genes suppressed by estrogen and are enriched for the binding motif of FOXA1 . FOXA1 and GATA3 are pioneer transcription factors that are crucial for establishing ERα binding sites on the chromatin. This compound treatment leads to a redistribution of FOXA1 and GATA3 binding, which deactivates ER-bound enhancers (marked by a loss of H3K27ac) and, intriguingly, activates other cis-regulatory elements, contributing to its potent anti-proliferative effect.
Regulation of ER-Target Genes
RNA-sequencing data from both in vitro cell line models and in vivo patient-derived xenograft (PDX) models confirm that this compound effectively reverses the transcriptional signature of estradiol. The expression profile of genes affected by this compound strongly correlates with that observed following siRNA-mediated silencing of ESR1, underscoring its on-target efficacy. This leads to the downregulation of genes critical for cell cycle progression and proliferation, ultimately resulting in cell cycle arrest and a potent anti-tumor response.
Detailed Experimental Protocols
The following protocols are summarized from the supplementary information of Liang et al., Journal of Medicinal Chemistry, 2021, and represent the core assays used to characterize this compound's preclinical profile.
ERα Binding Assay (Ki Determination)
This competitive binding assay measures the affinity of a test compound for the estrogen receptor alpha.
-
Materials : Full-length recombinant human ERα protein, [3H]-Estradiol (radioligand), 96-well plates, scintillation fluid.
-
Procedure :
-
A solution of ERα protein is incubated with a fixed concentration of [3H]-Estradiol.
-
Serial dilutions of this compound (or other test compounds) are added to the wells.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Unbound radioligand is separated from the protein-bound radioligand using a dextran-coated charcoal method.
-
The amount of bound [3H]-Estradiol is quantified by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is determined by non-linear regression.
-
The binding affinity constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
ERα Degradation Assay (Western Blot)
This assay quantifies the ability of a compound to induce the degradation of the ERα protein in cells.
-
Cell Lines : MCF-7 or other ER+ breast cancer cell lines.
-
Procedure :
-
Cells are seeded in 6-well plates and allowed to adhere.
-
Cells are then treated with various concentrations of this compound or control compounds for a specified time (e.g., 24 hours).
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin) is also used.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified, and the percentage of ERα remaining relative to the vehicle-treated control is calculated. The DC50 value is determined from the dose-response curve.
-
Cell Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cells over time.
-
Cell Lines : MCF-7, T47D, or other relevant cell lines.
-
Procedure :
-
Cells are seeded at a low density in 96-well plates in phenol red-free medium supplemented with charcoal-stripped serum to remove estrogens.
-
After 24 hours, cells are treated with a serial dilution of this compound or control compounds.
-
Cells are incubated for a period of 5-7 days.
-
Cell viability/proliferation is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader.
-
Dose-response curves are generated, and IC50 values are calculated to determine the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
This compound represents a highly optimized therapeutic agent that potently targets the estrogen receptor signaling pathway through a dual mechanism of antagonism and degradation. Its ability to effectively inhibit both wild-type and mutant forms of ERα, coupled with its profound impact on the transcriptional landscape of ER+ breast cancer cells, provides a strong rationale for its continued clinical development. The comprehensive preclinical data and the methodologies used for its characterization, as detailed in this guide, underscore the robust scientific foundation supporting this compound as a promising new standard of care in the treatment of ER+ breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. GDC-9545 (this compound): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 814 - Syd Labs [sydlabs.com]
- 4. tandfonline.com [tandfonline.com]
Pharmacokinetics and pharmacodynamics of oral giredestrant
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Oral Giredestrant
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (GDC-9545) is a potent, nonsteroidal, oral selective estrogen receptor degrader (SERD) in clinical development for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] It functions as a direct antagonist of the estrogen receptor (ER) and induces its proteasome-mediated degradation, thereby inhibiting ER-mediated signaling.[2][3] This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of oral this compound, summarizing key data from clinical and preclinical studies. It is intended to serve as a technical resource for professionals in the field of oncology drug development.
Mechanism of Action
This compound is designed to bind competitively to both wild-type and mutant estrogen receptors with nanomolar potency.[1] Upon binding, it induces a conformational change in the ER ligand-binding domain, which marks the receptor for degradation by the proteasome. This dual mechanism of antagonizing and degrading the estrogen receptor effectively blocks downstream signaling pathways that are critical for the growth of ER+ breast cancer cells. This approach is particularly relevant for tumors that have developed resistance to other endocrine therapies through mutations in the ESR1 gene.
Pharmacokinetics
This compound exhibits a pharmacokinetic profile that supports once-daily oral dosing. It is rapidly absorbed, with dose-proportional increases in plasma exposure observed across a range of doses.
Absorption and Distribution
Following oral administration, this compound is rapidly absorbed, with a median time to maximum concentration (Tmax) ranging from 1.75 to 3.13 hours under fasted conditions. The absolute bioavailability of an oral dose is approximately 58.7%. This compound has a large apparent volume of distribution of 266 L, suggesting sufficient tissue distribution. Plasma protein binding is high, at 98-99%.
Metabolism and Excretion
This compound is extensively metabolized, primarily through oxidative pathways. The parent drug accounts for a small percentage of the excreted dose, with 20.0% found in feces and 1.90% in urine. The major route of elimination is through excretion in the feces. Renal excretion is not a major elimination pathway for this compound. The geometric mean half-life after a single dose ranges from 25.8 to 43.0 hours.
Dose Proportionality and Food Effect
This compound demonstrates dose-proportional increases in plasma exposure, as measured by both maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), in the dose range of 10 to 250 mg. Co-administration with food does not have a clinically significant effect on this compound exposure.
Drug-Drug Interactions
No clinically relevant drug-drug interactions have been observed between this compound and palbociclib, a CDK4/6 inhibitor it is often co-administered with. This compound has a low potential for inducing CYP3A enzymes.
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of oral this compound from a phase Ia/Ib dose-escalation study (NCT03332797).
Table 1: Single-Dose Pharmacokinetic Parameters of this compound
| Dose (mg) | Tmax (hr) (median) | Cmax (ng/mL) (geometric mean) | AUC (ng·hr/mL) (geometric mean) | t1/2 (hr) (geometric mean) |
| 10 | 1.75 - 3.13 | - | - | 25.8 - 43.0 |
| 30 | 1.75 - 3.13 | - | - | 25.8 - 43.0 |
| 90 | 1.75 - 3.13 | - | - | 25.8 - 43.0 |
| 250 | 1.75 - 3.13 | - | - | 25.8 - 43.0 |
Data from a dose range of 10 to 250 mg.
Table 2: Steady-State Pharmacokinetic Parameters of this compound (30 mg)
| Parameter | Value (geometric mean (%CV)) |
| Cmax,ss (ng/mL) | 266 (50.1%) |
| AUC0-24,ss (ng·hr/mL) | 4,320 (59.4%) |
ss: steady-state
Pharmacodynamics
The pharmacodynamic activity of this compound has been evaluated through its effects on ER signaling and its antitumor activity in clinical trials.
Target Engagement and Biomarker Modulation
In preclinical models, this compound has demonstrated potent ER degradation. In clinical studies, a reduction in the expression of ER-regulated genes has been observed, indicating target engagement. The acelERA BC study included an exploratory biomarker analysis that quantified ER pathway activity by measuring the expression of a predefined set of 38 ER-induced or -repressed genes.
Clinical Efficacy
This compound has shown encouraging antitumor activity in patients with ER+, HER2-negative advanced breast cancer. In the phase II acelERA BC study, while the primary endpoint of investigator-assessed progression-free survival was not met for the overall population, a trend toward a favorable benefit was observed in patients with ESR1-mutated tumors. In a phase I study, clinical benefit was observed across all dose cohorts, including in patients with ESR1-mutated tumors.
Experimental Protocols
Phase Ia/Ib Dose-Escalation and Expansion Study (NCT03332797)
-
Study Design: A multicenter, open-label, dose-escalation and expansion study.
-
Patient Population: Patients with ER+, HER2-negative locally advanced or metastatic breast cancer.
-
Dosing Regimen:
-
Dose Escalation: this compound administered orally once daily at 10, 30, 90, or 250 mg. A 3+3 dose-escalation design was used.
-
Dose Expansion: this compound evaluated at 30, 100, and 250 mg once daily.
-
Combination Cohort: this compound 100 mg once daily in combination with palbociclib 125 mg once daily.
-
-
Pharmacokinetic Sampling: Serial plasma samples were collected to determine this compound concentrations. Noncompartmental analysis was used to calculate pharmacokinetic parameters.
-
Pharmacodynamic Assessments: Antitumor activity was assessed by imaging according to RECIST v1.1.
Phase II acelERA BC Study (NCT04576455)
-
Study Design: A randomized, open-label, multicenter study.
-
Patient Population: Patients with ER+, HER2-negative advanced breast cancer who had received one to two prior lines of systemic therapy.
-
Treatment Arms:
-
This compound 30 mg orally once daily.
-
Physician's choice of endocrine therapy (fulvestrant or an aromatase inhibitor).
-
-
Primary Endpoint: Investigator-assessed progression-free survival.
-
Secondary Endpoints: Overall survival, objective response rate, duration of response, clinical benefit rate, and safety.
-
Biomarker Analysis: Exploratory analysis of ESR1 mutation status in circulating tumor DNA and ER pathway activity.
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials. Common adverse events include fatigue, nausea, arthralgia, diarrhea, and hot flashes. Dose-dependent asymptomatic bradycardia has been observed, particularly at higher doses, but was not associated with clinically significant cardiac events.
Conclusion
Oral this compound is a promising novel SERD with a well-characterized pharmacokinetic and pharmacodynamic profile. Its favorable PK properties, including rapid absorption, dose-proportional exposure, and lack of significant food effect, support a convenient once-daily oral dosing regimen. The pharmacodynamic data demonstrate on-target activity with encouraging signs of clinical efficacy, particularly in patients with ESR1-mutated ER+ advanced breast cancer. Ongoing and future clinical trials will further delineate the role of this compound in the treatment of this patient population.
References
Giredestrant: An In-Depth Analysis of Molecular Targets Beyond the Estrogen Receptor
For Immediate Release
This technical whitepaper provides a comprehensive overview of the molecular targets of giredestrant (GDC-9545), a potent and orally bioavailable selective estrogen receptor degrader (SERD), with a specific focus on its interactions beyond the primary estrogen receptor (ER) target. Designed for researchers, scientists, and drug development professionals, this document collates available preclinical data to illuminate the selectivity profile of this compound and explores its functional implications.
Executive Summary
This compound is a next-generation SERD developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Its primary mechanism of action involves binding to the ER, inducing a conformational change that leads to the proteasome-mediated degradation of the receptor, thereby inhibiting ER-mediated signaling.[1][3] While its efficacy is primarily attributed to its potent effects on the ER, a thorough understanding of its broader molecular interactions is critical for a complete safety and efficacy assessment. Preclinical studies were designed to characterize this compound's selectivity and minimize off-target toxicities.[4] This guide summarizes the key findings from these preclinical safety assessments, including secondary pharmacology panels that evaluated its activity against a broad range of molecular targets.
Selectivity Profile of this compound: Secondary Pharmacology Panel
To assess the selectivity of this compound, comprehensive in vitro screening was conducted against a panel of human kinases, nuclear receptors, ion channels, transporters, and enzymes. The results from these preclinical assessments indicate a low potential for off-target toxicity. The following table summarizes the observed activity of this compound against various molecular targets at a concentration of 10 µM.
| Target Class | Specific Target | Inhibition/Activity at 10 µM |
| Enzymes | Carbonic Anhydrase II | 36% |
| Cathepsin D | 28% | |
| Cyclooxygenase-1 (COX-1) | 16% | |
| Cyclooxygenase-2 (COX-2) | 2% | |
| Phosphodiesterase 4D2 (PDE4D2) | 20% | |
| G-Protein Coupled Receptors (GPCRs) | Adenosine A1 | 3% |
| Adrenergic α1A | 14% | |
| Adrenergic α2A | 12% | |
| Angiotensin II AT1 | 18% | |
| Dopamine D1 | 11% | |
| Histamine H1 | 13% | |
| Muscarinic M1 | 14% | |
| Serotonin 5-HT1A | 10% | |
| Serotonin 5-HT2A | 19% | |
| Ion Channels | Calcium Channel, L-type (Verapamil site) | 12% |
| hERG | 17% | |
| Potassium Channel, KATP | 15% | |
| Sodium Channel (site 2) | 13% | |
| Nuclear Receptors | Progesterone Receptor (PR) | 11% |
| Androgen Receptor (AR) | 7% | |
| Glucocorticoid Receptor (GR) | 5% | |
| Transporters | Dopamine Transporter (DAT) | 18% |
| Norepinephrine Transporter (NET) | 15% | |
| Serotonin Transporter (SERT) | 17% |
Data adapted from preclinical in vitro panel screening. It is important to note that these values represent percentage inhibition or activity at a single high concentration and may not directly translate to clinical off-target effects.
Functional Interaction with Progesterone Receptor Signaling
While direct binding to the progesterone receptor (PR) appears minimal based on the secondary pharmacology screen, preclinical studies have revealed a functional interplay between this compound and PR signaling in the context of ESR1 mutations. In models of ESR1-mutant breast cancer, a collaborative protumorigenic signaling axis between the mutant ERα and PR has been identified. This compound has been shown to effectively suppress this mutant ERα-PR proliferative program.
This diagram illustrates that in the presence of an ESR1 mutation, both mutant ERα and PR can co-activate pro-proliferative genes. This compound acts by inhibiting the mutant ERα, thereby disrupting this collaborative signaling and reducing cancer cell proliferation.
Experimental Protocols
Secondary Pharmacology Panel Assay
Objective: To determine the in vitro activity of this compound against a broad panel of human receptors, ion channels, enzymes, and transporters.
Methodology:
-
Test Compound: this compound was prepared in appropriate solvent (typically DMSO) to a final concentration of 10 µM.
-
Assay Systems: A comprehensive panel of validated, standardized in vitro assays was used. These typically include:
-
Receptor Binding Assays: Radioligand binding assays were used to measure the displacement of a high-affinity radiolabeled ligand from its receptor by this compound.
-
Enzyme Inhibition Assays: Biochemical assays measuring the activity of purified enzymes in the presence of this compound.
-
Ion Channel Assays: Patch-clamp electrophysiology or flux assays were used to assess the effect of this compound on ion channel function.
-
Transporter Uptake Assays: Assays measuring the inhibition of substrate uptake by specific transporters in the presence of this compound.
-
-
Data Analysis: The percentage of inhibition or stimulation was calculated by comparing the activity in the presence of this compound to the activity of a vehicle control.
Progesterone Hypersensitivity and this compound Efficacy in Esr1 Mutant Models
Objective: To investigate the biological properties of ESR1 mutations and their sensitivity to this compound in vivo, particularly concerning progesterone hypersensitivity.
Methodology:
-
Model System: Mammary gland models expressing Esr1 mutations and patient-derived xenografts (PDXs) were utilized.
-
Treatment Groups: Animals were treated with vehicle, this compound, tamoxifen, or fulvestrant.
-
Endpoint Analysis:
-
Proliferation Assessment: Mammary gland tissue was analyzed for proliferation markers to assess the impact of the treatments on progesterone-induced proliferation.
-
Transcriptional Analysis: RNA sequencing was performed to identify changes in the progesterone transcriptional response.
-
Chromatin Immunoprecipitation (ChIP): ChIP was used to identify sites of ERα-PR co-binding at gene promoters.
-
Tumor Growth: In PDX models, tumor volume was measured to determine the efficacy of this compound against progesterone-stimulated tumor growth.
-
Conclusion
The available preclinical data indicate that this compound is a highly selective estrogen receptor degrader with minimal off-target activity at clinically relevant concentrations. The comprehensive secondary pharmacology screening revealed no significant interactions with a wide array of kinases, other nuclear receptors, ion channels, and transporters, supporting its favorable safety profile. Interestingly, while not a direct binder, this compound demonstrates functional modulation of the progesterone receptor signaling pathway in the context of ESR1 mutations, highlighting a nuanced mechanism of action in overcoming endocrine resistance. These findings underscore the importance of a thorough preclinical characterization of off-target effects to guide clinical development and affirm the targeted nature of this compound's therapeutic action. Further research may continue to explore the subtleties of its interactions with other cellular signaling pathways.
References
- 1. This compound reverses progesterone hypersensitivity driven by estrogen receptor mutations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - NCI [dctd.cancer.gov]
- 4. Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of this compound in Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Giredestrant's In-Vitro Anti-Proliferative Efficacy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Giredestrant (GDC-9545) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated significant anti-proliferative effects in in-vitro studies.[1][2] This technical guide provides a comprehensive overview of the key in-vitro data, experimental methodologies, and underlying signaling pathways related to this compound's mechanism of action.
Quantitative Analysis of Anti-Proliferative and Degradation Activity
This compound has shown superior potency in inhibiting the proliferation of estrogen receptor-positive (ER+) breast cancer cell lines and degrading the estrogen receptor alpha (ERα) compared to other SERDs like fulvestrant and tamoxifen.[3]
| Cell Line | Assay Type | Metric | This compound Value | Comparator Value | Comparator Compound | Reference |
| MCF-7 | ER Antagonism | IC50 | 0.05 nM | - | - | [3] |
| ER+ Breast Cancer Cell Lines | Anti-proliferation | - | More potent | - | Fulvestrant, Tamoxifen, other oral SERDs | [3] |
| Wild-type and ESR1-mutant models | Degradation and Anti-proliferation | - | Surpasses | - | Fulvestrant |
Core Experimental Methodologies
The following section details the typical in-vitro assays used to characterize the anti-proliferative and ER-degrading effects of this compound.
Cell Proliferation Assays
These assays are fundamental to determining the anti-proliferative efficacy of this compound in ER+ breast cancer cell lines.
Typical Protocol:
-
Cell Culture: ER+ breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the media is replaced with media containing various concentrations of this compound or comparator compounds (e.g., fulvestrant, tamoxifen). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for a period of 5-7 days.
-
Quantification of Proliferation: Cell viability or proliferation is assessed using assays such as:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP as an indicator of metabolically active cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
-
Data Analysis: The results are normalized to the vehicle control, and IC50 values (the concentration of the drug that inhibits 50% of cell growth) are calculated using non-linear regression analysis.
ERα Degradation Assays (Western Blot)
This method is used to quantify the reduction in ERα protein levels following treatment with this compound.
Typical Protocol:
-
Cell Culture and Treatment: ER+ breast cancer cells are cultured and treated with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Cells are washed with PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. A primary antibody for a housekeeping protein (e.g., β-actin, GAPDH) is used as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate.
-
Imaging and Analysis: The chemiluminescent signal is captured using an imaging system, and the band intensities are quantified. The level of ERα is normalized to the loading control to determine the extent of degradation.
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action involves the direct binding to the estrogen receptor, leading to its degradation and subsequent inhibition of downstream signaling pathways that drive cell proliferation.
Caption: this compound's mechanism of action in ER+ breast cancer cells.
The diagram above illustrates the dual mechanism of this compound. It competitively binds to the estrogen receptor, preventing the binding of estrogen and the subsequent activation of gene transcription that leads to cell proliferation. Furthermore, the binding of this compound induces a conformational change in the ER, targeting it for proteasomal degradation, thereby reducing the total cellular levels of the receptor. This degradation is a key feature that distinguishes this compound from selective estrogen receptor modulators (SERMs) and is effective against both wild-type and mutant forms of the estrogen receptor, including those with ESR1 mutations that confer resistance to other endocrine therapies.
References
Decoding Response: A Technical Guide to Giredestrant Biomarkers
For Immediate Release
This technical guide provides an in-depth exploration of the biomarkers associated with response to giredestrant, a novel oral selective estrogen receptor degrader (SERD), for researchers, scientists, and drug development professionals. This compound is an investigational agent under development for the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer.[1] It functions by binding to both wild-type and mutant estrogen receptors, inducing a conformational change that leads to their proteasome-mediated degradation.[1][2] This guide synthesizes key findings from clinical studies, focusing on quantitative biomarker data, detailed experimental methodologies, and the underlying biological pathways.
Key Biomarkers of this compound Response
Clinical and preclinical studies have identified several potential biomarkers that may predict or correlate with a patient's response to this compound. The most prominent among these are mutations in the estrogen receptor 1 gene (ESR1) and the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha gene (PIK3CA), as well as the proliferation marker Ki67.
ESR1 Mutations
Mutations in the ligand-binding domain of ESR1 are a known mechanism of acquired resistance to endocrine therapies.[3] this compound has demonstrated activity in tumors harboring these mutations. The Phase II acelERA BC study showed a trend toward a more pronounced effect of this compound in patients with ESR1-mutated tumors.[4]
PIK3CA Mutations
PIK3CA mutations are common in ER+ breast cancer and lead to the activation of the PI3K/AKT/mTOR signaling pathway, which can contribute to endocrine resistance. While the direct predictive role of PIK3CA mutations for this compound monotherapy is still under investigation, the combination of this compound with PI3K inhibitors is being explored in preclinical models.
Ki67 Proliferation Index
The Ki67 protein is a marker of cellular proliferation. A reduction in Ki67 levels in tumor tissue after treatment can indicate a therapeutic response. Studies have shown that this compound can significantly reduce Ki67 expression.
Quantitative Biomarker Data Summary
The following tables summarize the key quantitative data from clinical trials investigating this compound and its associated biomarkers.
| Biomarker | Clinical Trial | Patient Population | Treatment Arm | Control Arm (Physician's Choice of Endocrine Therapy - PCET) | Metric | Value | 95% Confidence Interval (CI) | P-value |
| ESR1 Mutation | acelERA BC (Phase II) | ER+, HER2- advanced breast cancer | This compound | PCET | Median Progression-Free Survival (PFS) | 5.3 months | 0.35–1.03 (HR) | Not statistically significant |
| Median PFS (No ESR1 mutation) | Not Reported | 0.54–1.42 (HR) | Not statistically significant | |||||
| Ki67 | NCT03916744 (Neoadjuvant) | Post-menopausal, ER+, HER2- operable breast cancer | This compound | N/A | Mean Reduction in Ki67 | 78% | 72-83% | N/A |
| coopERA Breast Cancer | ER+, HER2- early breast cancer | This compound | Anastrozole | Mean Ki67 Reduction | 75% | -80% to -70% | 0.0433 | |
| Complete Cell Cycle Arrest Rate | 19.6% | -4.25 to 17.97 | Not statistically significant |
| Biomarker | Clinical Trial | Patient Subgroup | Metric | Value | Reference |
| ESR1 Mutation | GO39932 (Phase I) | ESR1 mutant | Clinical Benefit Rate | 76% | |
| Overall population | Clinical Benefit Rate | 55% | |||
| Measurable disease | Overall Response Rate | 20% |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for biomarker analysis, the following diagrams are provided.
This compound Mechanism of Action
Caption: this compound binds to the estrogen receptor, leading to its degradation and inhibiting downstream signaling.
ctDNA Analysis Workflow for ESR1 Mutations
Caption: Workflow for detecting ESR1 mutations in circulating tumor DNA from patient blood samples.
PI3K/AKT/mTOR Pathway and Potential for Combination Therapy
Caption: The PI3K pathway can lead to endocrine resistance; this compound and PI3K inhibitors are a potential combination.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker studies. The following sections outline the typical experimental protocols used in the assessment of this compound-related biomarkers.
Circulating Tumor DNA (ctDNA) Analysis for ESR1 Mutations
-
Sample Collection and Processing:
-
Collect peripheral blood from patients in specialized cell-free DNA collection tubes.
-
Process blood samples within a specified timeframe to prevent contamination with genomic DNA from white blood cells.
-
Perform double centrifugation to isolate plasma.
-
-
ctDNA Extraction:
-
Extract cell-free DNA from plasma using a commercially available kit optimized for low DNA input.
-
Quantify the extracted ctDNA using a fluorometric method.
-
-
Next-Generation Sequencing (NGS):
-
Prepare sequencing libraries from the extracted ctDNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform hybrid capture-based enrichment for a panel of genes relevant to breast cancer, including the full coding sequence of ESR1. The FoundationOne Liquid CDx or PredicineCARE assays have been used in this compound clinical trials.
-
Sequence the enriched libraries on a high-throughput sequencing platform.
-
-
Bioinformatic Analysis:
-
Align sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Annotate identified variants to determine their potential functional impact. ESR1 mutations are typically defined as variants with a known or likely impact on protein function.
-
Calculate the variant allele frequency (VAF) for each detected mutation.
-
Immunohistochemistry (IHC) for Ki67
-
Tissue Sample Preparation:
-
Obtain formalin-fixed, paraffin-embedded (FFPE) tumor tissue from biopsies or surgical resections.
-
Cut thin sections (e.g., 4-5 µm) from the FFPE blocks and mount them on charged glass slides.
-
-
Antigen Retrieval:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or an EDTA-based solution to unmask the Ki67 antigen.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Incubate the sections with a primary antibody specific for the Ki67 protein (e.g., MIB-1 clone).
-
Apply a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chromogenic substrate (e.g., diaminobenzidine) to visualize the antibody-antigen complex.
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
-
Scoring and Interpretation:
-
A pathologist scores the percentage of tumor cell nuclei that show positive Ki67 staining.
-
The Ki67 proliferation index is reported as the percentage of positive cells.
-
RNA Sequencing for ER Pathway Activity
-
RNA Extraction:
-
Extract total RNA from FFPE tumor tissue sections using a specialized kit.
-
Assess the quality and quantity of the extracted RNA using spectrophotometry and capillary electrophoresis.
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA from the total RNA.
-
Synthesize cDNA from the remaining RNA.
-
Prepare sequencing libraries, which includes fragmentation, adapter ligation, and amplification.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align sequencing reads to the human reference genome.
-
Quantify gene expression levels.
-
ER pathway activity can be quantified by the expression of a predefined set of ER-induced or -repressed genes.
-
Conclusion
The exploration of biomarkers for this compound is a rapidly evolving field. Current evidence strongly suggests that ESR1 mutations are a key determinant of response, with this compound showing promise in this resistant population. The Ki67 proliferation index serves as a valuable pharmacodynamic biomarker. Further research, including the integration of multi-omic data, will continue to refine our understanding of the molecular determinants of response and resistance to this novel SERD, ultimately paving the way for more personalized treatment strategies in ER+ breast cancer.
References
Giredestrant (GDC-9545): A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giredestrant (also known as GDC-9545) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a next-generation endocrine therapy, it is designed to overcome the limitations of existing treatments, such as aromatase inhibitors and the SERD fulvestrant. This compound functions by binding competitively to the estrogen receptor (ER), including both wild-type and mutant forms, inducing a conformational change that leads to the proteasome-mediated degradation of the receptor.[1][2][3] This mechanism of action effectively blocks ER-mediated signaling pathways that are critical for the growth and proliferation of ER+ cancer cells. The oral administration of this compound offers a significant advantage in convenience and patient experience over therapies requiring intramuscular injection. Currently, this compound is being evaluated in Phase III clinical trials for various stages of ER+, HER2-negative breast cancer, both as a monotherapy and in combination with other targeted agents.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule with distinct structural features that contribute to its high potency and favorable pharmacokinetic profile.
IUPAC Name: 3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoro-propan-1-ol
The table below summarizes the key chemical and physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C27H31F5N4O | |
| Molecular Weight | 522.56 g/mol | |
| CAS Number | 1953133-47-5 | |
| Appearance | Light yellow to yellow solid | |
| Solubility | Soluble in DMSO | |
| SMILES | C[C@@H]1CC2=C(--INVALID-LINK--C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25 |
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism: it acts as a full antagonist of the estrogen receptor and induces its degradation. This dual action provides a comprehensive blockade of estrogen signaling, which is crucial for the survival of ER+ breast cancer cells.
-
Competitive Binding: this compound competitively binds to the ligand-binding domain (LBD) of both wild-type and mutant ERs with nanomolar potency. This binding is more potent than that of other SERDs and is effective against common resistance-conferring ESR1 mutations.
-
Conformational Change and Degradation: Upon binding, this compound induces an inactive conformation in the ER LBD. This altered conformation is recognized by the cellular ubiquitin-proteasome system, which tags the receptor for degradation, leading to a significant reduction in total ER protein levels within the cancer cell.
-
Inhibition of Downstream Signaling: By eliminating the ER, this compound prevents the receptor's dimerization, nuclear translocation, and subsequent binding to estrogen response elements (EREs) on DNA. This halts the transcription of genes essential for tumor cell proliferation and survival.
Pharmacokinetic and Pharmacodynamic Properties
This compound exhibits a favorable pharmacokinetic (PK) profile that supports once-daily oral dosing.
Pharmacokinetics
Clinical studies have characterized the PK parameters of this compound across various doses. Oxidative metabolism is the primary route of elimination, with the majority of the dose excreted in feces.
| Parameter (at 30 mg dose) | Value | Source(s) |
| Time to Max Concentration (Tmax) | 1.75–3.13 hours | |
| Half-Life (t1/2) | 25.8–43.0 hours | |
| Steady-State Cmax | 266 ng/mL | |
| Steady-State AUC0-24h | 4,320 ng·h/mL | |
| Absolute Bioavailability | 58.7% | |
| Plasma Clearance | 5.31 L/h | |
| Volume of Distribution | 266 L | |
| Major Elimination Route | Fecal (68.0% of total radioactivity) | |
| Renal Excretion | Minimal (9.04% of total radioactivity) |
Pharmacodynamics
Pharmacodynamic (PD) studies confirm this compound's potent on-target activity. A key biomarker for assessing the effect of endocrine therapies is the Ki67 protein, a marker of cell proliferation.
| Parameter | Finding | Source(s) |
| In Vitro Potency (IC50) | 0.05 nM (in T-47D wild-type cells) | |
| Ki67 Reduction (Neoadjuvant setting) | Mean reduction of 75-78% after ~14 days of treatment. | |
| Complete Cell Cycle Arrest (Ki67 ≤2.7%) | Achieved in 19.6% to 55% of tumors. | |
| Clinical Benefit Rate (Metastatic setting, 30mg) | 55% overall; 76% in ESR1 mutant subgroup. |
Key Experimental Protocols
The preclinical and clinical evaluation of this compound has involved a range of standard and specialized assays. Below are representative methodologies.
In Vitro Cell Proliferation Assay
Objective: To determine the anti-proliferative activity of this compound in ER+ breast cancer cell lines (e.g., MCF-7, T-47D).
Methodology:
-
Cell Culture: ER+ breast cancer cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) and maintained at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with a medium containing various concentrations of this compound (typically a serial dilution from nM to µM range) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Cells are incubated with the compound for a period of 5-7 days.
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
-
Data Analysis: The luminescence data is normalized to the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Clinical Pharmacokinetic Study Protocol
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in human subjects.
Methodology (based on NCT03332797 and related studies):
-
Study Design: An open-label, dose-escalation, and expansion study in patients with ER+, HER2-negative advanced breast cancer.
-
Dosing: this compound is administered orally once daily at escalating dose levels (e.g., 10, 30, 90, 250 mg). A single dose is often given on day -7 of the first cycle, followed by a 7-day PK lead-in period before continuous daily dosing begins.
-
Sample Collection: Serial blood samples are collected at pre-defined time points pre-dose and post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) after the first dose and at steady-state. Urine and feces may also be collected over specified intervals, especially in mass balance studies using radiolabeled compounds.
-
Bioanalysis: Plasma concentrations of this compound and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: PK parameters (including Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution) are calculated using non-compartmental analysis with software like Phoenix WinNonlin. Dose proportionality is assessed across the different cohorts.
Conclusion
This compound (GDC-9545) is a highly potent, orally bioavailable SERD with a distinguished preclinical and clinical profile. Its robust mechanism of action, which includes full ER antagonism and degradation, allows it to be effective against both wild-type and mutant forms of the estrogen receptor. Supported by a favorable pharmacokinetic profile that allows for once-daily oral dosing, this compound has demonstrated significant anti-tumor activity and a manageable safety profile in clinical trials. These characteristics position this compound as a promising agent in the evolving landscape of treatments for ER+ breast cancer.
References
Methodological & Application
Application Notes and Protocols for Assessing Giredestrant Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giredestrant (GDC-9545) is a potent, nonsteroidal, oral selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical and clinical settings for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3][4][5] As a SERD, this compound not only antagonizes the estrogen receptor but also induces its proteasome-mediated degradation, thereby inhibiting ER-mediated signaling pathways crucial for tumor growth. These application notes provide detailed methodologies for assessing the in vivo efficacy of this compound, focusing on tumor growth inhibition studies, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and biomarker assessment in both preclinical models and clinical trials.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by disrupting the estrogen receptor signaling pathway. In ER+ breast cancer cells, estradiol binds to the estrogen receptor, leading to its dimerization, nuclear translocation, and subsequent transcription of genes that promote cell proliferation and survival. This compound competitively binds to the estrogen receptor, including both wild-type and mutant forms, inducing a conformational change that marks the receptor for degradation by the proteasome. This reduction in ER protein levels effectively abrogates downstream signaling.
Preclinical In Vivo Efficacy Assessment
Animal Models
Patient-derived xenograft (PDX) models are highly recommended for evaluating the efficacy of this compound as they closely recapitulate the heterogeneity and therapeutic response of human tumors. Specifically, models with known ESR1 mutation status, such as the ESR1Y537S mutant PDX model, are valuable for assessing efficacy in the context of acquired resistance to endocrine therapy. For general screening, ER+ breast cancer cell line-derived xenografts, such as those using MCF-7 cells, can be employed.
Experimental Workflow for Preclinical Studies
Quantitative Data from Preclinical Studies
| Model System | This compound Dose | Outcome | Reference |
| ESR1Y537S mutant PDX | Low doses | Tumor regression | |
| Wild-type ERα tumor model | Low doses | Tumor regression | |
| HCI-013 tumor-bearing mice | Dose-ranging | Characterization of tumor regression for PBPK-PD modeling |
Experimental Protocols
Protocol 1: Tumor Growth Inhibition in a Patient-Derived Xenograft (PDX) Model
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation:
-
Surgically implant a small fragment (approx. 20-30 mm³) of a well-characterized ER+ breast cancer PDX (e.g., with a known ESR1 mutation) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions twice weekly using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer this compound orally (e.g., via gavage) once daily at the desired dose(s). The control group should receive the vehicle only.
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blot for ERα levels), while another portion can be fixed in formalin for immunohistochemistry.
-
Protocol 2: Pharmacodynamic Assessment of ERα Degradation in Tumor Xenografts
-
Study Design:
-
Establish tumor xenografts as described in Protocol 1.
-
Administer a single dose of this compound or vehicle to tumor-bearing mice.
-
-
Tissue Collection:
-
At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize a subset of mice from each group.
-
Excise tumors and process them for either Western blot or immunohistochemistry (IHC) analysis.
-
-
Western Blot for ERα:
-
Homogenize tumor tissue in lysis buffer containing protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against ERα.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Quantify the band intensities to determine the extent of ERα degradation.
-
-
Immunohistochemistry (IHC) for ERα:
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (4-5 µm) and mount on slides.
-
Perform antigen retrieval and block endogenous peroxidase activity.
-
Incubate with a primary antibody against ERα.
-
Apply a secondary antibody and a detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Score the slides for the intensity and percentage of ERα-positive cells.
-
Clinical Efficacy Assessment
The efficacy of this compound in patients with ER+/HER2- advanced breast cancer has been evaluated in several clinical trials. Key endpoints in these studies include progression-free survival (PFS), overall survival (OS), objective response rate (ORR), and clinical benefit rate (CBR).
Key Clinical Trials and Quantitative Data
| Trial Name (NCT ID) | Phase | Patient Population | This compound Arm | Comparator Arm | Key Findings |
| acelERA (NCT04576455) | II | ER+/HER2- aBC, 1-2 prior lines of therapy | This compound (30 mg QD) | Physician's Choice of Endocrine Therapy (PCET) | Did not meet primary endpoint of investigator-assessed PFS (HR 0.81). Trend towards benefit in patients with ESR1 mutations (HR 0.60). |
| evERA (NCT05306340) | III | ER+/HER2- aBC, post-CDK4/6i | This compound + Everolimus | SOC Endocrine Therapy + Everolimus | Statistically significant improvement in PFS. In the ITT population, median PFS was 8.77 months vs 5.49 months (HR 0.56). In the ESR1-mutated population, median PFS was 9.99 months vs 5.45 months (HR 0.38). |
| lidERA (NCT04961996) | III | ER+/HER2- early BC (adjuvant) | This compound | Standard-of-care endocrine monotherapy | Met primary endpoint, showing a statistically significant and clinically meaningful improvement in invasive disease-free survival. |
| GO39932 (NCT03332797) | Ia/Ib | ER+/HER2- advanced/metastatic BC | This compound (dose escalation) | N/A | Well-tolerated with evidence of clinical activity. Clinical benefit observed in 48.6% of patients in the single-agent cohort. |
Clinical Biomarker Assessment Protocol
Protocol 3: Circulating Tumor DNA (ctDNA) Analysis for ESR1 Mutations
-
Sample Collection:
-
Collect peripheral blood samples from patients at baseline and potentially at later time points during treatment.
-
-
Plasma Isolation:
-
Process blood samples to isolate plasma within a specified timeframe to ensure ctDNA integrity.
-
-
ctDNA Extraction:
-
Extract cell-free DNA from the plasma using a validated commercial kit.
-
-
Next-Generation Sequencing (NGS):
-
Utilize a targeted NGS panel, such as the FoundationOne Liquid CDx or PredicineCARE assay, to detect mutations in the ESR1 gene and other relevant cancer-associated genes.
-
-
Data Analysis:
-
Analyze the sequencing data to identify the presence and variant allele frequency of ESR1 mutations. This information can be used to stratify patients and correlate with treatment outcomes.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Clinical Pharmacokinetics of this compound
Pharmacokinetic parameters of this compound have been characterized in early-phase clinical trials.
| Parameter | Value (at 30 mg clinical dose) | Reference |
| Maximum Plasma Concentration (Cmax) | 266 ng/mL (50.1%) | |
| Area Under the Curve (AUC0-24h,ss) | 4,320 ng·h/mL (59.4%) |
Clinical Pharmacodynamic Assessment
Protocol 4: Assessment of CYP3A Induction Potential
-
Biomarker: 4β-hydroxycholesterol (4β-HC), an endogenous biomarker for CYP3A activity.
-
Sample Collection:
-
Collect plasma samples from patients at baseline and at specified time points during this compound treatment.
-
-
Bioanalysis:
-
Measure the concentration of 4β-HC in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Compare the levels of 4β-HC over time to assess any potential induction of CYP3A enzymes by this compound. Studies have suggested that this compound has a low potential for CYP3A induction.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the in vivo assessment of this compound efficacy. The use of clinically relevant preclinical models, such as PDXs with defined ESR1 mutation status, is crucial for understanding the anti-tumor activity and mechanisms of action of this compound. In the clinical setting, robust trial designs with well-defined endpoints and integrated biomarker analyses are essential for demonstrating the clinical benefit of this promising oral SERD. The methodologies outlined here will aid researchers and drug development professionals in the continued investigation and optimization of this compound as a therapeutic agent for ER+ breast cancer.
References
- 1. GDC-9545 (this compound): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. GDC-9545 (this compound): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer PMID: 34251202 | MCE [medchemexpress.cn]
- 5. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
Giredestrant and CDK4/6 Inhibitor Combination Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype of the disease, and endocrine therapy remains a cornerstone of its treatment. Giredestrant (GDC-9545) is a potent, oral selective estrogen receptor degrader (SERD) that antagonizes estrogen signaling by binding to and inducing the degradation of the estrogen receptor alpha (ERα).[1][2][3] This mechanism of action is effective against both wild-type and mutant forms of ERα, offering a potential advantage over selective estrogen receptor modulators (SERMs) and aromatase inhibitors, particularly in the context of acquired resistance.[1][3]
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as palbociclib, ribociclib, and abemaciclib, have revolutionized the treatment of ER+ breast cancer. These agents induce cell cycle arrest at the G1 phase by inhibiting the phosphorylation of the retinoblastoma protein (Rb), thereby preventing the progression of the cell cycle from G1 to S phase.
The combination of this compound with a CDK4/6 inhibitor represents a rational and promising therapeutic strategy. By simultaneously targeting two key pathways driving ER+ breast cancer proliferation—ER signaling and cell cycle progression—this combination has the potential for synergistic anti-tumor activity and to overcome mechanisms of resistance to either agent alone. Clinical trials are actively investigating the efficacy and safety of this compound in combination with various CDK4/6 inhibitors in patients with ER+, HER2-negative advanced breast cancer.
These application notes provide a comprehensive overview of the experimental design for preclinical studies evaluating this compound in combination with CDK4/6 inhibitors. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in this field.
Signaling Pathways and Mechanism of Action
The synergistic effect of combining this compound and CDK4/6 inhibitors stems from their complementary mechanisms of action targeting the core dependencies of ER+ breast cancer cells.
Data Presentation
In Vitro Efficacy
The following tables present representative data for the in vitro evaluation of this compound in combination with a CDK4/6 inhibitor (e.g., palbociclib) in ER+ breast cancer cell lines such as MCF-7 or T-47D.
Table 1: Cell Viability (IC50) Data
| Compound | MCF-7 IC50 (nM) | T-47D IC50 (nM) |
| This compound | 15 | 25 |
| CDK4/6 Inhibitor | 100 | 150 |
| This compound + CDK4/6 Inhibitor (1:10 ratio) | 5 | 10 |
Table 2: Cell Cycle Analysis in MCF-7 Cells (24-hour treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55 | 35 | 10 |
| This compound (15 nM) | 65 | 25 | 10 |
| CDK4/6 Inhibitor (100 nM) | 75 | 15 | 10 |
| Combination | 85 | 5 | 10 |
Table 3: Western Blot Analysis of Key Pathway Markers in MCF-7 Cells (24-hour treatment)
| Treatment | ERα Protein Level (relative to control) | p-Rb (Ser807/811) Level (relative to control) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (15 nM) | 0.2 | 0.8 |
| CDK4/6 Inhibitor (100 nM) | 0.9 | 0.1 |
| Combination | 0.1 | 0.05 |
In Vivo Efficacy
The following table summarizes representative data from a patient-derived xenograft (PDX) model of ER+ breast cancer treated with this compound and a CDK4/6 inhibitor.
Table 4: In Vivo Efficacy in an ER+ PDX Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | +2 |
| This compound | 45 | -1 |
| CDK4/6 Inhibitor | 50 | -3 |
| Combination | 85 | -4 |
Experimental Protocols
In Vitro Assays
This assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T-47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and CDK4/6 inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound, the CDK4/6 inhibitor, and the combination for 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
This protocol is for detecting changes in protein levels and phosphorylation status.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-ERα, anti-p-Rb (Ser807/811), anti-total Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse treated cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
This method quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated cells
-
Trypsin
-
Ice-cold PBS
-
70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat cells with this compound, the CDK4/6 inhibitor, or the combination for 24-48 hours.
-
Harvest cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of the combination therapy.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
ER+ breast cancer cells or patient-derived xenograft (PDX) tissue
-
Matrigel (optional)
-
This compound and CDK4/6 inhibitor formulations for in vivo administration
-
Calipers
Protocol:
-
Implant ER+ breast cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) or PDX tumor fragments subcutaneously or orthotopically into the mammary fat pad of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, this compound alone, CDK4/6 inhibitor alone, combination).
-
Administer treatments according to the desired schedule and route (e.g., oral gavage for both this compound and CDK4/6 inhibitors).
-
Measure tumor volume with calipers and monitor mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67, ERα, and p-Rb).
-
Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
Conclusion
The combination of this compound and CDK4/6 inhibitors holds significant promise for the treatment of ER+ breast cancer. The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this combination therapy. Through rigorous in vitro and in vivo studies, researchers can further elucidate the synergistic mechanisms of action and generate the necessary data to support the clinical development of this promising therapeutic strategy.
References
- 1. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Early-stage Clinical Pharmacology Evaluation to Accelerate Clinical Development of this compound in Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Giredestrant-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giredestrant (GDC-9545) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1] Its primary mechanism of action involves binding to the estrogen receptor (ER), which induces a conformational change in the receptor. This alteration flags the ER protein for ubiquitination and subsequent degradation by the proteasome.[2][3] This targeted degradation of the ERα protein is a critical antitumor strategy in ER-positive breast cancers. These application notes provide detailed protocols for established methods to detect and quantify this compound-induced degradation of the estrogen receptor.
Mechanism of Action: this compound-Induced ERα Degradation
This compound competitively binds to the ligand-binding domain of both wild-type and mutant estrogen receptors.[1][2] This binding event induces an inactive conformation of the receptor, which not only antagonizes estrogen-mediated signaling but also leads to the recruitment of the cellular ubiquitin-proteasome system. This system tags the ERα protein with ubiquitin, marking it for degradation by the 26S proteasome, thereby reducing the overall levels of ERα protein within the cancer cells.
Caption: this compound-induced ERα degradation pathway.
Quantitative Analysis of this compound-Induced ERα Degradation
The efficacy of this compound in promoting the degradation of ERα has been quantified and compared to other SERDs, such as fulvestrant. The following table summarizes the degradation potency (DC50) and maximum degradation (Sinf) of this compound in MCF-7 breast cancer cells, which express wild-type ERα, and in MCF-7 cells with a Y537S mutation in ERα, a common resistance mutation.
| Cell Line | Compound | DC50 (nM) | Sinf (%) |
| MCF-7 (Wild-Type ERα) | This compound | 0.06 | 107 |
| Fulvestrant | 0.44 | 103 | |
| MCF-7 (ERα-Y537S Mutant) | This compound | 0.17 | 113 |
| Fulvestrant | 0.66 | 109 |
Data sourced from Taylor & Francis Online.
Experimental Protocols
Western Blotting for ERα Degradation
Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate. This protocol describes how to assess the reduction in ERα protein levels following treatment with this compound.
Caption: Western Blotting experimental workflow.
Protocol:
-
Cell Culture and Treatment:
-
Culture ER-positive breast cancer cells (e.g., MCF-7) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities for ERα and a loading control (e.g., β-actin or GAPDH) using densitometry software.
-
Normalize the ERα signal to the loading control to determine the relative decrease in ERα levels.
-
Cycloheximide Chase Assay
A cycloheximide (CHX) chase assay is used to determine the half-life of a protein by inhibiting new protein synthesis. This allows for the specific measurement of the degradation rate of the existing protein pool.
Caption: Cycloheximide Chase Assay workflow.
Protocol:
-
Cell Culture:
-
Seed ER-positive breast cancer cells in multiple plates or wells to allow for harvesting at different time points.
-
-
Cycloheximide Treatment:
-
Treat the cells with cycloheximide (e.g., 100 µg/mL) to inhibit protein synthesis. The optimal concentration may vary depending on the cell line and should be determined empirically.
-
-
This compound Treatment:
-
Immediately after adding cycloheximide, treat the cells with the desired concentration of this compound or a vehicle control.
-
-
Time-Course Cell Lysis:
-
Harvest cells at various time points after this compound addition (e.g., 0, 2, 4, 8, 12, and 24 hours). The 0-hour time point represents the protein level immediately after the addition of this compound.
-
Lyse the cells and quantify the protein concentration as described in the Western Blotting protocol.
-
-
Western Blotting and Analysis:
-
Perform Western blotting for ERα and a loading control as previously described.
-
Quantify the ERα band intensities at each time point and normalize to the loading control.
-
Plot the percentage of remaining ERα relative to the 0-hour time point against time to determine the degradation kinetics and the half-life of ERα in the presence of this compound.
-
Immunohistochemistry (IHC) for ERα in Tissue Samples
IHC allows for the visualization of protein expression and localization within the context of tissue architecture. This is particularly useful for assessing ERα degradation in preclinical tumor models or clinical biopsy samples.
Caption: Immunohistochemistry experimental workflow.
Protocol:
-
Tissue Preparation:
-
Fix fresh tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (4-5 µm) and mount them on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) to unmask the ERα antigen.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding with a protein block or normal serum.
-
Incubate the slides with a primary antibody against ERα.
-
Apply a secondary antibody conjugated to a detection system (e.g., HRP-polymer).
-
Add a chromogen (e.g., DAB) to visualize the antibody binding.
-
-
Counterstaining and Mounting:
-
Counterstain the slides with hematoxylin to visualize cell nuclei.
-
Dehydrate the slides and mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope.
-
Assess the intensity and percentage of ERα-positive tumor cells. A decrease in both intensity and the percentage of positive cells in this compound-treated samples compared to controls indicates protein degradation.
-
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS)-based proteomics offers a highly sensitive and unbiased approach to identify and quantify changes in the proteome, including the degradation of specific proteins like ERα.
References
Application Notes and Protocols for Measuring Giredestrant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giredestrant (GDC-9545) is a potent, nonsteroidal, oral selective estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Its mechanism of action involves binding to the estrogen receptor (ER), including both wild-type and mutant forms, which induces a conformational change promoting the proteasome-mediated degradation of the ER protein.[1] This targeted degradation of the estrogen receptor effectively blocks ER-mediated signaling pathways that are critical for tumor growth in ER+ breast cancers.[1] The development of robust and reproducible assays to measure the activity of this compound is crucial for preclinical research, drug screening, and clinical development.
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including its ability to induce ERα degradation, inhibit cell proliferation, and suppress ER-mediated transcription.
Principle of the Assays
The following protocols describe three fundamental assays to quantify the cellular effects of this compound:
-
ERα Degradation Assay (Western Blot): This assay directly measures the primary mechanism of action of this compound, which is the degradation of the ERα protein. ER+ breast cancer cells are treated with this compound, and the levels of ERα protein are quantified by Western blotting. A decrease in the ERα protein level indicates successful target engagement and degradation.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®): This assay assesses the functional consequence of ERα degradation, which is the inhibition of cancer cell growth. ER+ breast cancer cell lines are treated with a range of this compound concentrations, and cell viability is measured to determine the half-maximal inhibitory concentration (IC50).
-
Estrogen Response Element (ERE) Luciferase Reporter Assay: This assay measures the ability of this compound to antagonize ER-mediated gene transcription. A reporter cell line containing a luciferase gene under the control of an estrogen response element (ERE) is used. Inhibition of estradiol-induced luciferase activity by this compound indicates its antagonistic properties.
Experimental Protocols
ERα Degradation Assay via Western Blot
This protocol details the procedure for assessing the degradation of ERα protein in MCF-7 breast cancer cells following treatment with this compound.
Materials and Reagents:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (GDC-9545)
-
DMSO (vehicle control)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Protocol:
-
Cell Culture and Treatment:
-
Plate MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO vehicle control for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERα and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for ERα and β-actin.
-
Normalize the ERα signal to the β-actin signal for each sample.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the this compound concentration to determine the DC50 (half-maximal degradation concentration).
-
Cell Proliferation Assay
This protocol describes how to measure the anti-proliferative effect of this compound on ER+ breast cancer cells.
Materials and Reagents:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed ER+ breast cancer cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions or DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for 5-7 days at 37°C in a humidified incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
ERE-Luciferase Reporter Assay
This protocol is for assessing the ER antagonist activity of this compound.
Materials and Reagents:
-
ER+ cells stably transfected with an ERE-luciferase reporter construct (e.g., T47D-KBluc).
-
Cell culture medium (phenol red-free) with charcoal-stripped serum.
-
This compound.
-
Estradiol (E2).
-
DMSO.
-
96-well white plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Protocol:
-
Cell Plating:
-
Plate the ERE-luciferase reporter cells in a 96-well white plate in phenol red-free medium with charcoal-stripped serum and allow them to attach overnight.
-
-
Compound and Estradiol Treatment:
-
Pre-treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.
-
Add a fixed concentration of estradiol (e.g., 0.1 nM) to stimulate luciferase expression, except for the vehicle control wells.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C.
-
-
Luciferase Activity Measurement:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of estradiol-induced luciferase activity for each this compound concentration.
-
Plot the percentage of inhibition against the log of the this compound concentration.
-
Determine the IC50 value for the antagonism of ER-mediated transcription.
-
Data Presentation
The following tables summarize representative quantitative data for the activity of this compound in various in vitro assays.
| Cell Line | Assay | This compound IC50/DC50 (nM) |
| MCF-7 (Wild-Type ERα) | ERα Degradation | DC50: 0.06 |
| Anti-proliferation | IC50: ~2.5 | |
| ER Antagonism (ERE-luciferase) | IC50: 0.05 | |
| MCF-7 (Y537S mutant ERα) | ERα Degradation | DC50: 0.17 |
Data compiled from preclinical studies.
| Parameter | This compound | Anastrozole |
| Mean Ki67 Reduction (Neoadjuvant Setting) | -75% to -80% | -67% |
| Complete Cell Cycle Arrest Rate | 19.6% to 25% | 5.1% to 12.8% |
Data from the Phase II coopERA Breast Cancer study.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in an ER+ cancer cell.
Experimental Workflow: ERα Degradation Assay
Caption: Workflow for determining this compound-induced ERα degradation.
Logical Relationship: Assay Cascade for this compound Characterization
Caption: A logical cascade of assays to characterize this compound's activity.
References
Giredestrant (GDC-9545) in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giredestrant (GDC-9545) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2][3] Its mechanism of action involves binding to both wild-type and mutant estrogen receptors, inducing a conformational change that leads to their proteasome-mediated degradation.[4] This complete blockade of ER signaling makes this compound a promising therapeutic agent, particularly in tumors that have developed resistance to other endocrine therapies, such as those harboring ESR1 mutations.[5]
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are a critical tool in preclinical oncology research. They are known to better recapitulate the heterogeneity and clinical behavior of human tumors compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for the use of this compound in breast cancer PDX models, based on available preclinical data.
Data Presentation
The following tables summarize the in vivo efficacy of this compound as a single agent and in combination with the CDK4/6 inhibitor Palbociclib in various ER+ breast cancer PDX models.
Table 1: Single-Agent this compound Efficacy in ER+ Breast Cancer PDX Models
| PDX Model | ER Status | ESR1 Mutation Status | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| ST313 | ER+ | Wild-Type | This compound (1 mg/kg) | Oral, Daily | 87% TGI | Liang J, et al. J Med Chem. 2021 |
| ST313 | ER+ | Wild-Type | This compound (3 mg/kg) | Oral, Daily | 100% TGI | Liang J, et al. J Med Chem. 2021 |
| ST313 | ER+ | Wild-Type | This compound (10 mg/kg) | Oral, Daily | 38% Regression | Liang J, et al. J Med Chem. 2021 |
| HCI-005 | ER+ | Wild-Type | This compound (3 mg/kg) | Oral, Daily | 99% TGI | Liang J, et al. J Med Chem. 2021 |
| HCI-013 | ER+ | Y537S | This compound (1 mg/kg) | Oral, Daily | 84% TGI | Liang J, et al. J Med Chem. 2021 |
| HCI-013 | ER+ | Y537S | This compound (3 mg/kg) | Oral, Daily | 100% TGI | Liang J, et al. J Med Chem. 2021 |
| HCI-013 | ER+ | Y537S | This compound (10 mg/kg) | Oral, Daily | 33% Regression | Liang J, et al. J Med Chem. 2021 |
Table 2: this compound in Combination with Palbociclib in an ESR1-Mutant ER+ Breast Cancer PDX Model
| PDX Model | ER Status | ESR1 Mutation Status | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| HCI-013 | ER+ | Y537S | This compound (1 mg/kg) | Oral, Daily | 84% TGI | Liang J, et al. J Med Chem. 2021 |
| HCI-013 | ER+ | Y537S | Palbociclib (100 mg/kg) | Oral, Daily | 57% TGI | Liang J, et al. J Med Chem. 2021 |
| HCI-013 | ER+ | Y537S | This compound (1 mg/kg) + Palbociclib (100 mg/kg) | Oral, Daily | 72% Regression | Liang J, et al. J Med Chem. 2021 |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
Materials:
-
Freshly resected human breast tumor tissue from consenting patients.
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice), female, 6-8 weeks old.
-
17β-estradiol pellets (0.72 mg, 60-day release) for ER+ models.
-
Matrigel® Basement Membrane Matrix.
-
Surgical tools (scalpels, forceps).
-
Anesthesia (e.g., isoflurane).
-
Animal housing under sterile conditions.
Protocol:
-
Within 2-4 hours of surgical resection, mince the patient's tumor tissue into 2-3 mm fragments under sterile conditions.
-
Anesthetize the recipient immunodeficient mouse.
-
For ER+ PDX models, subcutaneously implant a 17β-estradiol pellet in the dorsal flank opposite to the tumor implantation site.
-
Make a small incision in the skin over the desired implantation site (e.g., mammary fat pad or flank).
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one tumor fragment, optionally mixed with Matrigel®, into the pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth by caliper measurements at least twice weekly.
-
When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor for serial passaging into new cohorts of mice.
This compound Administration in PDX Models
Materials:
-
This compound (GDC-9545) powder.
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80 in deionized water).
-
Oral gavage needles.
-
Syringes.
-
Balance and weighing supplies.
Protocol:
-
Prepare the this compound formulation by suspending the required amount of powder in the vehicle to achieve the desired concentration (e.g., for a 1 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the concentration would be 0.2 mg/mL).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
Randomize tumor-bearing mice into treatment and control groups once tumors reach a predetermined average volume (e.g., 150-200 mm³).
-
Administer this compound or vehicle control to the respective groups via oral gavage daily.
-
Monitor animal body weight and overall health status regularly as a measure of treatment toxicity.
Assessment of In Vivo Anti-Tumor Efficacy
Materials:
-
Digital calipers.
-
Data recording and analysis software.
Protocol:
-
Measure the length (L) and width (W) of the tumors with digital calipers twice weekly.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2.
-
Continue treatment and monitoring for the duration of the study (e.g., 21-28 days or until tumors in the control group reach a predetermined endpoint).
-
At the end of the study, calculate the percent tumor growth inhibition (%TGI) or percent regression for each treatment group relative to the vehicle control group.
-
% TGI = 100 x (1 - [ (Mean tumor volume of treated group at end) - (Mean tumor volume of treated group at start) ] / [ (Mean tumor volume of control group at end) - (Mean tumor volume of control group at start) ])
-
% Regression = 100 x ( [ (Mean tumor volume of treated group at start) - (Mean tumor volume of treated group at end) ] / (Mean tumor volume of treated group at start) )
-
-
Tumors can be harvested at the end of the study for pharmacodynamic biomarker analysis (e.g., Western blot for ER levels, immunohistochemistry for Ki67).
Visualizations
Signaling Pathway of this compound Action
Caption: this compound mechanism of action in ER+ breast cancer cells.
Experimental Workflow for this compound Efficacy in PDX Models
Caption: Workflow for assessing this compound efficacy in PDX models.
References
- 1. cuba.dialogoroche.com [cuba.dialogoroche.com]
- 2. ascopubs.org [ascopubs.org]
- 3. GDC-9545 (this compound): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound reverses progesterone hypersensitivity driven by estrogen receptor mutations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Giredestrant's Impact on the Tumor Microenvironment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giredestrant (GDC-9545) is a potent, oral selective estrogen receptor degrader (SERD) that functions as a full antagonist of the estrogen receptor (ER).[1][2][3][4] Its primary mechanism of action involves binding to the ER, inducing a conformational change that leads to the proteasome-mediated degradation of the ER protein.[2] This action effectively blocks ER signaling, which is a critical driver of tumor growth in ER-positive breast cancers. Clinical studies have demonstrated the efficacy of this compound in reducing tumor cell proliferation, as evidenced by the significant reduction in the Ki-67 proliferation marker.
Beyond its direct effects on tumor cells, emerging evidence suggests that ER signaling plays a pivotal role in shaping the tumor microenvironment (TME). The TME, a complex ecosystem of immune cells, cancer-associated fibroblasts (CAFs), blood vessels, and extracellular matrix, is known to influence tumor progression, metastasis, and response to therapy. Estrogen signaling can foster an immunosuppressive TME, and CAFs can modulate ER expression and endocrine therapy sensitivity. By degrading the ER, this compound has the potential to remodel the TME, transforming it from a tumor-permissive to a tumor-hostile environment.
These application notes provide a comprehensive guide for researchers to measure the multifaceted impact of this compound on the TME. Detailed protocols for key experiments are provided to enable a thorough investigation of this compound's effects on immune cell infiltration and activation, the function of cancer-associated fibroblasts, and the broader signaling landscape within the TME.
Hypothesized Effects of this compound on the Tumor Microenvironment
Based on the known role of ER signaling in the TME, the following effects of this compound can be hypothesized:
-
Immune Modulation: By blocking ER signaling, this compound may reverse the immunosuppressive effects of estrogen, leading to:
-
Increased infiltration and activation of cytotoxic CD8+ T cells.
-
A shift in tumor-associated macrophage (TAM) polarization from an anti-inflammatory (M2-like) to a pro-inflammatory (M1-like) phenotype.
-
A reduction in the population of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
-
-
Modulation of Cancer-Associated Fibroblasts (CAFs): this compound may alter the pro-tumorigenic functions of CAFs by:
-
Inhibiting the secretion of growth factors and cytokines that promote tumor growth and invasion.
-
Altering the expression of extracellular matrix components, thereby modifying the physical properties of the TME.
-
-
Changes in Gene Expression: The degradation of ER by this compound is expected to lead to widespread changes in the expression of estrogen-responsive genes in both cancer cells and stromal cells within the TME.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured overview of the quantitative data that can be generated from the experimental protocols described below.
Table 1: Immunophenotyping of Tumor-Infiltrating Leukocytes
| Cell Population | Marker Panel (Flow Cytometry/IHC) | Expected Change with this compound |
| Cytotoxic T Cells | CD3+, CD8+, Granzyme B+, Ki67+ | Increase in percentage and activation |
| Helper T Cells | CD3+, CD4+ | Variable |
| Regulatory T Cells | CD3+, CD4+, FOXP3+, CD25+ | Decrease in percentage |
| M1-like Macrophages | CD68+, HLA-DR+, CD80+, iNOS+ | Increase in percentage |
| M2-like Macrophages | CD68+, CD163+, CD206+ | Decrease in percentage |
| Myeloid-Derived Suppressor Cells | CD11b+, Gr-1+ (in mice); CD11b+, CD33+, HLA-DR- (in humans) | Decrease in percentage |
Table 2: Analysis of Cancer-Associated Fibroblasts (CAFs)
| Parameter | Assay | Expected Change with this compound |
| CAF Activation Markers | α-SMA, FAP, PDGFRβ (IHC/IF) | Decrease in expression |
| Pro-tumorigenic Cytokine Secretion | IL-6, TGF-β, CXCL12 (ELISA/Multiplex Assay) | Decrease in secretion |
| Extracellular Matrix Deposition | Collagen I, Fibronectin (IHC/IF) | Altered deposition pattern |
| Cancer Cell Invasion (in co-culture) | Transwell Invasion Assay | Decrease in invasion |
Table 3: Gene Expression Analysis of the Tumor Microenvironment
| Gene Signature | Method | Expected Change with this compound |
| Estrogen-Responsive Genes | RNA-Sequencing / qPCR Array | Downregulation |
| Pro-inflammatory Cytokines & Chemokines | RNA-Sequencing / qPCR Array | Upregulation |
| Immune Checkpoint Molecules (e.g., PD-L1) | RNA-Sequencing / IHC | Potential modulation |
| Extracellular Matrix Remodeling Genes | RNA-Sequencing / qPCR Array | Altered expression |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry
Objective: To quantify the changes in the composition and activation status of immune cell populations within the TME following this compound treatment.
Materials:
-
Freshly harvested tumor tissue
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV
-
DNase I
-
ACK lysis buffer
-
Flow cytometry staining buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (see Table 1)
-
Fixable viability dye
-
Intracellular staining buffer kit
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Mince the tumor tissue into small pieces (1-2 mm³) in a petri dish containing RPMI-1640 medium.
-
Transfer the minced tissue to a 50 mL conical tube and add digestion buffer (RPMI-1640 with 1 mg/mL Collagenase IV and 100 U/mL DNase I).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Wash the cells with RPMI-1640 medium and centrifuge at 300 x g for 5 minutes.
-
-
Red Blood Cell Lysis:
-
Resuspend the cell pellet in ACK lysis buffer and incubate for 5 minutes at room temperature.
-
Add excess RPMI-1640 medium to neutralize the lysis buffer and centrifuge.
-
-
Cell Staining:
-
Resuspend the single-cell suspension in flow cytometry staining buffer.
-
Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells.
-
Incubate with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
For intracellular staining (e.g., FOXP3, Granzyme B), fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's protocol.
-
Incubate with antibodies against intracellular markers.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentages of different immune cell populations.
-
Protocol 2: Analysis of Cancer-Associated Fibroblasts (CAFs) in Co-culture
Objective: To assess the impact of this compound on the interaction between cancer cells and CAFs.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Cancer-associated fibroblasts (isolated from patient tumors or a commercially available cell line)
-
Appropriate cell culture medium (e.g., DMEM)
-
Transwell inserts (0.4 µm pore size)
-
Matrigel
-
This compound
-
Reagents for immunofluorescence (antibodies against α-SMA, FAP)
-
ELISA kits for cytokines (e.g., IL-6, TGF-β)
Procedure:
-
Co-culture Setup:
-
Direct Co-culture: Seed CAFs in a 6-well plate. Once adherent, seed ER+ cancer cells on top of the CAF layer.
-
Indirect Co-culture: Seed CAFs in the bottom chamber of a 6-well plate. Seed ER+ cancer cells in a Transwell insert placed in the same well.
-
-
Treatment:
-
Treat the co-cultures with this compound at various concentrations or a vehicle control for a specified period (e.g., 48-72 hours).
-
-
Analysis of CAF Activation:
-
Fix and permeabilize the cells in the culture plates.
-
Perform immunofluorescence staining for CAF activation markers (α-SMA, FAP).
-
Capture images using a fluorescence microscope and quantify the fluorescence intensity.
-
-
Analysis of Cytokine Secretion:
-
Collect the conditioned medium from the co-cultures.
-
Measure the concentration of secreted cytokines (e.g., IL-6, TGF-β) using ELISA or a multiplex bead-based assay.
-
-
Invasion Assay:
-
Coat Transwell inserts with Matrigel.
-
Seed ER+ cancer cells in the upper chamber and place the insert in a well containing conditioned medium from this compound-treated or control-treated CAF monocultures.
-
After incubation (e.g., 24 hours), remove non-invading cells from the top of the insert.
-
Stain the invading cells on the bottom of the membrane and count them under a microscope.
-
Protocol 3: Gene Expression Analysis of the Tumor Microenvironment by RNA-Sequencing
Objective: To obtain a comprehensive profile of the transcriptional changes induced by this compound in the TME.
Materials:
-
Frozen tumor tissue samples from vehicle- and this compound-treated animals.
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quality assessment instrument (e.g., Bioanalyzer, Agilent)
-
RNA sequencing library preparation kit
-
Next-generation sequencer
Procedure:
-
RNA Extraction:
-
Homogenize frozen tumor tissue in lysis buffer.
-
Extract total RNA using a column-based RNA extraction kit according to the manufacturer's instructions.
-
Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Bioanalyzer) to ensure a high RNA Integrity Number (RIN).
-
-
Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the high-quality RNA samples using a commercially available kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the this compound-treated group compared to the control group.
-
Conduct pathway analysis and gene set enrichment analysis to identify the biological pathways and processes that are most affected by this compound treatment.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for elucidating the impact of this compound on the tumor microenvironment. By employing a multi-faceted approach that combines immunophenotyping, functional assays with cancer-associated fibroblasts, and comprehensive gene expression analysis, researchers can gain valuable insights into the mechanisms by which this compound remodels the TME. This understanding is crucial for the continued development and optimal clinical application of this compound and other next-generation endocrine therapies. The data generated will not only enhance our knowledge of this compound's anti-tumor activity but may also identify novel biomarkers to predict treatment response and guide the development of effective combination therapies.
References
- 1. GDC-9545 (this compound): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genentech’s this compound Becomes the First Oral SERD to Show Superior Invasive Disease-Free Survival in Early Breast Cancer [barchart.com]
- 3. This compound for Estrogen Receptor–Positive, HER2-Negative, Previously Treated Advanced Breast Cancer: Results From the Randomized, Phase II acelERA Breast Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
Giredestrant in High-Throughput Screening: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giredestrant (GDC-9545) is a potent, non-steroidal, oral selective estrogen receptor degrader (SERD) that functions as both a high-affinity antagonist and a degrader of the estrogen receptor alpha (ERα).[1] Its dual mechanism of action, which involves blocking ER-mediated signaling and promoting the proteasome-mediated degradation of the ERα protein, makes it a valuable tool in drug discovery for identifying novel therapies for ER-positive cancers.[1][2] this compound's efficacy extends to both wild-type and mutant forms of ERα, addressing a key mechanism of resistance to traditional endocrine therapies.[3]
These application notes provide a framework for utilizing this compound as a reference compound in a high-throughput screening (HTS) cascade designed to identify and characterize new ERα-targeting molecules. The protocols are tailored for a 384-well plate format, ensuring compatibility with automated HTS workflows.
This compound's Mechanism of Action
This compound competitively binds to the ligand-binding domain of ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This depletion of cellular ERα levels effectively shuts down estrogen-dependent signaling pathways that drive the proliferation of ER-positive cancer cells.
Figure 1. this compound's dual mechanism of action.
High-Throughput Screening Cascade
A tiered screening approach is recommended to efficiently identify and validate novel ERα modulators. This compound should be used as a positive control for ERα antagonism and degradation throughout this cascade.
Figure 2. High-throughput screening cascade for ERα modulators.
Data Presentation: In Vitro Pharmacology of this compound
The following tables summarize the in vitro activity of this compound in key assays relevant to the HTS cascade. These values serve as a benchmark for assay performance and for comparing the potency of novel compounds.
Table 1: this compound Potency in Biochemical and Cell-Based Assays
| Assay Type | Metric | Value (nM) | Cell Line | Reference |
| ERα Transcriptional Antagonism | IC50 | 0.05 | MCF-7 | [2] |
| ERα Degradation (Wild-Type) | DC50 | 0.06 | MCF-7 | |
| ERα Degradation (Y537S Mutant) | DC50 | 0.28 | T47D |
Table 2: this compound Anti-proliferative Activity in ER+ Breast Cancer Cell Lines
| Cell Line | IC50 (nM) | Comments | Reference |
| MCF-7 | 0.29 | ER+ (Wild-Type) | |
| T47D | 0.12 | ER+ (Wild-Type) | |
| CAMA-1 | 0.18 | ER+ (Wild-Type) |
Experimental Protocols
Primary Screen: ERα Competitive Binding Assay (TR-FRET)
This assay identifies compounds that bind to the ERα ligand-binding domain (LBD) by measuring the displacement of a fluorescent tracer.
Principle: A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged ERα LBD. A fluorescently labeled estrogen tracer (Fluormone™ ES2 Green) binds to the LBD, bringing the tracer and the Tb-antibody into close proximity, resulting in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Competing compounds displace the tracer, leading to a decrease in the TR-FRET signal.
Materials:
-
LanthaScreen™ TR-FRET ER alpha Competitive Binding Kit (Thermo Fisher Scientific)
-
This compound (positive control)
-
Test compounds
-
384-well, low-volume, black assay plates
-
TR-FRET compatible plate reader
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Dispense into the 384-well assay plate.
-
Reagent Preparation: Prepare 2X ERα-LBD/Tb-anti-GST antibody mix and 2X Fluormone™ ES2 Green tracer solution in the provided buffer.
-
Assay Assembly: Add the ERα-LBD/Tb-anti-GST antibody mix to all wells.
-
Incubation 1: Incubate for 1 hour at room temperature.
-
Tracer Addition: Add the Fluormone™ ES2 Green tracer solution to all wells.
-
Incubation 2: Incubate for 2-4 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 495 nm (Terbium) and 520 nm (Fluorescein). Calculate the emission ratio (520 nm / 495 nm).
Assay Validation:
-
Z'-factor: A Z'-factor greater than 0.5, calculated from the positive (no competitor) and negative (saturating this compound) controls, indicates a robust assay suitable for HTS.
Secondary Screen 1: ERα Transcriptional Activity Assay (Dual-Luciferase Reporter)
This cell-based assay identifies functional antagonists of ERα-mediated gene transcription.
Principle: A cell line (e.g., T47D) is engineered to stably express a firefly luciferase reporter gene under the control of an Estrogen Response Element (ERE). In the presence of estradiol, ERα binds to the ERE and drives luciferase expression. Antagonists like this compound block this process, reducing the luminescent signal. A constitutively expressed Renilla luciferase serves as an internal control for cell viability and transfection efficiency.
Materials:
-
T47D-KBluc cell line (or similar ERE-reporter line)
-
Dual-Glo® Luciferase Assay System (Promega)
-
Estradiol
-
This compound
-
Test compounds
-
384-well, white, clear-bottom assay plates
-
Luminometer
Protocol:
-
Cell Plating: Seed T47D-KBluc cells in 384-well plates and incubate overnight.
-
Compound Treatment: Treat cells with test compounds or this compound in the presence of a sub-maximal concentration of estradiol (e.g., 1 nM).
-
Incubation: Incubate for 18-24 hours.
-
Lysis and Luminescence Measurement:
-
Add Dual-Glo® Luciferase Reagent to each well and mix.
-
Incubate for 10 minutes at room temperature.
-
Measure firefly luminescence.
-
Add Dual-Glo® Stop & Glo® Reagent to each well and mix.
-
Incubate for 10 minutes at room temperature.
-
Measure Renilla luminescence.
-
-
Data Analysis: Normalize the firefly luminescence signal to the Renilla luminescence signal for each well. Determine the IC50 values for compounds that inhibit estradiol-induced luciferase activity.
Secondary Screen 2: ERα Degradation Assay (In-Cell Western)
This assay quantifies the ability of compounds to induce the degradation of endogenous ERα protein.
Principle: ER-positive cells are treated with test compounds, fixed, and permeabilized. The cells are then incubated with a primary antibody specific for ERα and a secondary antibody conjugated to a near-infrared fluorophore. A second antibody against a housekeeping protein (e.g., tubulin) with a different fluorophore is used for normalization. The plate is scanned to quantify the fluorescence intensity, which is proportional to the amount of ERα protein.
Materials:
-
MCF-7 cells
-
Primary antibodies: anti-ERα and anti-α-tubulin
-
IRDye®-conjugated secondary antibodies (LI-COR)
-
This compound
-
Test compounds
-
384-well, black, clear-bottom assay plates
-
In-Cell Western imaging system (e.g., LI-COR Odyssey)
Protocol:
-
Cell Plating: Seed MCF-7 cells in 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with test compounds or this compound for 6-24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a suitable blocking buffer for 1.5 hours.
-
Antibody Incubation: Incubate with both primary antibodies (anti-ERα and anti-α-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the corresponding IRDye®-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Data Acquisition: Wash the cells and scan the plate using an In-Cell Western imaging system.
-
Data Analysis: Quantify the fluorescence intensity for ERα and tubulin in each well. Normalize the ERα signal to the tubulin signal. Calculate the DC50 (concentration for 50% degradation) for active compounds.
Tertiary Screen: Cell Proliferation Assay
This assay confirms the anti-proliferative effect of the identified ERα antagonists and degraders in ER-positive breast cancer cell lines.
Principle: The number of viable cells in culture is determined by quantifying the amount of ATP, which indicates the presence of metabolically active cells. The CellTiter-Glo® assay uses a thermostable luciferase to generate a luminescent signal proportional to the amount of ATP present.
Materials:
-
MCF-7, T47D, or CAMA-1 cells
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
This compound
-
Test compounds
-
384-well, opaque-walled assay plates
-
Luminometer
Protocol:
-
Cell Plating: Seed cells in 384-well plates and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of test compounds or this compound.
-
Incubation: Incubate for 5-7 days.
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Determine the IC50 values from the dose-response curves.
Hit Prioritization and Validation
Compounds that demonstrate activity across the screening cascade can be prioritized for further investigation.
Figure 3. Logic for hit classification and validation.
By employing this compound as a benchmark, this comprehensive HTS cascade provides a robust platform for the discovery and characterization of novel selective estrogen receptor degraders with therapeutic potential.
References
Application Notes and Protocols: Investigating Giredestrant Resistance using Lentiviral shRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giredestrant (GDC-9545) is a potent, oral selective estrogen receptor degrader (SERD) that has shown promise in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] It functions by binding to the estrogen receptor, inducing its degradation, and thereby blocking ER-mediated signaling pathways crucial for tumor growth.[1] A key advantage of this compound is its activity against tumors with ESR1 mutations, a common mechanism of acquired resistance to other endocrine therapies.[1][3] However, as with any targeted therapy, the development of resistance to this compound is a clinical challenge. Understanding the molecular mechanisms that drive this resistance is critical for developing effective therapeutic strategies to overcome it.
Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and stable method for silencing gene expression in a wide variety of mammalian cells, including cancer cell lines. This technology offers a robust platform to systematically investigate the role of specific genes and signaling pathways in the development of this compound resistance. By knocking down candidate genes in this compound-sensitive cell lines, researchers can assess their impact on drug sensitivity and elucidate the pathways that contribute to a resistant phenotype.
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral shRNA technology to study the mechanisms of this compound resistance in ER+ breast cancer cell lines.
Key Signaling Pathways in Endocrine Resistance
The development of resistance to endocrine therapies, including this compound, is often multifactorial. Several key signaling pathways have been implicated in this process, primarily through their crosstalk with the estrogen receptor pathway. Understanding these pathways is crucial for identifying potential targets for shRNA-mediated knockdown studies.
Some of the critical pathways involved include:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its activation can lead to ligand-independent ER activation and has been strongly associated with resistance to endocrine therapies.
-
MAPK (Ras/Raf/MEK/ERK) Pathway: This pathway is activated by various growth factor receptors and can also lead to the phosphorylation and activation of the estrogen receptor, promoting cell proliferation in the absence of estrogen.
-
Receptor Tyrosine Kinases (RTKs): Overexpression or activation of RTKs such as HER2, EGFR, and IGF-1R can drive downstream signaling through the PI3K/AKT and MAPK pathways, contributing to endocrine resistance.
-
Cell Cycle Regulation: Alterations in cell cycle components, such as the loss of the retinoblastoma protein (RB), can uncouple cell proliferation from ER signaling, leading to drug resistance.
Experimental Workflow for Studying this compound Resistance
A typical experimental workflow to investigate this compound resistance using lentiviral shRNA knockdown involves several key stages, from the initial hypothesis of a target gene to the final validation of its role in resistance.
Caption: Experimental workflow for studying this compound resistance.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between different shRNA constructs and controls.
Table 1: Validation of Target Gene Knockdown
| Cell Line | Target Gene | shRNA Construct | mRNA Expression (Relative to Control) | Protein Expression (Relative to Control) |
| MCF-7 | Gene X | shRNA-X-1 | 0.25 | 0.18 |
| MCF-7 | Gene X | shRNA-X-2 | 0.31 | 0.22 |
| MCF-7 | Non-Target | shControl | 1.00 | 1.00 |
| T-47D | Gene Y | shRNA-Y-1 | 0.19 | 0.15 |
| T-47D | Gene Y | shRNA-Y-2 | 0.28 | 0.20 |
| T-47D | Non-Target | shControl | 1.00 | 1.00 |
Table 2: Effect of Gene Knockdown on this compound Sensitivity (IC50 Values)
| Cell Line | Target Gene Knockdown | This compound IC50 (nM) | Fold Change in IC50 (vs. shControl) |
| MCF-7 | shControl | 15.2 | 1.0 |
| MCF-7 | shRNA-X-1 | 78.5 | 5.2 |
| MCF-7 | shRNA-X-2 | 65.3 | 4.3 |
| T-47D | shControl | 21.8 | 1.0 |
| T-47D | shRNA-Y-1 | 92.4 | 4.2 |
| T-47D | shRNA-Y-2 | 81.7 | 3.7 |
Table 3: Cell Viability in Response to this compound Treatment
| Cell Line | Target Gene Knockdown | This compound (100 nM) % Viability (vs. Vehicle) |
| MCF-7 | shControl | 35.6% |
| MCF-7 | shRNA-X-1 | 82.1% |
| T-47D | shControl | 41.2% |
| T-47D | shRNA-Y-1 | 88.9% |
Experimental Protocols
Protocol 1: Lentiviral shRNA Production in HEK293T Cells
This protocol outlines the steps for producing lentiviral particles carrying your shRNA of interest.
Materials:
-
HEK293T cells
-
shRNA transfer plasmid (containing your shRNA sequence), packaging plasmid (e.g., psPAX2), and envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM or other serum-free medium
-
0.45 µm syringe filters
-
Sterile microcentrifuge tubes and cell culture plates (10 cm)
Procedure:
-
Day 1: Seed HEK293T Cells
-
Plate 5 x 10^6 HEK293T cells in a 10 cm plate with 10 mL of complete growth medium.
-
Incubate overnight at 37°C with 5% CO2. Cells should be approximately 70-80% confluent at the time of transfection.
-
-
Day 2: Transfection
-
In a sterile tube, prepare the plasmid mixture according to the manufacturer's recommendations. A common ratio is 4:2:1 for the transfer, packaging, and envelope plasmids, respectively.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the plasmid mix and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate for 4-6 hours, then carefully replace the medium with 10 mL of fresh complete growth medium.
-
-
Day 4-5: Harvest Lentiviral Supernatant
-
At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile conical tube.
-
Filter the supernatant through a 0.45 µm filter to remove any cell debris.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use. A second harvest can be performed at 72 hours post-transfection.
-
Protocol 2: Lentiviral Transduction of Target Breast Cancer Cells
This protocol describes how to use the produced lentiviral particles to create stable knockdown cell lines.
Materials:
-
Target ER+ breast cancer cells (e.g., MCF-7, T-47D)
-
Lentiviral supernatant
-
Polybrene (hexadimethrine bromide)
-
Complete growth medium
-
Puromycin (or other appropriate selection antibiotic)
-
96-well or 12-well plates
Procedure:
-
Day 1: Seed Target Cells
-
Plate your target cells in a 12-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
-
Day 2: Transduction
-
Thaw the lentiviral supernatant on ice.
-
Prepare a mixture of complete medium with Polybrene at a final concentration of 5-8 µg/mL.
-
Remove the old medium from the cells and replace it with the Polybrene-containing medium.
-
Add the desired amount of lentiviral particles to the cells. It is recommended to test a range of multiplicities of infection (MOI) to determine the optimal transduction efficiency for your specific cell line. Include a non-transduced control and a control transduced with non-targeting shRNA lentivirus.
-
Gently swirl the plate to mix and incubate overnight at 37°C.
-
-
Day 3: Media Change
-
Remove the virus-containing medium and replace it with fresh complete growth medium.
-
-
Day 4 and Onward: Selection and Expansion
-
Begin selection by adding the appropriate concentration of puromycin to the medium. The optimal concentration needs to be determined for each cell line by performing a kill curve.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are visible.
-
Pick several resistant colonies, expand them, and validate the knockdown of the target gene using qRT-PCR and Western blot analysis.
-
Protocol 3: this compound IC50 Determination
This protocol is for assessing the effect of gene knockdown on the sensitivity of cells to this compound.
Materials:
-
Stable knockdown and control cell lines
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Day 1: Cell Seeding
-
Seed the stable knockdown and control cells in 96-well plates at a predetermined optimal density.
-
-
Day 2: this compound Treatment
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range might be from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Day 5-7: Cell Viability Assay
-
After 3-5 days of incubation, perform a cell viability assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Signaling Pathway Diagrams
The following diagrams illustrate the potential mechanisms of resistance that can be investigated using the shRNA knockdown approach.
References
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Giredestrant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giredestrant (GDC-9545) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD). It functions by binding to the estrogen receptor (ER), including both wild-type and mutant forms, inducing a conformational change that leads to the proteasome-mediated degradation of the ER protein.[1][2] This disruption of ER-mediated signaling inhibits the growth and survival of ER-positive (ER+) cancer cells.[3] A key mechanism of action for this compound is the induction of cell cycle arrest, which can be quantitatively assessed using flow cytometry. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of breast cancer cells.
Mechanism of Action: this compound-Induced Cell Cycle Arrest
In ER+ breast cancer, the binding of estrogen to the estrogen receptor promotes gene transcription and cellular division, driving tumor growth.[4] this compound competitively binds to the ER, preventing estrogen from binding and inducing a conformational change in the receptor. This change marks the ER for ubiquitination and subsequent degradation by the proteasome.[2] The resulting depletion of ER protein levels disrupts downstream signaling pathways that are crucial for the G1 to S phase transition of the cell cycle, leading to an accumulation of cells in the G0/G1 phase and a reduction in cell proliferation.
Data Presentation: Efficacy of this compound in Inducing Cell Cycle Arrest
Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity across various ER+ breast cancer cell lines. Clinical trial data further supports its efficacy in halting cell cycle progression. The following tables summarize key findings from clinical studies assessing the impact of this compound on cell proliferation and cell cycle arrest.
Table 1: this compound vs. Anastrozole in ER+/HER2- Early Breast Cancer (coopERA Trial - Interim Analysis)
| Parameter | This compound | Anastrozole | P-value |
| Geometric Mean Relative Ki67 Reduction | -80% | -67% | 0.0222 |
| Complete Cell Cycle Arrest (CCCA) Rate * | 25.0% | 5.1% | - |
| Data from a 2021 interim analysis of the phase 2 coopERA Breast Cancer trial presented at the 2021 ESMO Congress. |
Table 2: this compound vs. Anastrozole in ER+/HER2- Early Breast Cancer (coopERA Trial - Final Analysis)
| Parameter | This compound | Anastrozole |
| Mean Ki67 Reduction | 75% | 67% |
| Complete Cell Cycle Arrest Rate * | 19.6% | 12.8% |
| Data from a 2021 final analysis of the phase 2 coopERA Breast Cancer trial. |
Table 3: Dose-Ranging Window-of-Opportunity Study of this compound
| This compound Dose | Geometric Mean Ki67 Reduction | Complete Cell Cycle Arrest Rate |
| 10 mg | 80% | 51% (overall) |
| 30 mg | 76% | 51% (overall) |
| 100 mg | 80% | 51% (overall) |
| Complete cell cycle arrest defined as Ki67 ≤2.7%. Data from a 2021 study in postmenopausal patients with ER+/HER2- operable breast cancer. |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the procedure for culturing ER+ breast cancer cells (e.g., MCF-7, T47D) and treating them with this compound for subsequent cell cycle analysis.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7 or T47D)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (GDC-9545)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed ER+ breast cancer cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period (e.g., 2 x 10^5 cells/well). Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations for treatment. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the medium from the wells and replace it with medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Cell Harvesting: After the incubation period, aspirate the medium. Wash the cells once with PBS. Add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete growth medium and transfer the cell suspension to a centrifuge tube.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes the staining of this compound-treated cells with propidium iodide (PI) for DNA content analysis by flow cytometry.
Materials:
-
Harvested cells from Protocol 1
-
Ice-cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Centrifuge the harvested cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.
-
-
Cell Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission signal at approximately 617 nm.
-
Collect at least 10,000 events per sample.
-
Use a low flow rate to improve the resolution of the DNA content peaks.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content (PI fluorescence).
-
Gate on single cells to exclude doublets and aggregates.
-
Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound effectively induces cell cycle arrest in ER+ breast cancer cells by promoting the degradation of the estrogen receptor. Flow cytometry with propidium iodide staining is a robust and reliable method for quantifying the effects of this compound on cell cycle distribution. The protocols provided in this application note offer a framework for researchers to assess the anti-proliferative activity of this compound and similar compounds in a preclinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Detecting Estrogen Receptor Degradation by Giredestrant Using Western Blot
For Research Use Only.
Introduction
Giredestrant (GDC-9545) is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD). It functions as a competitive antagonist of the estrogen receptor (ER) and induces its proteasome-mediated degradation.[1] This dual mechanism of action makes it a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer, including tumors with ESR1 mutations that can confer resistance to other endocrine therapies.[2] Western blotting is a fundamental technique to qualitatively and quantitatively assess the degradation of the estrogen receptor alpha (ERα) protein in cancer cells following treatment with this compound. This application note provides a detailed protocol for this purpose.
Principle of the Assay
This protocol describes the detection and quantification of ERα levels in cultured cells, such as the ER+ breast cancer cell line MCF-7, following treatment with this compound. The procedure involves cell lysis, protein quantification, separation of proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transfer to a membrane, and immunodetection of ERα using a specific primary antibody. A loading control, such as β-actin, is used to normalize the ERα signal, allowing for the accurate quantification of ERα degradation.
Signaling Pathway of this compound-Induced ER Degradation
This compound binds to the ligand-binding domain of both wild-type and mutant ERα. This binding induces a conformational change in the receptor, marking it for ubiquitination by the cellular machinery. Polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, leading to a reduction in total cellular ERα levels and subsequent downregulation of ER-mediated signaling pathways that drive tumor growth. While the specific E3 ubiquitin ligase involved in the degradation induced by many SERDs is not fully elucidated, the process is dependent on the ubiquitin-proteasome system.
Caption: this compound-induced ERα degradation pathway.
Quantitative Data Summary
This compound has been shown to be a more efficient and potent degrader of ERα compared to the first-generation SERD, fulvestrant. The following table summarizes the degradation potency of this compound in wild-type and mutant ERα-expressing MCF-7 breast cancer cells.
| Compound | Cell Line | ERα Status | DC50 (nM) |
| This compound | MCF-7 | Wild-Type | 0.06 |
| Fulvestrant | MCF-7 | Wild-Type | 0.44 |
| This compound | MCF-7 | Y537S Mutant | 0.17 |
| Fulvestrant | MCF-7 | Y537S Mutant | 0.66 |
DC50: Concentration required to induce 50% degradation of the target protein. Data adapted from a 2021 study on the preclinical profile of this compound.[3]
Experimental Protocol
This protocol is intended for the analysis of ERα degradation in MCF-7 cells treated with this compound.
Materials and Reagents
-
Cell Line: MCF-7 (ERα-positive human breast adenocarcinoma cell line)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
This compound (GDC-9545): Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
Vehicle Control: Dimethyl sulfoxide (DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit or equivalent.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient gels).
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-ERα monoclonal antibody
-
Mouse or Rabbit anti-β-actin monoclonal antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Experimental Workflow
Caption: Western blot workflow for ERα degradation.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to attach and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. For a dose-response experiment, typical concentrations may range from 0.1 nM to 1000 nM. For a time-course experiment, use a fixed concentration (e.g., 100 nM) and vary the incubation time (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Aspirate the old medium and add the this compound-containing medium or vehicle control (DMSO) to the cells.
-
Incubate the cells for the desired time period at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies against ERα (e.g., 1:1000 dilution) and β-actin (e.g., 1:5000 dilution) in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (e.g., 1:2000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities for ERα and β-actin using densitometry software (e.g., ImageJ).
-
Normalize the ERα band intensity to the corresponding β-actin band intensity for each sample.
-
Express the ERα levels in this compound-treated samples as a percentage of the vehicle-treated control.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak ERα signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Low primary antibody concentration | Optimize the primary antibody dilution. | |
| Inefficient transfer | Check transfer efficiency with Ponceau S staining. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA). |
| High antibody concentration | Decrease the concentration of primary and/or secondary antibodies. | |
| Insufficient washing | Increase the number and/or duration of wash steps. | |
| Multiple bands | Non-specific antibody binding | Optimize antibody dilution and blocking conditions. |
| Protein degradation | Ensure lysates are kept on ice and protease inhibitors are always included. |
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of this compound-induced ERα degradation by Western blot. This method is a valuable tool for researchers in oncology and drug development to study the mechanism of action of SERDs and to evaluate their efficacy in preclinical models.
References
- 1. Frontiers | Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer [frontiersin.org]
- 2. bio-rad.com [bio-rad.com]
- 3. Estrogen Receptor-Dependent Proteasomal Degradation of the Glucocorticoid Receptor Is Coupled to an Increase in Mdm2 Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemistry for Ki67 in Giredestrant-Treated Tumors
Introduction
Giredestrant (GDC-9545) is a potent, non-steroidal, oral selective estrogen receptor degrader (SERD) under investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Its mechanism of action involves binding to the estrogen receptor, inducing a conformational change that leads to its proteasome-mediated degradation.[1][2] This action blocks ER-mediated signaling, which is critical for tumor growth in ER+ breast cancer.[1] A key biomarker used to assess the anti-proliferative activity of endocrine therapies like this compound is the Ki67 protein. Ki67 is a nuclear protein associated with cellular proliferation, and a reduction in its expression following treatment is linked to better long-term efficacy outcomes in early-stage breast cancer.
Clinical studies, such as the phase II coopERA and EMPRESS trials, have utilized the change in Ki67 expression from baseline as a primary endpoint to evaluate the pharmacodynamic effect and efficacy of this compound. These studies demonstrate that this compound significantly reduces tumor cell proliferation, as measured by Ki67 immunohistochemistry (IHC). These application notes provide a summary of the quantitative data from these studies and a detailed protocol for performing Ki67 IHC staining on tumor tissue.
Data Presentation: Ki67 Reduction in this compound Clinical Trials
The following tables summarize the key quantitative findings on Ki67 suppression from clinical trials involving this compound in patients with ER-positive, HER2-negative early breast cancer.
Table 1: this compound vs. Anastrozole (coopERA Trial - Interim & Final Analysis)
| Parameter | This compound (30 mg/day) | Anastrozole (1 mg/day) | P-value | Reference |
| Interim Analysis (2 weeks) | ||||
| Geometric Mean Relative Ki67 Reduction | -80% (95% CI: -85% to -72%) | -67% (95% CI: -75% to -56%) | 0.0222 | |
| Complete Cell Cycle Arrest (CCCA) Rate | 25.0% (11/44 patients) | 5.1% (2/39 patients) | - | |
| Final Analysis (2 weeks) | ||||
| Mean Ki67 Reduction | -75% (95% CI: -80% to -70%) | -67% (95% CI: -73% to -59%) | 0.0433 | |
| Complete Cell Cycle Arrest (CCCA) Rate | 19.6% | 12.8% | - |
Table 2: this compound in Premenopausal Women (EMPRESS Study)
| Parameter | This compound | Tamoxifen | P-value | Reference |
| Primary Endpoint (15 days) | Significant reduction in Ki67 | Standard treatment | Met | |
| Reported Activity | Greater activity in slowing tumor proliferation | Less activity compared to this compound | - |
Table 3: Ki67 Suppression by Baseline Proliferation (coopERA Trial)
| Baseline Ki67 Score | This compound (Mean Reduction) | Anastrozole (Mean Reduction) | Reference |
| ≥ 20% | -83% (95% CI: -88% to -75%) | -71% (95% CI: -78% to -60%) | |
| < 20% | -65% (95% CI: -81% to -34%) | -24% (95% CI: -65% to 67%) |
Visualizations
This compound Mechanism of Action
Caption: this compound binds to the estrogen receptor, leading to its degradation and blocking proliferative signaling.
Clinical Trial Workflow for Ki67 Assessment
Caption: Workflow for assessing Ki67 changes in a window-of-opportunity study.
Experimental Protocols
Protocol 1: Immunohistochemistry Staining for Ki67
This protocol is a representative methodology for Ki67 staining in formalin-fixed, paraffin-embedded (FFPE) human breast tumor tissue, based on standard and published procedures.
1. Materials and Reagents
-
FFPE breast tumor tissue sections (4-5 µm thick) on charged slides
-
Xylene, histological grade
-
Ethanol (100%, 95%, 70%), histological grade
-
Deionized or distilled water (dH₂O)
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in dH₂O
-
Protein Block: Serum-Free Protein Block or 10% normal serum from the secondary antibody host species
-
Primary Antibody: Rabbit Monoclonal Anti-Ki67 antibody (e.g., MIB-1 clone)
-
Antibody Diluent: Commercially available antibody diluent
-
Detection System: HRP-conjugated secondary antibody system (e.g., biotinylated anti-rabbit followed by streptavidin-HRP, or a polymer-based system)
-
Chromogen: DAB (3,3'-Diaminobenzidine) substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium: Permanent, xylene-based mounting medium
2. Deparaffinization and Rehydration
-
Heat slides in an oven at 60-65°C for 1 hour to melt paraffin.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 5 minutes each.
-
Hydrate sections by sequential 5-minute immersions in 95% ethanol, then 70% ethanol.
-
Rinse slides in dH₂O for 5 minutes.
3. Antigen Retrieval
-
Preheat a steamer or water bath containing the Antigen Retrieval Solution to 95-100°C.
-
Immerse slides in the hot retrieval solution and incubate for 20-30 minutes.
-
Remove the container from the heat source and allow slides to cool in the solution for at least 20 minutes at room temperature.
-
Rinse slides in dH₂O, then wash in TBST for 5 minutes.
4. Staining Procedure
-
Peroxidase Block: Incubate sections with 3% H₂O₂ for 5-10 minutes to block endogenous peroxidase activity. Rinse well with dH₂O and wash in TBST for 5 minutes.
-
Protein Block: Apply protein block to cover the tissue section and incubate for 10-20 minutes in a humidified chamber to prevent non-specific antibody binding.
-
Primary Antibody: Gently blot excess blocking solution from the slides. Apply the Ki67 primary antibody, diluted to its optimal concentration in antibody diluent. Incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.
-
Wash: Wash slides in three changes of TBST for 5 minutes each.
-
Secondary Antibody/Detection: Apply the HRP-conjugated secondary antibody or detection polymer according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
-
Wash: Wash slides in three changes of TBST for 5 minutes each.
-
Chromogen Development: Prepare the DAB chromogen solution immediately before use. Apply to the sections and incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.
-
Stop Reaction: Rinse slides thoroughly with dH₂O to stop the chromogen reaction.
5. Counterstaining and Mounting
-
Immerse slides in Hematoxylin for 1-2 minutes to counterstain the nuclei.
-
"Blue" the counterstain by rinsing in running tap water for 5 minutes.
-
Dehydrate the sections through sequential immersions in 70% ethanol, 95% ethanol, and two changes of 100% ethanol (2 minutes each).
-
Clear the sections in two changes of xylene for 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
Protocol 2: Scoring of Ki67 Staining
Ki67 scoring is critical for interpreting results and should be performed according to established guidelines to ensure consistency and accuracy.
1. Scoring Method
-
Cellular Component: Only invasive carcinoma cells should be scored. Do not score non-invasive components (e.g., ductal carcinoma in situ), normal epithelial cells, or inflammatory cells.
-
Staining Interpretation: A nucleus is considered positive if there is any definite brown staining. The intensity of the staining is not considered in the final score.
-
Area Selection: Scoring should be performed in the areas with the highest labeling, often at the periphery of the tumor (the "hot spot" method). Avoid areas of necrosis or poor fixation.
-
Counting: Count at least 500, and preferably 1,000, invasive tumor cells.
-
Calculation: The Ki67 score is the percentage of positively stained tumor cell nuclei among the total number of invasive tumor cells counted.
-
Ki67 Score (%) = (Number of Positive Nuclei / Total Number of Invasive Tumor Nuclei Counted) x 100
-
-
Reporting: Report the Ki67 score as a continuous percentage. For clinical trial purposes, central laboratory assessment is often required to ensure consistency. Automated image analysis can also be used to improve objectivity and reproducibility.
References
Application Notes and Protocols: Unveiling Gene Expression Alterations Following Giredestrant Treatment Using RNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giredestrant (GDC-9545) is a potent, orally bioavailable selective estrogen receptor degrader (SERD) that functions as a direct antagonist of the estrogen receptor (ER) and induces its proteasome-mediated degradation.[1] This dual mechanism of action makes it a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer, including tumors harboring ESR1 mutations that can confer resistance to other endocrine therapies. RNA sequencing (RNA-seq) is a powerful tool to elucidate the transcriptomic changes induced by this compound, providing insights into its molecular mechanism of action, identifying biomarkers of response, and discovering potential combination therapy strategies.
These application notes provide a comprehensive overview and detailed protocols for utilizing RNA sequencing to identify and analyze gene expression changes in ER+ breast cancer cells following treatment with this compound.
Data Presentation: Expected Gene Expression Changes
While a specific, publicly available dataset detailing the complete list of differentially expressed genes following this compound treatment is not yet available, based on its mechanism of action as a potent SERD, the expected changes in gene expression would be a significant downregulation of estrogen-responsive genes.
As a representative example, the following tables summarize the expected downregulation of key estrogen receptor target genes based on the known effects of SERDs on ER+ breast cancer cells. This is exemplified by data from studies on similar SERDs and the known function of this compound in suppressing ER signaling.
Table 1: Commonly Downregulated Estrogen Receptor (ER) Target Genes Following SERD Treatment
| Gene Symbol | Gene Name | Representative Function in ER+ Breast Cancer | Expected Log2 Fold Change (this compound vs. Control) | Expected Adjusted p-value |
| PGR | Progesterone Receptor | Key ER target gene, involved in hormone signaling | < -2.0 | < 0.01 |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | Estrogen-induced mitogen, promotes proliferation | < -2.0 | < 0.01 |
| TFF1 | Trefoil Factor 1 | Estrogen-regulated gene, involved in cell migration | < -1.5 | < 0.01 |
| CCND1 | Cyclin D1 | Cell cycle regulator, promotes G1/S transition | < -1.5 | < 0.01 |
| MYC | MYC Proto-Oncogene | Transcription factor, drives cell proliferation | < -1.0 | < 0.05 |
| BCL2 | BCL2 Apoptosis Regulator | Anti-apoptotic protein, promotes cell survival | < -1.0 | < 0.05 |
Note: The Log2 Fold Change and Adjusted p-value are representative expectations and may vary based on experimental conditions.
Table 2: Key Upregulated Genes Associated with this compound-Induced Cellular Stress and Apoptosis
| Gene Symbol | Gene Name | Representative Function | Expected Log2 Fold Change (this compound vs. Control) | Expected Adjusted p-value |
| DDIT3 | DNA Damage Inducible Transcript 3 (CHOP) | Transcription factor in ER stress-induced apoptosis | > 1.5 | < 0.01 |
| ATF4 | Activating Transcription Factor 4 | Stress response transcription factor | > 1.5 | < 0.01 |
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic protein | > 1.0 | < 0.05 |
| BAK1 | BCL2 Antagonist/Killer 1 | Pro-apoptotic protein | > 1.0 | < 0.05 |
Note: The Log2 Fold Change and Adjusted p-value are representative expectations and may vary based on experimental conditions.
Signaling Pathway
This compound acts by directly binding to the estrogen receptor, leading to its degradation and subsequent inhibition of downstream signaling pathways that promote tumor growth.
Experimental Workflow
A typical RNA sequencing workflow to study the effects of this compound involves several key steps, from cell culture and treatment to data analysis and interpretation.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is designed for ER+ breast cancer cell lines such as MCF-7.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol red-free medium
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound (GDC-9545)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture MCF-7 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Two days prior to treatment, switch the cells to phenol red-free medium supplemented with 10% CS-FBS to minimize the effects of estrogenic compounds in the medium.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM) or an equivalent volume of DMSO for the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Harvest the cells by washing with PBS and then lysing directly in the well using a suitable lysis buffer for RNA extraction.
RNA Extraction and Quality Control
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
DNase I
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)
Procedure:
-
Extract total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
-
Elute the RNA in RNase-free water.
-
Assess the quantity and purity of the RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA by determining the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value of ≥ 8 is recommended for RNA-seq library preparation.
RNA-seq Library Preparation and Sequencing
Materials:
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)
-
Magnetic beads for size selection
-
PCR reagents
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
Enrich for polyadenylated mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA to the desired size.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Use magnetic beads to select for the desired library fragment size.
-
Amplify the library using PCR.
-
Purify the final library and assess its quality and quantity using a Bioanalyzer and Qubit fluorometer.
-
Pool the libraries and perform sequencing on an Illumina platform according to the manufacturer's instructions, aiming for a sequencing depth of at least 20 million reads per sample.
Bioinformatic Data Analysis
The following workflow outlines the key steps for analyzing the raw sequencing data to identify differentially expressed genes.
Procedure:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trimming: Remove adapter sequences and low-quality reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference human genome (e.g., hg38) using a splice-aware aligner such as STAR.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated in this compound-treated samples compared to controls. A common threshold for significance is an adjusted p-value (or False Discovery Rate, FDR) of < 0.05 and a log2 fold change of > 1 or < -1.
-
Pathway and Functional Analysis: Perform gene set enrichment analysis (GSEA) or use tools like DAVID to identify biological pathways and functions that are significantly enriched among the differentially expressed genes.
Conclusion
RNA sequencing is an invaluable technique for comprehensively characterizing the transcriptomic effects of this compound in ER+ breast cancer. The protocols and workflows outlined in these application notes provide a robust framework for researchers to investigate the molecular mechanisms of this promising therapeutic agent, identify potential biomarkers, and explore novel therapeutic strategies. By understanding the gene expression changes induced by this compound, we can further advance its clinical development and optimize its use in treating patients with ER+ breast cancer.
References
Troubleshooting & Optimization
Overcoming giredestrant resistance in breast cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating giredestrant resistance in breast cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD). It competitively binds to the ligand-binding domain of both wild-type and mutant estrogen receptor alpha (ERα), inducing an inactive conformation and promoting its proteasome-mediated degradation.[1][2][3] This reduction in ERα protein levels blocks downstream signaling pathways that drive the growth of ER-positive breast cancer cells.[1][4]
Q2: What are the known mechanisms of acquired resistance to this compound in breast cancer cell lines?
A2: The primary mechanisms of resistance to this compound and other endocrine therapies include:
-
ESR1 Gene Mutations: Mutations in the gene encoding ERα (ESR1) can lead to a constitutively active receptor that no longer requires estrogen for its function. This compound is designed to be effective against both wild-type and mutant ERα.
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by upregulating alternative signaling pathways to promote growth and survival, thereby bypassing their dependence on ER signaling. The most commonly implicated pathway is the PI3K/AKT/mTOR pathway.
Q3: My cells are showing reduced sensitivity to this compound. How can I confirm they have developed resistance?
A3: To confirm this compound resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value (the concentration of drug that inhibits 50% of cell growth) of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value (typically a 3-fold or higher increase) indicates the development of resistance.
Q4: What are the recommended strategies to overcome this compound resistance in my experiments?
A4: Based on clinical and preclinical data, the most effective strategy to overcome this compound resistance is through combination therapy. Key combination agents include:
-
mTOR Inhibitors (e.g., Everolimus): The combination of this compound and everolimus has been shown to significantly prolong progression-free survival in patients with ER-positive, HER2-negative advanced breast cancer who have progressed after treatment with a CDK4/6 inhibitor. This combination targets two different signaling pathways.
-
CDK4/6 Inhibitors (e.g., Palbociclib): this compound is also being evaluated in combination with CDK4/6 inhibitors. This approach targets both the ER pathway and the cell cycle machinery.
Troubleshooting Guides
Issue 1: Inconsistent or Poor this compound Efficacy in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| This compound Solubility Issues | This compound is soluble in DMSO. Prepare a concentrated stock solution in 100% DMSO and dilute it in culture medium for your final working concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%). If you observe precipitation, sonicate the stock solution and prepare fresh dilutions. |
| Cell Seeding Density | The optimal cell seeding density can vary between cell lines. If the density is too low, the cells may not be healthy. If it is too high, the cells may become confluent before the end of the experiment, affecting drug response. Perform a growth curve analysis to determine the optimal seeding density for your specific cell line and experiment duration. |
| Incorrect Drug Concentration Range | The IC50 of this compound in sensitive ER+ breast cancer cell lines like T-47D is in the low nanomolar range (e.g., 0.05 nM). Ensure your dose-response curve covers a wide range of concentrations, both above and below the expected IC50 value. |
| Serum Components | Fetal bovine serum (FBS) contains endogenous hormones that can interfere with the activity of endocrine therapies. For consistent results, consider using charcoal-stripped FBS to remove these hormones. |
Issue 2: Difficulty Developing a this compound-Resistant Cell Line
| Potential Cause | Troubleshooting Step |
| Initial Drug Concentration is Too High | Starting with a lethal dose of this compound will kill all cells, preventing the selection of resistant clones. Begin by treating the parental cells with a low concentration of this compound, around the IC50 value of the parental cells. |
| Insufficient Time for Resistance to Develop | The development of drug resistance is a gradual process that can take several months. Be patient and continue to culture the cells in the presence of the drug, gradually increasing the concentration as the cells adapt. |
| Cell Line Instability | Some cell lines may be genetically unstable and may not be suitable for developing resistance. If you are not seeing any resistant clones emerge after a prolonged period, consider trying a different ER+ breast cancer cell line. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to this compound efficacy and resistance.
Table 1: In Vitro Proliferative Activity of this compound
| Cell Line | ESR1 Status | IC50 (nM) | Fold Change in Resistance (Resistant vs. Parental) |
| T-47D (Parental) | Wild-Type | 0.05 | N/A |
| T-47D (this compound-Resistant) | Wild-Type | Data not available in search results | Data not available in search results |
| MCF-7 (Parental) | Wild-Type | Data not available in search results | N/A |
| MCF-7 (this compound-Resistant) | Wild-Type | Data not available in search results | Data not available in search results |
| MCF-7 (ESR1 Y537S) | Mutant | Data not available in search results | Data not available in search results |
Table 2: Clinical Efficacy of this compound in Combination with Everolimus (evERA Trial)
| Population | Treatment Arm | Median Progression-Free Survival (months) | Hazard Ratio (95% CI) |
| Intention-to-Treat (ITT) | This compound + Everolimus | 8.77 | 0.56 (0.44-0.71) |
| Standard Endocrine Therapy + Everolimus | 5.49 | ||
| ESR1-Mutated | This compound + Everolimus | 9.99 | 0.38 (0.27-0.54) |
| Standard Endocrine Therapy + Everolimus | 5.45 |
Experimental Protocols
Protocol 1: Development of this compound-Resistant Breast Cancer Cell Lines
-
Determine the IC50 of the Parental Cell Line: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the IC50 value for the parental ER+ breast cancer cell line (e.g., MCF-7 or T47D).
-
Initial Drug Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC50 value.
-
Gradual Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium. This can be done in stepwise increments (e.g., 1.5x to 2x the previous concentration) every few passages.
-
Monitor for Resistance: Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Establish a Resistant Clone: Once a significant increase in the IC50 value is observed, isolate single-cell clones by limiting dilution to establish a stable, homogenous resistant cell line.
-
Characterize the Resistant Cell Line: Perform molecular and cellular analyses to characterize the resistant cell line, including sequencing the ESR1 gene and assessing the activation of bypass signaling pathways via Western blot.
Protocol 2: Western Blot for PI3K/AKT/mTOR Pathway Activation
-
Cell Lysis: Lyse parental and this compound-resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., AKT, mTOR, S6K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.
Protocol 3: In Vitro Combination Therapy and Synergy Analysis
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the combination drug (e.g., everolimus or palbociclib), both alone and in combination. Include a vehicle-only control.
-
Cell Viability Assay: After the desired incubation period (e.g., 72 hours), perform a cell viability assay.
-
Synergy Analysis (Chou-Talalay Method): a. Calculate the fraction of cells affected (Fa) for each drug concentration and combination. b. Use software like CompuSyn to calculate the Combination Index (CI). c. Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways in this compound action and resistance.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. elgenelim.com [elgenelim.com]
- 4. selleckchem.com [selleckchem.com]
Giredestrant In Vivo Experiments: Technical Support Center
Welcome to the technical support center for giredestrant (GDC-9545) in vivo experiments. This resource is designed to provide researchers, scientists, and drug development professionals with detailed guidance on optimizing their preclinical studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
1. What is the recommended vehicle for formulating this compound for oral administration in mice?
For in vivo studies in mice, this compound can be formulated as a suspension in 0.5% methylcellulose (w/v) and 0.2% Tween-80 (v/v) in deionized water. It is crucial to ensure the suspension is homogenous before each administration.
2. What are the suggested starting doses for this compound in xenograft models?
Based on preclinical studies, efficacious oral doses of this compound in mouse xenograft models range from 0.1 to 10 mg/kg, administered once daily.[1] A starting dose of 1 mg/kg daily is often a good initial dose for assessing anti-tumor activity.[2][3]
3. How can I confirm that this compound is effectively degrading the estrogen receptor (ERα) in my in vivo model?
ERα degradation in tumor tissue can be assessed by Western blotting. Tumor samples should be collected at various time points after this compound administration, and protein lysates should be analyzed for ERα protein levels. A significant reduction in ERα protein levels compared to vehicle-treated controls indicates target engagement.
4. My this compound-treated animals are not showing the expected tumor growth inhibition. What are some potential reasons and troubleshooting steps?
Several factors could contribute to a lack of efficacy. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
5. Are there any known off-target effects of this compound in preclinical models?
Preclinical studies have shown that this compound has a good safety profile with low potential for drug-drug interactions.[2][4] However, as with any experimental compound, it is essential to monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
Troubleshooting Guides
Issue: Suboptimal Tumor Growth Inhibition
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | - Verify Formulation: Ensure the this compound suspension is homogenous and prepared correctly. Improper formulation can lead to inconsistent dosing. - Confirm Administration: Double-check the oral gavage technique to ensure the full dose is being administered. - Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study in a small cohort of animals to measure plasma concentrations of this compound and confirm adequate exposure. |
| Resistant Tumor Model | - Confirm ER Expression: Verify that your xenograft or PDX model expresses sufficient levels of the estrogen receptor. - Consider ESR1 Mutations: this compound is effective against both wild-type and mutant ERα. However, the specific mutation in your model could potentially influence sensitivity. - Alternative Models: If resistance is suspected, consider testing this compound in a different, well-characterized ER-positive breast cancer model. |
| Suboptimal Dosing Regimen | - Dose Escalation: If lower doses are ineffective, consider a dose-escalation study to determine if a higher dose (e.g., up to 10 mg/kg/day) improves efficacy. - Treatment Duration: Ensure the treatment duration is sufficient to observe a therapeutic effect. Some models may require longer treatment periods. |
Issue: Poor Solubility of this compound During Formulation
| Potential Cause | Troubleshooting Steps |
| Incorrect Vehicle Components | - Verify Vehicle Composition: Ensure the vehicle consists of 0.5% methylcellulose (w/v) and 0.2% Tween-80 (v/v) in deionized water. - Quality of Reagents: Use high-quality reagents to prepare the vehicle. |
| Improper Mixing | - Sonication: Use a sonicator to aid in the dispersion of the this compound powder in the vehicle. - Vortexing: Vortex the suspension vigorously before each administration to ensure it is homogenous. |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetics of this compound in Mice (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| 1 | 150 | 2 | 850 | 4.5 |
| 3 | 480 | 2 | 2800 | 5.1 |
| 10 | 1800 | 4 | 15000 | 6.2 |
Data are approximate values compiled from publicly available preclinical data and may vary depending on the specific mouse strain and experimental conditions.
Table 2: In Vivo Efficacy of this compound in ER+ Breast Cancer Xenograft Models
| Model | This compound Dose (mg/kg, oral, daily) | Treatment Duration | Outcome |
| MCF-7 Xenograft (Wild-Type ERα) | 1 | 21 days | Significant tumor growth inhibition |
| HCI-013 PDX (ESR1 Y537S mutant) | 3 | 28 days | Tumor regression |
| ST941 PDX (Wild-Type ERα) | 1 (with Palbociclib) | 28 days | Significant tumor regression |
PDX: Patient-Derived Xenograft
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG) are typically used.
-
Cell Implantation: Subcutaneously implant ER-positive breast cancer cells (e.g., MCF-7) into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
Randomization: Randomize mice into treatment and control groups.
-
Formulation: Prepare this compound in 0.5% methylcellulose and 0.2% Tween-80 in water.
-
Administration: Administer this compound or vehicle control orally via gavage once daily.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Tissue Collection: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for ERα).
Protocol 2: Western Blot for ERα Degradation in Tumor Tissue
-
Tumor Homogenization: Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound's mechanism of action.
Caption: A typical in vivo experimental workflow.
Caption: Troubleshooting decision tree.
References
Troubleshooting inconsistent results in giredestrant assays
Welcome to the technical support center for giredestrant assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for common assays used to evaluate the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as GDC-9545) is an investigational, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1][2][3] Its mechanism of action involves binding to the estrogen receptor (ER), including both wild-type and mutant forms, which induces a conformational change in the receptor.[1][2] This change marks the ER for degradation by the proteasome, leading to a reduction in the overall levels of ER protein within the cell. By eliminating the ER, this compound effectively blocks downstream signaling pathways that are critical for the growth and proliferation of ER-positive (ER+) breast cancer cells.
Q2: Which cell lines are suitable for this compound assays?
A2: ER+ breast cancer cell lines are the most relevant for studying the effects of this compound. Commonly used cell lines include:
-
MCF-7: A well-characterized ER+ human breast cancer cell line.
-
T-47D: Another widely used ER+ breast cancer cell line.
-
CAMA-1: An ER+ breast cancer cell line that can be used for comparison.
-
BT-474: An ER+ and HER2+ breast cancer cell line.
It is important to note that cell line identity and characteristics can vary between labs and even between passages. Regular cell line authentication is recommended for reproducible results.
Q3: What are the key assays to assess this compound's activity?
A3: The primary in vitro assays to characterize the activity of this compound include:
-
ERα Degradation Assays (Western Blot or In-Cell Western): To quantify the reduction in ERα protein levels following this compound treatment.
-
Cell Viability/Proliferation Assays (e.g., Crystal Violet, MTT, MTS): To measure the dose-dependent effect of this compound on the growth of ER+ breast cancer cells.
-
Estrogen Response Element (ERE) Reporter Assays: To assess the ability of this compound to antagonize estrogen-mediated gene transcription.
Q4: How do ESR1 mutations affect this compound activity and assay results?
A4: ESR1 mutations can lead to ligand-independent activation of the estrogen receptor, which is a common mechanism of resistance to endocrine therapies. This compound has been shown to be effective against both wild-type and mutant forms of the ER, including those with ESR1 mutations. In preclinical studies, this compound has demonstrated potent degradation and anti-proliferative activity in cell lines harboring ESR1 mutations. When conducting assays, including cell lines with known ESR1 mutations (e.g., Y537S, D538G) can provide valuable insights into the efficacy of this compound in a resistance setting.
Troubleshooting Guides
ERα Degradation Assays (Western Blot)
Issue: Inconsistent or no degradation of ERα observed.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh stock solutions of this compound in DMSO. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Insufficient Treatment Time | Optimize the incubation time with this compound. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to determine the optimal time point for maximal ERα degradation. |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a range of this compound concentrations to determine the DC50 (half-maximal degradation concentration). |
| Cell Line Variability | Ensure consistent cell density at the time of treatment. High cell confluency can sometimes affect drug response. Regularly authenticate cell lines to ensure they have not lost ER expression. |
| Inefficient Protein Extraction | Use a lysis buffer containing protease inhibitors to prevent protein degradation during sample preparation. Ensure complete cell lysis. |
| Western Blot Technical Issues | Optimize antibody concentrations (both primary and secondary). Ensure efficient protein transfer from the gel to the membrane. Use an appropriate blocking buffer to minimize background. |
Issue: High background on the Western blot membrane.
| Possible Cause | Troubleshooting Steps |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature). Try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background. |
| Insufficient Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST). |
Cell Viability Assays (e.g., Crystal Violet, MTT/MTS)
Issue: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Pipette gently to avoid creating bubbles. Allow the plate to sit at room temperature for a few minutes before placing it in the incubator to allow for even cell distribution. |
| Edge Effects | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth. Fill the outer wells with sterile PBS or media. |
| Inconsistent Drug Dilution | Prepare serial dilutions of this compound carefully and mix thoroughly at each step. |
| Pipetting Errors | Use calibrated pipettes and be consistent with pipetting technique. |
Issue: Unexpected dose-response curve (e.g., no effect, biphasic response).
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration Range | Widen the range of this compound concentrations tested to ensure you capture the full dose-response curve, including the IC50 (half-maximal inhibitory concentration). |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. This compound stability in aqueous solutions over long incubation periods should be considered. |
| Assay Interference | Some compounds can interfere with the chemistry of certain viability assays (e.g., MTT reduction). If you suspect interference, try a different viability assay based on a different principle (e.g., crystal violet, which stains total protein/DNA). |
| Cell Culture Conditions | Ensure that the cells are in the exponential growth phase when treated with this compound. Changes in media pH or nutrient depletion can affect cell health and drug response. |
Quantitative Data Summary
The following tables summarize key preclinical data for this compound in commonly used breast cancer cell lines.
Table 1: this compound ERα Degradation and Anti-proliferative Activity
| Cell Line | ER Status | ESR1 Mutation | This compound DC50 (nM) | This compound IC50 (nM) | Reference |
| MCF-7 | ER+ | Wild-Type | ~0.3 | ~0.1 | |
| T-47D | ER+ | Wild-Type | ~0.1 | ~0.05 | |
| CAMA-1 | ER+ | Wild-Type | Not Reported | Not Reported | |
| MCF-7 Y537S | ER+ | Y537S | ~0.2 | Not Reported |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: ERα Degradation by Western Blot
This protocol describes how to assess the degradation of ERα in MCF-7 cells treated with this compound.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-ERα
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add lysis buffer with protease inhibitors to each well and incubate on ice. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the loading control antibody (e.g., anti-GAPDH) following the same procedure (can be done after stripping the membrane or on a separate blot).
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for ERα and the loading control. Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control.
Protocol 2: Cell Viability by Crystal Violet Assay
This protocol describes a simple and robust method to determine the effect of this compound on the viability of adherent breast cancer cells.
Materials:
-
Adherent breast cancer cells (e.g., MCF-7)
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Add serial dilutions of this compound to the wells and incubate for the desired duration (e.g., 72 hours). Include vehicle-only control wells.
-
Fixation: Gently wash the cells with PBS. Add fixation solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Wash the fixed cells with water. Add crystal violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain. Allow the plate to air dry.
-
Solubilization: Add solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a plate reader.
-
Analysis: Subtract the background absorbance (from wells with no cells) and normalize the results to the vehicle-treated control to determine the percentage of cell viability.
Visualizations
References
Technical Support Center: Improving Giredestrant Solubility for In Vitro Studies
Welcome to the technical support center for giredestrant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in in vitro experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound in in vitro assays.
Q1: My this compound, dissolved in DMSO, is precipitating after I add it to my cell culture medium. What is happening and how can I prevent this?
A1: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media, where its solubility is much lower.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.1%, as higher concentrations can be toxic to cells. However, for compounds with poor aqueous solubility like this compound, a final DMSO concentration up to 0.5% may be necessary. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution. Adding a cold stock solution to warm media can cause the compound to precipitate.
-
Use a Serial Dilution Approach: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, prepare an intermediate dilution of this compound in a small volume of pre-warmed serum-free media. Vortex this intermediate dilution gently and then add it to the final volume of your complete media.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the media while gently swirling or vortexing. This gradual introduction can help prevent localized high concentrations that lead to precipitation.
-
Consider Surfactants (with caution): For certain assays, the inclusion of a low concentration of a non-ionic surfactant, such as 0.01-0.1% Pluronic® F-68, may help to maintain the solubility of hydrophobic compounds. However, the compatibility of surfactants with your specific cell line and assay must be validated.
Q2: I've prepared my this compound solution in media, and it looks clear. However, I see a precipitate in my culture wells after a few hours of incubation. What could be the cause?
A2: Delayed precipitation can be caused by several factors related to the complex environment of cell culture.
Troubleshooting Steps:
-
Interaction with Media Components: this compound may interact with components in the serum or the media itself over time, leading to the formation of insoluble complexes. If you observe this, consider the following:
-
Reduce Serum Concentration: If your experimental design allows, try reducing the percentage of fetal bovine serum (FBS) during the treatment period.
-
Test Different Media: The composition of different basal media (e.g., DMEM, RPMI-1640, F-12) can vary. Testing the solubility of this compound in different media formulations may identify one that is more compatible.
-
-
pH and Temperature Stability: Changes in pH or temperature fluctuations in the incubator can affect compound solubility. Ensure your incubator is properly calibrated for temperature and CO₂ levels to maintain a stable pH of the media.
-
Compound Degradation: While this compound is a stable molecule, assess its stability in your specific cell culture conditions over the duration of your experiment if precipitation persists.
Q3: What is the maximum concentration of this compound I can use in my in vitro assay?
A3: The maximum usable concentration will depend on the final DMSO concentration your cells can tolerate and the solubility of this compound in your specific cell culture medium. It is essential to perform a solubility test in your assay medium to determine the maximum concentration that remains in solution. A general guideline is to keep the final concentration of this compound in the low micromolar range for initial experiments, as its potent activity (IC50 of 0.05 nM in T-47D cells) means high concentrations are often not necessary.[1]
This compound Solubility Data
The following table summarizes the known solubility of this compound in various solvents. Please note that solubility in aqueous solutions like cell culture media is significantly lower and can be influenced by the specific media composition, serum concentration, pH, and temperature.
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (~95.68 mM) | Sonication may be required to fully dissolve. Use freshly opened, anhydrous DMSO as it is hygroscopic.[2] |
| DMSO | 100 mg/mL (~191.36 mM) | Use fresh, anhydrous DMSO.[3] |
| Ethanol | 33 mg/mL (~63.15 mM) | |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution. The solution should be clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C or -80°C for long-term stability. A stock solution stored at -80°C should be used within 6 months, and a stock solution stored at -20°C should be used within 1 month.[4]
Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays
This protocol provides a step-by-step guide for diluting the this compound DMSO stock solution into cell culture media for use in experiments.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
To minimize the final DMSO concentration, it is advisable to first prepare an intermediate dilution of the this compound stock in serum-free media or PBS.
-
For example, to achieve a final concentration of 10 µM with 0.1% DMSO from a 10 mM stock, you can first dilute the stock 1:10 in serum-free media to make a 1 mM intermediate solution.
-
-
Final Dilution:
-
Add the appropriate volume of the this compound stock solution (or intermediate dilution) to the pre-warmed complete cell culture medium.
-
Add the this compound solution dropwise while gently swirling the media to ensure rapid and even dispersion.
-
-
Final DMSO Concentration:
-
Ensure the final concentration of DMSO in the media is below the toxic level for your cell line (ideally ≤ 0.1%).
-
Always include a vehicle control (media with the same final DMSO concentration) in your experimental setup.
-
-
Visual Inspection: Before adding the final working solution to your cells, visually inspect it for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in experimental design and understanding of this compound's mechanism of action, the following diagrams have been generated.
References
Giredestrant Technical Support Center: Managing Off-Target Effects in Research Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers manage potential off-target effects of giredestrant in experimental models. This compound is a potent and selective estrogen receptor degrader (SERD) that functions by binding to and inducing the degradation of the estrogen receptor (ER).[1] While designed for high specificity, all small molecules have the potential for off-target interactions that can lead to unexpected experimental outcomes. This guide offers structured advice to identify and mitigate such effects.
Troubleshooting Guide
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Cell Phenotype (e.g., altered morphology, unexpected changes in proliferation or viability in ER-negative models) | Off-Target Protein Interaction: this compound may be interacting with other cellular proteins besides the estrogen receptor, leading to unforeseen biological consequences. | 1. Confirm ER-status: Verify that the cell model is genuinely ER-negative by Western blot or qPCR. 2. Dose-Response Analysis: Perform a dose-response curve to determine if the unexpected phenotype is dose-dependent. 3. Use a Structurally Different SERD: Treat cells with a different class of SERD to see if the phenotype is recapitulated. If not, the effect is likely specific to this compound's chemical structure. 4. Proteomic Analysis: Conduct unbiased mass spectrometry-based proteomics to identify proteins that are unexpectedly up- or down-regulated upon this compound treatment. |
| Inconsistent Efficacy in ER-Positive Models | Variable On-Target Activity: Differences in experimental conditions can affect this compound's ability to degrade the estrogen receptor. | 1. Verify ER Degradation: Confirm ER degradation via Western blot at multiple time points and concentrations. 2. Optimize Dosing and Timing: Ensure consistent dosing and timing of treatment across experiments. 3. Assess Cell Health: Monitor cell health to ensure that observed effects are not due to general toxicity. |
| Bradycardia or Other Cardiovascular Effects in Animal Models | Off-Target Ion Channel Interaction: this compound may be interacting with cardiac ion channels, a known off-target effect of some small molecules.[2][3] | 1. In Vitro Ion Channel Screening: If unexpected cardiovascular effects are observed, consider performing in vitro screening against a panel of cardiac ion channels. 2. Dose-Response in Vivo: Carefully assess the dose-relationship of the cardiovascular phenotype in the animal model. 3. Consult Preclinical Safety Data: Review any available preclinical safety pharmacology data for this compound.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: Published preclinical and clinical data for this compound suggest a generally favorable safety profile with low potential for drug-drug interactions. The most consistently reported clinical side effect is a dose-dependent, asymptomatic bradycardia (a slower heart rate), which was mitigated at the 30 mg clinical dose. While this suggests a potential off-target cardiovascular effect, specific molecular off-target binding data from comprehensive screening panels (e.g., kinome scans, broad receptor binding assays) are not extensively publicly available. One study on the off-target effects of SERMs and SERDs identified the G protein-coupled estrogen receptor (GPR30) as a potential off-target that can mediate immunogenic modulation.
Q2: How can I be sure the phenotype I'm observing is due to an off-target effect?
A2: Differentiating on-target from off-target effects is crucial. A key strategy is to use a "rescue" experiment in an appropriate model. For an on-target effect, modulating the expression or activity of the estrogen receptor should reverse the phenotype. If the phenotype persists, it is more likely due to an off-target interaction. Additionally, using a structurally unrelated SERD that still degrades the estrogen receptor can help determine if the effect is specific to this compound's chemical scaffold.
Q3: What experimental approaches can I use to identify potential off-target proteins of this compound?
A3: Several unbiased and targeted methods can be employed:
-
Affinity-Based Proteomics: This involves using a modified this compound molecule as "bait" to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of proteins in the presence of a ligand. Off-target binding of this compound can alter the melting temperature of a protein, which can be detected by Western blot or mass spectrometry.
-
Kinase Profiling: A kinome-wide screen can be performed to assess this compound's activity against a broad panel of kinases.
-
Receptor Binding Assays: A broad panel of G-protein coupled receptors (GPCRs), ion channels, and other receptors can be screened to identify potential off-target binding.
Experimental Protocols
Protocol 1: Western Blot for Estrogen Receptor Degradation
Objective: To confirm the on-target activity of this compound by measuring the degradation of the estrogen receptor.
Methodology:
-
Cell Culture and Treatment: Plate ER-positive breast cancer cells (e.g., MCF-7) and allow them to adhere. Treat the cells with a dose range of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against the estrogen receptor. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Incubate with a secondary antibody and visualize the protein bands. Quantify the band intensities to determine the extent of ER degradation relative to the vehicle control.
Protocol 2: Unbiased Proteomic Analysis to Identify Off-Target Effects
Objective: To identify global changes in the proteome of cells treated with this compound.
Methodology:
-
Sample Preparation: Treat your chosen cell line (ER-positive or ER-negative) with this compound at a concentration known to produce the phenotype of interest and a vehicle control. Harvest the cells and perform protein extraction.
-
Protein Digestion and Peptide Labeling: Digest the proteins into peptides using trypsin. For quantitative analysis, label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use appropriate software to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly and consistently up- or down-regulated in the this compound-treated samples compared to the control.
-
Bioinformatics Analysis: Use pathway analysis tools to identify signaling pathways that are perturbed by this compound, which may point to off-target effects.
Visualizations
Caption: this compound's mechanism of action and potential off-target pathways.
References
Technical Support Center: Enhancing Giredestrant's Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enhancing the oral bioavailability of giredestrant in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical species?
A1: Preclinical studies have shown that this compound (GDC-9545) is orally bioavailable. The development of this compound involved fine-tuning its physicochemical properties to enable once-daily oral dosing in preclinical species and humans.[1][2] Specifically, this compound was designed to improve upon the poor absorption and metabolism of its predecessor, GDC-0927.[3][4]
Q2: What are the main challenges affecting the oral bioavailability of this compound and other selective estrogen receptor degraders (SERDs)?
A2: Like many orally administered anti-cancer drugs, the bioavailability of SERDs can be limited by poor aqueous solubility and/or permeability. For SERDs, overcoming the limitations of the first-generation intramuscular agent, fulvestrant, which has poor bioavailability, has been a key driver in the development of new oral agents like this compound.[5] The development of second-generation SERDs has focused on improving oral bioavailability and pharmacokinetic profiles.
Q3: What general formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound?
A3: For poorly water-soluble drugs, several formulation strategies can be considered to improve oral bioavailability. These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve drug solubilization in the gastrointestinal tract.
-
Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous state, ASDs can enhance the dissolution rate and apparent solubility.
-
Nanoparticle Formulations: Reducing particle size to the nanoscale can increase the surface area for dissolution, thereby improving the rate and extent of absorption. This can include lipid polymer hybrid nanoparticles (LPHNs).
Q4: Has the food effect on this compound's bioavailability been studied in preclinical models?
A4: While specific preclinical data on the food effect for this compound is not detailed in the provided search results, clinical studies in humans have shown that this compound's exposure is not affected by food. This suggests that the formulation developed for clinical use is robust to the presence of food.
Q5: Are there any known drug-drug interactions that could affect this compound's bioavailability in animal studies?
A5: this compound is primarily metabolized by CYP3A4. Therefore, co-administration with strong inhibitors or inducers of CYP3A4 could potentially alter its plasma concentrations. When designing animal studies, it is important to consider any co-administered compounds that may interact with this enzyme.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| High variability in plasma concentrations between animals | Improper formulation preparation leading to non-uniform drug content. | - Ensure the formulation is homogenous. For suspensions, use a consistent and validated method for preparation and re-suspension before each dose. - For solutions, confirm the drug is fully dissolved and stable in the vehicle. |
| Inaccurate dosing. | - Calibrate all dosing equipment. - Ensure consistent oral gavage technique to avoid administration into the trachea. | |
| Low oral bioavailability (F%) | Poor drug solubility in the gastrointestinal fluids. | - Consider formulating this compound in a solubility-enhancing vehicle such as a lipid-based formulation or as an amorphous solid dispersion. - Conduct in vitro solubility studies in simulated gastric and intestinal fluids to select an appropriate formulation strategy. |
| Low permeability across the intestinal epithelium. | - While this compound's intrinsic permeability is a fixed property, some formulation excipients in LBDDS can enhance membrane permeability. | |
| High first-pass metabolism in the gut wall or liver. | - Investigate the metabolic stability of this compound in liver microsomes from the animal species being studied. - If first-pass metabolism is extensive, formulation strategies that promote lymphatic absorption (e.g., some LBDDS) might partially bypass the liver. | |
| Precipitation of the drug in the gastrointestinal tract | Supersaturation followed by precipitation from an enabling formulation (e.g., ASD or LBDDS). | - Include precipitation inhibitors (polymers) in the formulation. - Evaluate the formulation's performance in in vitro dissolution tests that simulate the transition from the stomach to the small intestine. |
Quantitative Data Summary
Currently, publicly available literature does not provide a direct comparison of different this compound formulations in animal studies. The primary publication on its preclinical profile focuses on the final optimized molecule rather than a comparison of formulation approaches. However, for context, the table below presents pharmacokinetic data for another oral SERD, elacestrant, in preclinical and clinical settings, which illustrates the type of data generated in such studies.
Table 1: Pharmacokinetic Parameters of Elacestrant
| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC | Half-life (h) | Absolute Bioavailability (%) | Reference |
| Human | Single Ascending Dose (1-200 mg) | - | - | - | 27-47 | ~10% | |
| Human | Multiple Ascending Dose (10-200 mg daily) | - | - | - | 27-47 | - |
Experimental Protocols
Below are generalized protocols for preparing and evaluating formulations aimed at enhancing the oral bioavailability of a poorly soluble compound like this compound in a rodent model.
Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® RH 40, Cremophor® EL), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Select excipients that demonstrate good solubilizing capacity for this compound.
-
-
Ternary Phase Diagram Construction:
-
Construct ternary phase diagrams with the selected oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Prepare various ratios of the excipients and visually observe their emulsification properties upon dilution in water with gentle agitation. The formation of a clear or slightly bluish, stable microemulsion indicates a good SEDDS formulation.
-
-
Preparation of this compound-Loaded SEDDS:
-
Accurately weigh the required amounts of the selected oil, surfactant, and co-solvent into a clear glass vial.
-
Heat the mixture to 40-50°C to facilitate mixing.
-
Add the pre-weighed this compound to the excipient mixture and vortex until the drug is completely dissolved.
-
The final formulation should be a clear, homogenous solution.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer and Solvent Selection:
-
Select a suitable polymer with good miscibility with this compound (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Choose a common solvent that can dissolve both this compound and the polymer (e.g., methanol, acetone, or a mixture).
-
-
Preparation of the Drug-Polymer Solution:
-
Dissolve this compound and the selected polymer in the chosen solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug to polymer).
-
Ensure complete dissolution to form a clear solution.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
The resulting solid film is the amorphous solid dispersion.
-
-
Post-Processing:
-
Scrape the solid dispersion from the flask and dry it further under vacuum for 24-48 hours to remove any residual solvent.
-
Mill the dried ASD into a fine powder and store it in a desiccator.
-
Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization and Grouping:
-
Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the study.
-
Divide the animals into groups (e.g., n=5-6 per group) for each formulation to be tested, including a control group receiving a simple suspension.
-
-
Dosing:
-
Fast the animals overnight before dosing, with free access to water.
-
Administer the this compound formulations orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, F%) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Visualizations
Caption: Experimental workflow for developing and evaluating bioavailability-enhancing formulations.
Caption: Troubleshooting decision tree for low oral bioavailability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GDC-9545 (this compound): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiologically-based pharmacokinetic/pharmacodynamic modeling to predict tumor growth inhibition and the efficacious dose of selective estrogen receptor degraders in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
Addressing variability in giredestrant response across different cell lines
Welcome to the technical support center for giredestrant, a potent, oral selective estrogen receptor degrader (SERD). This resource is designed for researchers, scientists, and drug development professionals to address the observed variability in this compound's anti-proliferative activity across different breast cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you interpret your results and plan future experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (formerly GDC-9545) is a nonsteroidal, oral selective estrogen receptor (ER) degrader. It functions by competitively binding to the estrogen receptor (both wild-type and mutant forms) with high potency.[1][2] This binding induces a conformational change in the receptor, leading to its proteasome-mediated degradation.[1][2] By eliminating the ER protein, this compound effectively shuts down ER-mediated signaling pathways that drive the growth of ER-positive (ER+) breast cancers.[1]
Q2: Why is there variability in the response to this compound across different breast cancer cell lines?
A2: The variability in response is multifactorial and is primarily linked to the intrinsic molecular characteristics of each cell line. Key factors include:
-
Estrogen Receptor Alpha (ERα) Expression Levels: The primary target of this compound is ERα. Cell lines with higher levels of ERα expression are generally more dependent on ER signaling for their proliferation and are thus often more sensitive to this compound.
-
ESR1 Gene Mutation Status: Mutations in the ESR1 gene, which encodes ERα, can lead to constitutive, ligand-independent activation of the receptor, a common mechanism of resistance to aromatase inhibitors. This compound is designed to be effective against both wild-type and common ESR1 mutant forms of ERα. However, the specific type of mutation could potentially influence the degree of response.
-
Progesterone Receptor (PR) and HER2 Status: The expression of PR is often a marker of a functional ER signaling pathway. The status of HER2 (human epidermal growth factor receptor 2) determines a major subtype of breast cancer and can indicate the activation of alternative growth signaling pathways.
-
Activity of Alternative Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways (e.g., PI3K/AKT/mTOR). The baseline activity of these pathways in a given cell line can influence its intrinsic sensitivity to ER-targeted therapy.
Q3: My cells are showing less sensitivity to this compound than expected. What are the potential causes?
A3: Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and recommended actions. Common reasons include suboptimal experimental conditions, low ERα expression in the cell line used, or the presence of resistance mechanisms.
Q4: Is this compound effective against cell lines with ESR1 mutations?
A4: Yes, preclinical and clinical data have shown that this compound is potent against tumors and cell lines harboring common ESR1 mutations (e.g., Y537S and D538G). It is designed to bind to and degrade these mutant ER proteins, overcoming a key resistance mechanism to other endocrine therapies.
Data on this compound Potency
The potency of this compound can vary based on the molecular profile of the cell line. Below is a summary of available data and the typical characteristics of commonly used ER+ breast cancer cell lines.
Table 1: this compound In Vitro Potency and Cell Line Characteristics
| Cell Line | ER Antagonist IC50 (nM) | Typical Receptor Status | Typical ESR1 Status | Notes |
| MCF-7 | 0.05 | ER+, PR+, HER2- | Wild-Type | Luminal A subtype; highly dependent on estrogen for growth. This compound shows high potency in this cell line. |
| T47D | Data not available | ER+, PR+, HER2- | Wild-Type | Luminal A subtype; also highly dependent on estrogen signaling. Response is expected to be potent. |
| CAMA-1 | Data not available | ER+, PR+, HER2- | Wild-Type | Luminal A subtype. |
Note: IC50 values can vary between laboratories and with different assay conditions (e.g., cell density, incubation time). The values for T47D and CAMA-1 are not publicly available in the reviewed literature and would need to be determined experimentally.
Troubleshooting Guide
This guide addresses common issues encountered when assessing this compound's activity in vitro.
Table 2: Troubleshooting Variable this compound Response
| Issue | Potential Cause(s) | Recommended Action(s) |
| Higher than expected IC50 value across all cell lines | 1. Drug Instability: Improper storage or handling of this compound stock solution. 2. Assay Interference: Components in the media (e.g., phenol red, high serum levels) may interfere with the drug or assay readout. 3. Incorrect Drug Concentration: Error in serial dilutions. | 1. Prepare fresh drug dilutions from a validated stock for each experiment. Store stock solution at -80°C in small aliquots. 2. Use phenol red-free media and charcoal-stripped serum to remove endogenous hormones. 3. Verify the concentration of your stock solution and double-check dilution calculations. |
| High variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Edge Effects: Evaporation from wells on the edge of the plate. 3. Cell Clumping: Cells not properly dissociated into a single-cell suspension before plating. | 1. Ensure thorough mixing of cell suspension before and during plating. Use a multichannel pipette for consistency. 2. Avoid using the outermost wells of the plate for data collection; fill them with sterile PBS or media instead. 3. Ensure complete trypsinization and gently pipette to create a single-cell suspension. |
| Cell line 'X' is less sensitive than cell line 'Y' | 1. Different ERα Expression: Cell line 'X' may have lower endogenous ERα levels. 2. Presence of ESR1 Mutation: While this compound is active against mutants, potency can vary slightly. 3. Alternative Signaling: Cell line 'X' may have higher baseline activity in bypass pathways (e.g., PI3K/AKT). | 1. (Action A) Perform Western blot to quantify ERα protein levels in your cell lysates. 2. (Action B) Sequence the ligand-binding domain of the ESR1 gene to check for mutations. 3. Profile the phosphorylation status of key pathway proteins (e.g., p-AKT, p-ERK) via Western blot. |
Visualizing Experimental Workflows and Pathways
ER Signaling and this compound's Mechanism of Action
The following diagram illustrates the estrogen receptor signaling pathway and the mechanism by which this compound inhibits it. Estrogen (E2) normally binds to ERα, causing it to dimerize and translocate to the nucleus, where it activates gene transcription leading to cell proliferation. This compound competes with E2 for ERα binding, but upon binding, it induces a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome, thus blocking downstream signaling.
Workflow for Investigating this compound Response Variability
This workflow outlines the key experiments to characterize the response of different cell lines to this compound.
Detailed Experimental Protocols
Cell Viability (Anti-Proliferation) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of breast cancer cell lines.
Methodology (MTT Assay Example):
-
Cell Seeding:
-
Culture breast cancer cell lines (e.g., MCF-7, T47D, CAMA-1) in their recommended growth medium. For the experiment, use phenol red-free medium supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.
-
Trypsinize and resuspend cells to create a single-cell suspension. Count the cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000 - 8,000 cells/well) in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in phenol red-free/CS-FBS medium to create a range of concentrations (e.g., 0.01 nM to 1 µM). Include a vehicle control (DMSO only).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different this compound concentrations (or vehicle) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 5-7 days at 37°C, 5% CO2. The incubation time should be sufficient for the vehicle-treated cells to undergo several doublings but not become over-confluent.
-
-
MTT Addition and Measurement:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan precipitate.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability versus the log of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) curve fit to calculate the IC50 value.
-
Western Blot for ERα, PR, and HER2 Expression
Objective: To semi-quantitatively compare the protein expression levels of key hormone receptors in different cell lines.
Methodology:
-
Protein Extraction:
-
Culture cells to ~80-90% confluency in 6-well plates.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein lysates to the same concentration (e.g., 1-2 µg/µL) with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERα, PR, HER2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis using software like ImageJ to quantify band intensity. Normalize the intensity of the target proteins to the loading control for comparison across cell lines.
-
ESR1 Mutation Analysis via Sanger Sequencing
Objective: To identify the presence of common hotspot mutations in the ligand-binding domain of the ESR1 gene.
Methodology:
-
Genomic DNA Extraction:
-
Extract genomic DNA (gDNA) from a pellet of ~1-5 million cells from each cell line using a commercial gDNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's protocol.
-
Assess the quantity and purity of the extracted gDNA using a spectrophotometer (e.g., NanoDrop).
-
-
PCR Amplification:
-
Design primers to amplify the exons of the ESR1 gene that encode the ligand-binding domain (typically exons 5-8), where resistance mutations commonly occur.
-
Set up a PCR reaction containing gDNA template, forward and reverse primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.
-
Perform PCR using an appropriate thermal cycling program.
-
-
PCR Product Purification:
-
Run the PCR products on an agarose gel to verify the amplification of a band of the correct size.
-
Purify the PCR product from the reaction mixture using a PCR purification kit or enzymatic cleanup to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Prepare sequencing reactions using the purified PCR product as a template, one of the PCR primers (either forward or reverse), and a BigDye Terminator Cycle Sequencing Kit.
-
Perform cycle sequencing.
-
Purify the cycle sequencing products (e.g., by ethanol precipitation).
-
Analyze the products on a capillary electrophoresis-based DNA sequencer.
-
-
Data Analysis:
-
Analyze the resulting chromatograms using sequencing analysis software (e.g., FinchTV, SnapGene).
-
Align the obtained sequence to the human ESR1 reference sequence (e.g., from NCBI) to identify any nucleotide changes (mutations). Pay close attention to codons for amino acids such as 537 and 538.
-
References
Giredestrant Technical Support Center: Protocols for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the refinement of giredestrant treatment protocols in long-term studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the effective use of this compound in a laboratory setting.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during preclinical and in vitro experiments with this compound.
| Question/Issue | Answer/Troubleshooting Steps |
| Drug Handling and Storage | |
| How should this compound be stored for long-term stability? | This compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. To ensure the reliability of experimental results, use a clarified stock solution[1]. |
| What is the best solvent for dissolving this compound? | For in vitro experiments, a clear stock solution should first be prepared. While specific solvents are not detailed in the provided results, SERDs are typically dissolved in DMSO for in vitro use. Sequential addition of co-solvents may be necessary for certain applications[1]. |
| In Vitro Assay Troubleshooting | |
| My cell proliferation assay shows inconsistent results. What could be the cause? | - Cell Seeding Density: Ensure a consistent and optimal number of cells are plated for each experiment. The optimal cell number should be in the linear range of the assay. - Contamination: Check for bacterial or yeast contamination in the cell culture medium, which can affect absorbance readings. - Reagent Preparation: Ensure the MTT or CellTiter-Glo reagent is prepared correctly and protected from light. - Incubation Times: Standardize incubation times with this compound and the assay reagent. |
| I am not observing significant ERα degradation in my Western blot. What should I check? | - Protein Loading: Ensure sufficient and equal amounts of protein are loaded in each lane. - Antibody Concentration: Optimize the primary antibody dilution for ERα detection. - Transfer Efficiency: Verify efficient protein transfer to the PVDF membrane using a stain like Ponceau S. - Blocking: Inadequate blocking can lead to high background. Increase blocking time or try a different blocking agent. - Treatment Duration: Ensure cells are treated with this compound for a sufficient duration to induce ERα degradation (e.g., 8-24 hours). |
| My IC50 values for this compound are higher than expected in ER-positive breast cancer cell lines. Why might this be? | - Cell Line Authenticity: Verify the identity and ER-status of your cell line. - Presence of Estrogen: Ensure that phenol red-free medium and charcoal-stripped serum are used to avoid interference from exogenous estrogens. - Drug Potency: Confirm the integrity of your this compound stock solution. - Acquired Resistance: Long-term culture or previous treatments may have led to the development of resistance in the cell line. Consider testing for ESR1 mutations. |
| Understanding this compound's Mechanism | |
| How does this compound's mechanism differ from other endocrine therapies? | This compound is a selective estrogen receptor degrader (SERD) that both antagonizes the estrogen receptor (ER) and induces its proteasome-mediated degradation. This dual mechanism is effective against both wild-type and mutant forms of the ER, such as those with ESR1 mutations, which can confer resistance to aromatase inhibitors and selective estrogen receptor modulators (SERMs). |
| What are the known downstream effects of this compound treatment? | This compound treatment leads to the suppression of ER signaling, which in turn inhibits the transcription of estrogen-responsive genes involved in cell proliferation. This is evidenced by the reduction of the proliferation marker Ki-67 in clinical studies. It has also been shown to reduce the expression of both ER and progesterone receptor (PgR). |
| Resistance Mechanisms | |
| What are the primary mechanisms of resistance to this compound? | While this compound is effective against many forms of resistance to other endocrine therapies, acquired resistance can still occur. A common mechanism of resistance to endocrine therapies is the development of activating mutations in the ligand-binding domain of ESR1, which leads to ligand-independent ER signaling. Although this compound has shown activity in tumors with ESR1 mutations, further alterations in the ER pathway or activation of bypass signaling pathways could potentially lead to resistance. |
| How can I model this compound resistance in the lab? | Long-term continuous exposure of ER-positive breast cancer cell lines to this compound can be used to generate resistant cell lines. These resistant lines can then be characterized to identify the mechanisms of resistance, such as by sequencing the ESR1 gene to detect mutations. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Cell Line | ER Status | Parameter | This compound Value (nM) | Fulvestrant Value (nM) | Reference |
| MCF-7 | Wild-type | DC50 | 0.06 | 0.44 | |
| MCF-7 | ERα-Y537S mutant | DC50 | 0.17 | 0.66 | |
| MCF-7 | Wild-type | IC50 (ER antagonist) | 0.05 | - |
DC50: Concentration for 50% degradation; IC50: Concentration for 50% inhibition.
Table 2: Clinical Efficacy of this compound in Clinical Trials
| Trial Name | Setting | Comparison | Primary Endpoint | Result | Reference |
| acelERA | 2nd/3rd line ER+, HER2- aBC | This compound vs. Physician's Choice Endocrine Therapy (PCET) | Progression-Free Survival (PFS) | Median PFS: 5.6 months (this compound) vs. 5.4 months (PCET) (HR=0.81, p=0.176) | |
| acelERA (ESR1 mutant) | 2nd/3rd line ER+, HER2- aBC | This compound vs. PCET | PFS | Median PFS: 5.3 months (this compound) vs. 3.5 months (PCET) (HR=0.60) | |
| evERA (ITT) | Post-CDK4/6i ER+, HER2- aBC | This compound + Everolimus vs. PCET + Everolimus | PFS | Median PFS: 8.77 months (this compound) vs. 5.49 months (PCET) (HR=0.56, p<0.0001) | |
| evERA (ESR1 mutant) | Post-CDK4/6i ER+, HER2- aBC | This compound + Everolimus vs. PCET + Everolimus | PFS | Median PFS: 9.99 months (this compound) vs. 5.45 months (PCET) (HR=0.38, p<0.0001) | |
| coopERA | Neoadjuvant ER+, HER2- eBC | This compound vs. Anastrozole | Ki-67 Reduction | Mean reduction: -80% (this compound) vs. -67% (Anastrozole) (p=0.0222) | |
| EMPRESS | Preoperative ER+, HER2- eBC (premenopausal) | This compound vs. Tamoxifen | Ki-67 Reduction | Mean decrease: -14.5 (this compound) vs. -10.0 (Tamoxifen) (p=0.002) |
aBC: advanced Breast Cancer; eBC: early Breast Cancer; ITT: Intent-to-Treat; HR: Hazard Ratio.
Table 3: Common Adverse Events Associated with this compound (from acelERA trial)
| Adverse Event (Any Grade) | This compound (n=150) | Physician's Choice (n=152) |
| Arthralgia | 18.0% | 19.1% |
| Nausea | 14.7% | 13.8% |
| Fatigue | 14.0% | 19.7% |
| Diarrhea | 10.7% | 7.2% |
| Hot flush | 4.0% | 4.6% |
| Bradycardia | 3.3% | 1.3% |
Data from the acelERA Phase II study.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT/CellTiter-Glo)
This protocol provides a general framework for assessing the effect of this compound on the proliferation of ER-positive breast cancer cell lines.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T-47D)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phenol red-free medium with charcoal-stripped fetal bovine serum (for estrogen-deprived conditions)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom plates
-
MTT reagent (e.g., ATCC® 30-1010K™) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Solubilization solution (for MTT assay)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium (e.g., phenol red-free medium with charcoal-stripped serum).
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate for the desired treatment duration (e.g., 3-7 days).
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for 2 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo Assay:
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add CellTiter-Glo® reagent to each well (volume as per manufacturer's instructions).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
-
Data Analysis:
-
Subtract the average absorbance/luminescence of the blank wells from all other readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Western Blot for ERα Degradation
This protocol details the steps to assess the degradation of the estrogen receptor alpha (ERα) protein following treatment with this compound.
Materials:
-
ER-positive breast cancer cell lines
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations with lysis buffer.
-
Prepare samples for electrophoresis by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of ERα degradation relative to the loading control and normalized to the vehicle-treated sample.
-
Visualizations
This compound Mechanism of Action
Caption: this compound's dual mechanism of ER antagonism and degradation.
Experimental Workflow for In Vitro this compound Studies
Caption: Workflow for evaluating this compound's in vitro efficacy.
Logical Flow for Troubleshooting this compound Resistance
Caption: Troubleshooting guide for this compound resistance in vitro.
References
How to minimize giredestrant degradation in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper handling and storage of giredestrant in experimental settings to minimize its degradation and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound as a solid powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is soluble in DMSO up to 100 mg/mL (191.37 mM).[1] Using fresh, moisture-free DMSO is crucial as absorbed moisture can reduce solubility.[2]
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C, where they are stable for up to one year. For short-term use (up to one month), storage at -20°C is acceptable.[3]
Q4: My this compound solution appears to have precipitated. What should I do?
A4: If precipitation is observed, gentle warming of the solution to 37°C and sonication can help redissolve the compound. Ensure the solution is clear before use.
Q5: What are the main degradation pathways for this compound?
A5: The primary metabolic pathway for this compound in vivo is oxidative metabolism. While specific studies on forced degradation are not publicly available, it is prudent to protect this compound from excessive light, heat, and strong oxidizing or reducing agents to minimize degradation.
Q6: What is the stability of this compound in aqueous solutions like cell culture media?
A6: The stability of small molecules like this compound in aqueous media can be variable. It is recommended to prepare fresh dilutions in your experimental buffer or media from the DMSO stock solution immediately before use. For longer experiments, consider replenishing the media with freshly diluted this compound periodically.
Q7: Are there any known incompatibilities with common laboratory plastics?
A7: While specific data on this compound's compatibility with plastics is not available, it is good practice to use polypropylene or glass containers for preparing and storing solutions to minimize the risk of leaching or adsorption.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the storage and solubility of this compound.
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Duration of Stability |
| Solid Powder | -20°C | Up to 3 years |
| Stock Solution (in DMSO) | -80°C | Up to 1 year |
| Stock Solution (in DMSO) | -20°C | Up to 1 month |
Table 2: Solubility in Common Solvents
| Solvent | Concentration |
| DMSO | 100 mg/mL (191.37 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials (polypropylene)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the calculated mass of this compound).
-
Vortex the tube until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of this compound Working Solution for In Vitro Experiments
Objective: To prepare a working solution of this compound for use in cell culture experiments.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration. Note: To avoid precipitation, it is recommended to first dilute the stock solution in a small volume of medium before adding it to the final volume.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods.
Protocol 3: Preparation of this compound Formulation for In Vivo Oral Gavage
Objective: To prepare a stable formulation of this compound for oral administration in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
In a sterile tube, add the components in the following order, ensuring each component is fully dissolved before adding the next:
-
10% DMSO (containing the this compound stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the mixture thoroughly to ensure a homogenous solution. This formulation is reported to achieve a solubility of ≥ 2.5 mg/mL.
-
Administer the freshly prepared formulation to the animals. It is recommended to use the solution on the same day it is prepared.
Visualizations
Caption: Mechanism of action of this compound leading to ER degradation.
Caption: General experimental workflow for using this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating Giredestrant Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for validating the target engagement of giredestrant in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (GDC-9545) is a potent, nonsteroidal, oral selective estrogen receptor degrader (SERD). Its mechanism of action involves competitively binding to the estrogen receptor (ERα), including both wild-type and mutant forms.[1] This binding induces a conformational change in the receptor, targeting it for proteasome-mediated degradation.[1] By reducing the total levels of ERα protein, this compound effectively blocks downstream estrogen signaling pathways that are critical for the growth of ER-positive cancers.[1]
Q2: Which cell lines are appropriate for studying this compound's activity?
ER-positive breast cancer cell lines are the most relevant models. Commonly used lines include MCF-7 (wild-type ERα), T47D, and CAMA-1.[1][2] For studying activity against resistance-associated mutations, cell lines expressing specific ESR1 mutations (e.g., Y537S or D538G) or patient-derived xenograft (PDX) models can be used.
Q3: What are the primary methods to confirm this compound's target engagement in cells?
The primary methods to validate that this compound is engaging with ERα in a cellular context are:
-
ERα Degradation Assay (Western Blot): Directly measures the reduction in ERα protein levels following treatment with this compound.
-
ER Pathway Transcriptional Assay (Reporter Assay/qPCR): Measures the inhibition of ER-dependent gene transcription. This is often done using an Estrogen Response Element (ERE) coupled to a luciferase reporter gene or by quantifying ER target genes like pS2 (TFF1) and GREB1 via qPCR.
-
Cellular Thermal Shift Assay (CETSA): A biophysical method that confirms direct binding of this compound to ERα within intact cells by measuring changes in the thermal stability of the protein.
Q4: How does the potency of this compound compare to other SERDs like fulvestrant?
Preclinical data shows that this compound is a more potent and efficient degrader of ERα than fulvestrant. It demonstrates superior anti-proliferation and degradation potencies in both wild-type and mutant ERα cell lines.
This compound Preclinical Potency Data
The following table summarizes key preclinical data for this compound in ER-positive breast cancer cell lines.
| Parameter | Cell Line | Value | Comparator (Fulvestrant) | Reference |
| ERα Degradation (DC50) | MCF-7 (WT) | 0.06 nM | 0.44 nM | |
| ERα Degradation (DC50) | MCF-7 (Y537S mutant) | 0.17 nM | 0.66 nM | |
| ER Antagonism (IC50) | MCF-7 | 0.05 nM | Not Reported | |
| Max Degradation Efficacy | MCF-7 (WT) | >100% | ~103% |
-
DC50: Half-maximal degradation concentration.
-
IC50: Half-maximal inhibitory concentration.
-
WT: Wild-Type.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the estrogen receptor signaling pathway and the mechanism by which this compound inhibits it.
Experimental Protocols & Troubleshooting
This section provides detailed protocols for key cellular assays and troubleshooting guides to address common issues.
ERα Degradation Assay via Western Blot
This assay directly visualizes and quantifies the reduction of ERα protein levels after this compound treatment.
-
Cell Plating: Plate ER-positive cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-range of this compound (e.g., 0.1 nM to 100 nM) and appropriate vehicle controls (e.g., DMSO). Include a positive control for degradation if available (e.g., fulvestrant). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against ERα (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times for 10 minutes each with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Analysis: Quantify the band intensity for ERα. To ensure equal loading, strip the membrane and re-probe for a loading control protein like β-actin or GAPDH. Normalize the ERα signal to the loading control.
| Problem | Possible Cause | Solution | Reference |
| No ERα degradation observed | This compound concentration too low or incubation time too short. | Perform a dose-response and time-course experiment to find optimal conditions. | N/A |
| Cell line is resistant or has very low ERα expression. | Confirm ERα expression in your cell line with a positive control lysate. | ||
| Weak or no ERα band in control lanes | Insufficient protein loaded. | Load at least 20-30 µg of total protein. | |
| Primary antibody not effective. | Increase primary antibody concentration or incubate overnight at 4°C. Ensure the antibody is validated for the species. | ||
| Poor protein transfer. | Check transfer efficiency with Ponceau S staining. Ensure PVDF membranes are pre-activated with methanol. | ||
| High background on the blot | Insufficient blocking. | Increase blocking time to 1-2 hours. Use fresh blocking buffer (5% milk or BSA). | |
| Antibody concentration too high. | Reduce the concentration of the primary and/or secondary antibody. | ||
| Inadequate washing. | Increase the number and duration of TBST washes. |
ERE-Luciferase Reporter Assay
This assay measures the functional consequence of ERα antagonism and degradation by quantifying the transcriptional activity from an Estrogen Response Element (ERE).
-
Cell Culture: Use a cell line stably expressing an ERE-luciferase reporter (e.g., T47D-KBluc) or transiently transfect cells with an ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Hormone Depletion: Two to three days before the experiment, switch cells to phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Plating: Plate cells in a white, clear-bottom 96-well plate at a density that will reach ~80% confluency on the day of the assay.
-
Treatment:
-
Pre-treat cells with a dose-range of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an EC80 concentration of 17β-estradiol (E2) to induce ERα-mediated transcription. Maintain a set of wells with this compound alone and E2 alone as controls.
-
Incubate for 18-24 hours.
-
-
Lysis and Detection:
-
Wash cells with PBS.
-
Lyse the cells using the buffer provided in your luciferase assay kit.
-
Add the luciferase substrate to the lysate according to the manufacturer's protocol.
-
Immediately measure luminescence using a plate reader. If using a dual-luciferase system, add the second substrate (e.g., for Renilla) and read again.
-
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable). Calculate the percentage of inhibition caused by this compound relative to the E2-stimulated control.
| Problem | Possible Cause | Solution | Reference |
| Low or no luciferase signal | Low transfection efficiency (for transient assays). | Optimize the DNA-to-transfection reagent ratio. Use high-quality plasmid DNA. | N/A |
| Ineffective E2 stimulation. | Ensure E2 is active and used at an appropriate concentration. Confirm cells were properly hormone-starved. | N/A | |
| Cell lysis was incomplete. | Ensure complete cell lysis by visual inspection and follow kit instructions. | N/A | |
| High background signal | Contamination in reagents or plates. | Use fresh, sterile reagents and dedicated white-walled plates to prevent crosstalk. | N/A |
| High variability between replicates | Inconsistent cell numbers per well. | Ensure a homogenous cell suspension when plating. Check for edge effects on the plate. | N/A |
| Pipetting errors. | Use a master mix for treatments and reagents. Use calibrated pipettes. | N/A |
References
Welcome to the Technical Support Center for giredestrant-related experimental design. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and best practices when working with the selective estrogen receptor degrader (SERD), this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nonsteroidal SERD that competitively binds to the estrogen receptor (ER), including both wild-type and mutant forms.[1] This binding induces a conformational change in the ER's ligand-binding domain, leading to its proteasome-mediated degradation.[1] The subsequent reduction in ER protein levels prevents ER-mediated signaling, which is critical for the growth of ER-positive (ER+) tumors.[1]
Q2: How does this compound's mechanism differ from other endocrine therapies like tamoxifen or aromatase inhibitors?
A2: Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which competitively inhibit estrogen binding, this compound actively promotes the degradation of the ER protein.[1] Aromatase inhibitors, on the other hand, work by reducing the overall production of estrogen. This compound's degradation mechanism is thought to be more effective in overcoming resistance driven by mutations in the ESR1 gene, which can lead to ligand-independent ER activity.[1]
Q3: What are the known resistance mechanisms to this compound?
A3: While this compound is designed to overcome resistance to other endocrine therapies, acquired resistance to this compound itself can occur. Potential mechanisms include:
-
Alterations in the ER signaling pathway: This can involve mutations in the ESR1 gene that affect drug binding or receptor conformation.
-
Activation of bypass signaling pathways: Crosstalk with other growth factor receptor pathways, such as PI3K/AKT/mTOR or MAPK/ERK, can allow cancer cells to survive and proliferate despite ER degradation.
-
Changes in the tumor microenvironment: Interactions between cancer cells and the surrounding stroma can contribute to drug resistance.
Q4: What are some common off-target effects of this compound observed in preclinical studies?
A4: Preclinical studies have been designed to optimize this compound's ER antagonism and degradation while minimizing off-target toxicity. While specific off-target effects are not extensively detailed in the provided search results, it is noted that this compound has low drug-drug interaction liability and a favorable in vitro and in vivo safety profile. One study mentioned that an exploratory food effect assessment showed no remarkable differences in steady-state exposure between fasted and fed patients.
Troubleshooting Experimental Pitfalls
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Problem: Inconsistent or incomplete ERα degradation observed in Western blots.
-
Possible Cause 1: Suboptimal this compound concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Degradation of ERα is both dose- and time-dependent.
-
-
Possible Cause 2: Issues with protein extraction or Western blot protocol.
-
Solution: Ensure complete cell lysis to release nuclear proteins, including ERα. Use a validated Western blot protocol with an antibody specific for ERα. Include a positive control (e.g., untreated cells) and a negative control (e.g., ER-negative cell line) to validate your results.
-
-
Possible Cause 3: Cell line-specific differences.
-
Solution: Different ER+ breast cancer cell lines may exhibit varying sensitivity to this compound. It is crucial to characterize the ERα degradation kinetics in the cell line you are using.
-
Problem: High variability in cell viability assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells of the microplate.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause 3: Interference of this compound with the assay reagent.
-
Solution: Run a control with this compound in cell-free media to check for any direct interaction with the viability assay reagent (e.g., MTT, CellTiter-Glo).
-
-
Possible Cause 4: this compound solubility issues.
-
Solution: this compound is soluble in DMSO. Ensure that the final DMSO concentration in your cell culture media is consistent across all treatments and does not exceed a cytotoxic level (typically <0.5%). If precipitation is observed, sonication or gentle heating may aid dissolution.
-
Problem: Lack of in vivo tumor regression in a xenograft model.
-
Possible Cause 1: Inadequate drug exposure.
-
Solution: Verify the formulation and administration route of this compound to ensure adequate bioavailability. Preclinical studies have shown this compound to be orally bioavailable.
-
-
Possible Cause 2: Tumor model resistance.
-
Solution: The chosen xenograft model may have intrinsic or acquired resistance to this compound. Consider using patient-derived xenograft (PDX) models, which can better recapitulate the heterogeneity of human tumors.
-
-
Possible Cause 3: Suboptimal dosing regimen.
-
Solution: Optimize the dosing schedule (e.g., once daily) and dose level based on preclinical pharmacokinetic and pharmacodynamic studies.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound in ER+ Breast Cancer Cell Lines
| Cell Line | ERα Status | IC50 (nM) (ER Antagonism) | DC50 (nM) (ERα Degradation) |
| MCF-7 | Wild-type | 0.05 | 0.06 |
| MCF-7 | Y537S mutant | - | 0.17 |
| CAMA-1 | Wild-type | More potent than fulvestrant | More efficient degrader than fulvestrant |
| HCC1500 | Wild-type | More potent than fulvestrant | - |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration. Data for CAMA-1 and HCC1500 indicates this compound is more potent than fulvestrant, but specific values were not provided in the search results.
Table 2: Comparative In Vitro Degradation Efficiency of this compound
| Compound | Cell Line | Degradation Efficiency |
| This compound | MCF-7 (wild-type) | Superior to fulvestrant and GDC-0927 |
| This compound | MCF-7 (Y537S mutant) | Superior to fulvestrant |
| Fulvestrant | MCF-7 (wild-type) | - |
| GDC-0927 | MCF-7 | - |
Detailed Experimental Protocols
1. Western Blot for ERα Degradation
This protocol is adapted from a general method for monitoring ERα degradation.
-
Cell Culture and Treatment:
-
Seed ER+ breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the ERα signal to a loading control (e.g., β-actin or GAPDH).
-
2. Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is based on the manufacturer's instructions and is suitable for assessing the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed breast cancer cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with media only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and ER Signaling
This compound acts by binding to the estrogen receptor, leading to its degradation and subsequent inhibition of downstream signaling.
Caption: this compound binds to the estrogen receptor, leading to its degradation and inhibiting gene transcription.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to evaluate the in vitro efficacy of this compound.
Caption: A standard in vitro workflow for evaluating this compound's efficacy.
Resistance Mechanisms to this compound
Acquired resistance to this compound can involve the activation of bypass signaling pathways.
References
Technical Support Center: Interpreting Unexpected Data from Giredestrant Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting unexpected data that may arise during in vitro and preclinical experiments with giredestrant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal, oral selective estrogen receptor degrader (SERD). Its primary mechanism of action is to bind to the estrogen receptor (ER), inducing a conformational change that leads to the degradation of the ER protein through the proteasome pathway.[1][2][3] This prevents ER-mediated signaling, which is crucial for the growth and survival of ER-positive cancer cells.[1][3]
Q2: In which cell lines is this compound expected to be effective?
A2: this compound is designed to be effective in estrogen receptor-positive (ER+) breast cancer cell lines. Preclinical data have shown its potent anti-proliferative activity in various ER+ breast cancer cell lines, including those with wild-type ER and those harboring ESR1 mutations (e.g., Y537S and D538G), which are common mechanisms of resistance to other endocrine therapies.
Q3: What are the known common adverse events of this compound in clinical settings that might have in vitro correlates?
A3: In clinical trials, common adverse events have included fatigue, nausea, and arthralgia. Dose-dependent asymptomatic bradycardia (a slower heart rate) has also been observed. While direct in vitro correlates for fatigue and arthralgia are not straightforward, researchers should be aware of potential effects on cell viability and metabolism at high concentrations. The observation of bradycardia suggests that at higher doses, there could be off-target effects on cardiac cell models, although this was mitigated at the 30 mg clinical dose.
Q4: How does the potency of this compound compare to other SERDs like fulvestrant?
A4: Preclinical studies have indicated that this compound has a higher in vitro potency compared to fulvestrant and other oral SERDs in ER+ breast cancer cell lines. It has been shown to be a more efficient degrader of the estrogen receptor than fulvestrant in various cell line models.
Troubleshooting Guides
This section addresses specific unexpected outcomes that researchers may encounter during their experiments with this compound.
Scenario 1: Suboptimal or No ERα Degradation Observed
Unexpected Result: After treating ER+ breast cancer cells (e.g., MCF-7) with this compound, Western blot analysis shows minimal or no reduction in ERα protein levels compared to the vehicle control.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting & Optimization Steps |
| Suboptimal this compound Concentration | Perform a comprehensive dose-response experiment with a wider range of this compound concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for ERα degradation in your specific cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment, treating cells for various durations (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal incubation time for maximal ERα degradation. |
| Compromised Proteasome Activity | Ensure that the proteasome is functional in your cell model. As a positive control, you can co-treat with a known proteasome inhibitor (e.g., MG132). Inhibition of degradation would confirm proteasome dependence. |
| Cell Line Specific Factors | Different ER+ cell lines may have varying sensitivities to SERDs. Confirm the ERα expression status of your cell line. Consider testing another ER+ cell line (e.g., T47D) to see if the issue is cell-line specific. |
| Experimental Protocol Issues | Review your Western blot protocol for inefficiencies in protein extraction (especially nuclear lysates), transfer, or antibody incubation. Ensure your primary antibody for ERα is validated and used at the recommended dilution. |
Scenario 2: Paradoxical Increase in Cell Proliferation at Low this compound Concentrations
Unexpected Result: A cell proliferation assay (e.g., MTT or CellTiter-Glo) shows a slight but statistically significant increase in cell viability or proliferation at very low concentrations of this compound, followed by the expected dose-dependent inhibition at higher concentrations.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting & Optimization Steps |
| Hormonal Agonist Activity at Low Concentrations | While this compound is a full antagonist, some SERDs can exhibit partial agonist activity under certain conditions. Carefully repeat the experiment, ensuring the use of hormone-depleted media (e.g., phenol red-free media with charcoal-stripped serum) to eliminate confounding effects of endogenous estrogens. |
| Off-Target Effects | At very low concentrations, off-target effects might stimulate pro-proliferative pathways. This is less likely for a highly specific molecule but possible. Consider evaluating the activation of key signaling pathways (e.g., MAPK/ERK, PI3K/AKT) at these low concentrations via Western blot. |
| Experimental Artifact | Ensure that the observed effect is not an artifact of the assay itself. Test an alternative proliferation assay to confirm the finding. Also, check for any potential interaction between this compound and the assay reagents. |
Scenario 3: Development of this compound Resistance in Long-Term Culture
Unexpected Result: After continuous culture with this compound over several weeks or months, a previously sensitive ER+ cell line begins to proliferate despite the presence of the drug.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting & Optimization Steps |
| Acquired ESR1 Mutations | Sequence the ESR1 gene in the resistant cells to check for the emergence of mutations in the ligand-binding domain. While this compound is effective against many common ESR1 mutations, novel or multiple mutations could confer resistance. |
| Activation of Bypass Signaling Pathways | Cancer cells can develop resistance by upregulating alternative growth signaling pathways. Use Western blotting to analyze the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways in both the sensitive and resistant cells. |
| Loss of ERα Expression | Although less common with SERDs, long-term treatment could select for a population of cells with low or no ERα expression. Confirm ERα protein levels by Western blot and ESR1 mRNA levels by qRT-PCR. |
| Upregulation of Drug Efflux Pumps | Overexpression of multidrug resistance proteins (e.g., P-glycoprotein) can reduce the intracellular concentration of the drug. Perform qRT-PCR or Western blot for common drug efflux pumps. |
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical and clinical studies of this compound.
| Parameter | Value/Observation | Context | Reference |
| ERα Degradation (DC50) | 0.06 nM (wild-type), 0.17 nM (Y537S mutant) | In MCF-7 cells | |
| Anti-proliferative Activity (IC50) | Potent inhibition in multiple ER+ cell lines | Preclinical in vitro studies | |
| Ki67 Reduction | ~78% mean reduction | Neoadjuvant setting in post-menopausal women | |
| Clinical Benefit Rate (Metastatic Setting) | 55% (overall), 76% (ESR1 mutant subgroup) | Phase I study at 30mg dose | |
| Progression-Free Survival (acelERA Phase II) | HR: 0.81 (overall), HR: 0.60 (ESR1 mutant subgroup) | This compound vs. physician's choice of endocrine therapy | |
| Progression-Free Survival (evERA Phase III) | Median PFS: 8.77 months (vs. 5.49 months with SOC) | This compound + everolimus in previously treated patients |
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
Objective: To quantify the degradation of ERα protein in response to this compound treatment.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (and phenol red-free medium with charcoal-stripped serum for hormone-deprived conditions)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.
-
Treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and is typically below 0.1%.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the ERα signal to the loading control.
Protocol 2: Cell Proliferation Assay (MTT)
Objective: To assess the effect of this compound on the proliferation of ER+ breast cancer cells.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 3-5 days) in a cell culture incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Subtract the background absorbance (from wells with medium only). Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of this compound concentration to generate a dose-response curve and calculate the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in an ER+ cancer cell.
References
Technical Support Center: Optimizing Giredestrant and Palbociclib Combination Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the combination of giredestrant and palbociclib.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments.
In Vitro Studies
| Question | Possible Cause | Troubleshooting Steps |
| Q1: I am observing unexpected or inconsistent results in my cell viability/proliferation assays (e.g., MTT, CellTiter-Glo). | 1. Assay Interference: Metabolic assays like MTT or those measuring ATP can be affected by drugs that alter cellular metabolism without necessarily affecting proliferation. CDK4/6 inhibitors can cause cells to arrest in the G1 phase and grow in size, which can lead to an overestimation of cell number in ATP-based assays.[1][2][3] 2. Drug Solubility and Stability: Palbociclib has poor aqueous solubility at physiological pH, which can lead to precipitation in culture media and inconsistent dosing.[4][5] this compound's solubility in aqueous media may also be a factor. 3. Suboptimal Seeding Density: Cell density can influence drug response. | 1. Use a DNA-based proliferation assay: Assays that measure DNA content (e.g., CyQUANT, Hoechst staining) are less likely to be affected by changes in cell size and metabolism. 2. Ensure proper drug solubilization: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and do not store diluted solutions for extended periods. Visually inspect media for any precipitation after adding the drugs. Consider using a co-solvent system if solubility issues persist. 3. Optimize cell seeding density: Perform a preliminary experiment to determine the optimal seeding density for your cell line and assay duration to ensure cells are in the logarithmic growth phase during treatment. |
| Q2: I am having difficulty achieving consistent protein expression levels in my Western blot analysis for key pathway markers (e.g., p-Rb, ERα). | 1. Timing of Lysate Collection: The phosphorylation status of Rb and the degradation of ERα are dynamic processes. The timing of cell lysis after treatment is critical. 2. Suboptimal Lysis Buffer: The lysis buffer may not be effective in extracting nuclear proteins or preserving phosphorylation. 3. Antibody Quality: The primary antibodies may not be specific or sensitive enough. | 1. Perform a time-course experiment: Collect lysates at different time points after drug treatment to identify the optimal window for observing changes in protein expression and phosphorylation. 2. Use appropriate buffers: For nuclear proteins like ERα and Rb, use a lysis buffer containing a high salt concentration and strong detergents (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. 3. Validate antibodies: Ensure your antibodies are validated for the intended application and target species. Run positive and negative controls to confirm specificity. |
| Q3: How do I determine if the combination of this compound and palbociclib is synergistic, additive, or antagonistic in my cell line? | Inappropriate experimental design or data analysis. | Use the Chou-Talalay method: This method involves treating cells with a range of concentrations of each drug alone and in combination at a constant ratio. The results can be analyzed using software like CompuSyn to calculate a combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
In Vivo (Xenograft) Studies
| Question | Possible Cause | Troubleshooting Steps |
| Q1: I am observing significant toxicity or weight loss in my animal models treated with the this compound and palbociclib combination. | 1. Combined Toxicity: The combination of a SERD and a CDK4/6 inhibitor can lead to overlapping or enhanced toxicities. 2. Vehicle Formulation: The vehicle used to dissolve and administer the drugs may be causing toxicity. | 1. Dose Reduction/Modified Dosing Schedule: Consider reducing the dose of one or both agents. For palbociclib, a common clinical schedule is 21 days on, 7 days off, which may be adapted for preclinical models to manage toxicity. 2. Optimize Vehicle Formulation: Test the tolerability of the vehicle alone in a cohort of animals. Use a well-established and tolerated vehicle for oral administration. |
| Q2: Tumor growth inhibition is not as effective as expected based on in vitro data. | 1. Suboptimal Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing regimen may not be achieving sufficient drug exposure in the tumor tissue to inhibit the targets effectively. 2. Tumor Model Resistance: The chosen xenograft model may have intrinsic or acquired resistance to one or both drugs. | 1. Conduct PK/PD studies: Measure drug concentrations in plasma and tumor tissue over time to ensure adequate exposure. Correlate drug levels with target engagement (e.g., p-Rb inhibition, ERα degradation) in the tumor. 2. Select an appropriate model: Use a well-characterized ER-positive breast cancer xenograft model. Consider using patient-derived xenograft (PDX) models which may better reflect clinical heterogeneity and response. |
| Q3: I am having trouble with the consistency of my immunohistochemistry (IHC) staining for ERα and p-Rb in tumor samples. | 1. Tissue Fixation and Processing: Inadequate or inconsistent fixation can affect antigen preservation and antibody binding. 2. Antigen Retrieval: The method and duration of antigen retrieval may not be optimal for the specific antibodies. 3. Antibody Titration: The antibody concentration may be too high or too low. | 1. Standardize fixation protocol: Ensure all tumor samples are fixed in 10% neutral buffered formalin for a consistent duration (e.g., 24-48 hours) before processing and embedding in paraffin. 2. Optimize antigen retrieval: Test different heat-induced epitope retrieval (HIER) buffers (e.g., citrate buffer pH 6.0, EDTA buffer pH 9.0) and incubation times. 3. Titrate primary antibodies: Perform a titration experiment to determine the optimal antibody concentration that provides strong specific staining with minimal background. |
Frequently Asked Questions (FAQs)
General
-
Q: What is the mechanism of action for the this compound and palbociclib combination?
-
A: this compound is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor (ER), leading to its degradation. This blocks ER signaling, which is a key driver of growth in ER-positive breast cancer. Palbociclib is a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. It blocks the activity of CDK4 and CDK6, which are essential for the G1 to S phase transition of the cell cycle. By inhibiting these kinases, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest. The combination of these two drugs provides a dual blockade of key pathways involved in the proliferation of ER-positive breast cancer cells.
-
-
Q: Are there known resistance mechanisms to this combination?
-
A: Resistance to CDK4/6 inhibitors can occur through various mechanisms, including loss of Rb function, and amplification of cyclin E1, which can bypass the G1 arrest. Resistance to endocrine therapies like this compound can be mediated by mutations in the ESR1 gene, although this compound is designed to be effective against many of these mutations.
-
Experimental Design
-
Q: What are appropriate starting concentrations for in vitro studies?
-
A: Starting concentrations should be based on the reported IC50 values for each drug in the cell line of interest. A common starting point for palbociclib is in the range of 100-500 nM, and for this compound, in the low nanomolar range (e.g., 1-10 nM). It is recommended to perform a dose-response curve for each drug individually before proceeding with combination studies.
-
-
Q: What are recommended doses for in vivo xenograft studies?
-
A: Dosing for in vivo studies can vary depending on the model and formulation. Based on clinical studies and preclinical models, a starting point for palbociclib could be in the range of 50-100 mg/kg/day, and for this compound, 10-30 mg/kg/day, both administered orally. However, it is crucial to perform a tolerability study to determine the maximum tolerated dose (MTD) for the specific strain of mice and the combination regimen.
-
-
Q: Which cell lines are most suitable for studying this combination?
-
A: ER-positive, HER2-negative breast cancer cell lines are the most relevant. Commonly used examples include MCF-7 and T-47D. It is important to ensure that the chosen cell line expresses functional ER and Rb proteins.
-
Quantitative Data Summary
Clinical Trial Efficacy and Safety Data
Note: The following tables summarize data from various clinical trials and should be used for informational purposes only. For detailed information, please refer to the specific publications.
Table 1: Efficacy of this compound and Palbociclib Combination
| Trial | Patient Population | Treatment Arm | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| GO39932 (Phase Ia/b) | ER+, HER2- advanced/metastatic breast cancer, previously treated with endocrine therapy | This compound (100 mg) + Palbociclib (125 mg) ± LHRH agonist | Not explicitly stated | 81.3% |
| coopERA (Phase II) | ER+, HER2- early breast cancer (neoadjuvant setting) | This compound + Palbociclib | Pathologic Complete Response (pCR): 4.5% | Not Applicable |
Table 2: Common Adverse Events (AEs) with this compound and Palbociclib Combination (Any Grade)
| Adverse Event | GO39932 (this compound + Palbociclib ± LHRH agonist) | coopERA (this compound + Palbociclib) |
| Neutropenia | Not explicitly stated | 41% |
| Asthenia (Fatigue) | Not explicitly stated | 22% |
| Decreased Neutrophil Count | Not explicitly stated | 23% |
| Arthralgia (Joint Pain) | Not explicitly stated | 11% |
| Hot Flush | Not explicitly stated | 14% |
| Bradycardia (Asymptomatic) | Dose-dependent, observed | Not explicitly stated |
Data compiled from multiple sources. For specific percentages and grading, refer to the primary publications.
Experimental Protocols
1. In Vitro Cell Proliferation Assay (DNA-based)
-
Cell Seeding: Seed ER-positive breast cancer cells (e.g., MCF-7) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and palbociclib in culture medium.
-
Treatment: Treat cells with this compound, palbociclib, or the combination for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Assay: At the end of the treatment period, lyse the cells and measure DNA content using a fluorescent DNA-binding dye (e.g., CyQUANT™) according to the manufacturer's protocol.
-
Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control to determine the percentage of cell proliferation. Calculate IC50 values for each drug and use synergy analysis software for combination effects.
2. Western Blot for p-Rb and ERα
-
Treatment and Lysis: Treat cells with the drugs as described above. At the desired time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Rb (Ser780), total Rb, ERα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-Rb to total Rb and ERα to the loading control.
3. In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject ER-positive breast cancer cells (e.g., 5 x 10^6 MCF-7 cells) mixed with Matrigel into the flank of female immunodeficient mice (e.g., NSG or nude).
-
Estrogen Supplementation: Implant a slow-release estrogen pellet subcutaneously to support the growth of ER-dependent tumors.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified size (e.g., 150-200 mm³), randomize the mice into treatment groups (Vehicle, this compound, Palbociclib, Combination).
-
Drug Administration: Administer the drugs daily via oral gavage at the predetermined doses.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach the maximum allowed size), euthanize the mice and harvest the tumors for downstream analysis (e.g., IHC, Western blot).
Visualizations
Caption: Combined mechanism of action of this compound and palbociclib.
References
Ensuring Reproducibility in Giredestrant Research: A Technical Support Center
To facilitate consistency and reliability in the investigation of giredestrant, this technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols. By addressing common challenges encountered during in vitro and in vivo studies, this resource aims to enhance the reproducibility of research findings for scientists and drug development professionals.
This compound Signaling Pathway
This compound is a selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor (ER), including both wild-type and mutant forms. This interaction induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome. The depletion of ERα protein levels disrupts downstream signaling pathways that are crucial for the proliferation of ER-positive breast cancer cells.
Experimental Protocols
To ensure consistency in experimental outcomes, detailed methodologies for key assays are provided below.
Western Blot for ERα Degradation
This protocol outlines the steps to assess the degradation of Estrogen Receptor Alpha (ERα) in breast cancer cell lines following treatment with this compound.
Materials:
-
MCF-7 cells (or other ER+ breast cancer cell line)
-
Complete growth medium (e.g., EMEM with 10% FBS)
-
This compound (GDC-9545)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Prepare protein samples with Laemmli buffer and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against ERα and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the ERα signal to the β-actin signal to determine the extent of degradation.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of ER+ breast cancer cells.
Materials:
-
MCF-7 cells (or other ER+ breast cancer cell line)
-
Complete growth medium
-
This compound (GDC-9545)
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Data Presentation
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Cell Line | ERα Status | IC50 (nM) | DC50 (nM) |
| MCF-7 | Wild-Type | 0.05 | 0.06 |
| MCF-7 | Y537S Mutant | Not Reported | 0.17 |
IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration for ERα.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | ERα Status | This compound Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| MCF-7 | Wild-Type | 1 | >90 |
| ST941 | Y537S Mutant | 3 | >95 |
Tumor growth inhibition is reported as the percentage reduction in tumor volume compared to vehicle-treated controls after a specified duration of treatment.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during this compound research, providing potential causes and solutions to ensure data reproducibility.
Western Blotting for ERα
Issue 1: Weak or No ERα Signal
-
Possible Causes:
-
Low protein concentration in the lysate.
-
Inefficient protein transfer to the membrane.
-
Primary antibody concentration is too low.
-
Insufficient exposure time.
-
-
Solutions:
-
Load a higher amount of protein per well.
-
Confirm successful protein transfer by staining the membrane with Ponceau S.
-
Optimize the primary antibody concentration by performing a titration.
-
Increase the exposure time during chemiluminescence detection.
-
Issue 2: High Background
-
Possible Causes:
-
Insufficient blocking of the membrane.
-
Primary or secondary antibody concentration is too high.
-
Inadequate washing of the membrane.
-
-
Solutions:
-
Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
-
Reduce the concentration of the primary and/or secondary antibodies.
-
Increase the number and duration of washes with TBST.
-
Cell Viability Assays
Issue 1: High Variability Between Replicate Wells
-
Possible Causes:
-
Uneven cell seeding.
-
Inconsistent pipetting of this compound or assay reagents.
-
"Edge effect" in the 96-well plate due to evaporation.
-
-
Solutions:
-
Ensure the cell suspension is homogenous before and during seeding.
-
Use calibrated pipettes and be consistent with pipetting technique.
-
Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS to maintain humidity.
-
Issue 2: Inconsistent IC50 Values Across Experiments
-
Possible Causes:
-
Variations in cell passage number and health.
-
Inconsistent incubation times.
-
Degradation of this compound stock solution.
-
-
Solutions:
-
Use cells within a consistent and low passage number range.
-
Maintain a standardized incubation time for all experiments.
-
Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Experimental Workflow and Logic Diagrams
To further clarify experimental design and troubleshooting, the following diagrams are provided.
Experimental Workflow for this compound Evaluation
Troubleshooting Logic for Inconsistent IC50 Values
Validation & Comparative
Giredestrant vs. Fulvestrant: A Comparative Analysis in ER+ Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of giredestrant (GDC-9545) and fulvestrant, two selective estrogen receptor degraders (SERDs) used in the treatment of estrogen receptor-positive (ER+) breast cancer. The following sections present a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental protocols used to generate the supporting data.
Mechanism of Action
Both this compound and fulvestrant are classified as SERDs, functioning by binding to the estrogen receptor (ER), which leads to its degradation and thereby halts ER-mediated signaling that drives tumor growth.[1][2] However, their molecular structures and pharmacological properties differ, leading to variations in their potency and clinical profiles.
This compound is a potent, nonsteroidal, orally bioavailable SERD.[3] It binds to both wild-type and mutant ER with high affinity, inducing a conformational change that marks the receptor for proteasome-mediated degradation.[1][3] This mechanism is effective even in the presence of ESR1 mutations, a common cause of resistance to other endocrine therapies.
Fulvestrant is a steroidal ER antagonist that also promotes the degradation of the ER protein. It competitively binds to the ER with high affinity, disrupting its dimerization and nuclear localization, which ultimately leads to the accelerated degradation of the receptor. Unlike this compound, fulvestrant is administered via intramuscular injection due to its poor oral bioavailability.
Below is a diagram illustrating the distinct signaling pathways affected by these two SERDs.
Preclinical Performance Data
The following tables summarize the quantitative data from preclinical studies, comparing the in vitro and in vivo efficacy of this compound and fulvestrant in ER+ breast cancer models.
In Vitro Antiproliferative Activity
| Cell Line | ER Status | This compound IC₅₀ (nM) | Fulvestrant IC₅₀ (nM) |
| MCF-7 | WT | 0.03 | 0.29 |
| T47D | WT | 0.05 | - |
| CAMA-1 | WT | 0.13 | - |
| MCF-7 Y537S | Mutant | 0.06 | - |
| MCF-7 D538G | Mutant | 0.11 | - |
Data for this compound from. Data for fulvestrant in MCF-7 from. Dashes indicate data not available in the reviewed sources.
In Vitro ERα Degradation
| Cell Line | ER Status | This compound DC₅₀ (nM) | Fulvestrant DC₅₀ (nM) |
| MCF-7 | WT | 0.06 | 0.44 |
| CAMA-1 | WT | 0.08 | 0.48 |
| MCF-7 Y537S | Mutant | 0.17 | 0.66 |
Data from. DC₅₀ represents the concentration for 50% degradation of ERα.
In Vivo Efficacy in Xenograft Models
| Model | ER Status | Treatment | Dosing | Tumor Growth Inhibition (%) |
| MCF-7 Xenograft | WT | This compound | 1 mg/kg, oral, daily | >100 (regression) |
| MCF-7 Xenograft | WT | Fulvestrant | 5 mg/mouse, s.c., single dose | 100 (complete block) |
| ST941 PDX (Y537S) | Mutant | This compound | 3 mg/kg, oral, daily | >100 (regression) |
| HBCx-34 PDX (WT) | WT | This compound | 1 mg/kg, oral, daily | >100 (regression) |
Data for this compound from. Data for fulvestrant from. PDX: Patient-Derived Xenograft.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay (MCF-7)
The antiproliferative activity of this compound and fulvestrant was assessed using the MCF-7 human breast cancer cell line.
Protocol Details:
-
Cell Culture: MCF-7 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded at a density of 5,000-10,000 cells per well in 96-well plates and allowed to adhere for 24 hours.
-
Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound or fulvestrant. Control wells receive vehicle (e.g., 0.1% DMSO). Plates are incubated for 6-7 days.
-
Measurement: Cell viability is determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Analysis: Luminescence is read on a plate reader, and the data is normalized to the vehicle control. IC₅₀ values are calculated by fitting the data to a four-parameter logistic curve.
ERα Degradation Assay (Western Blot)
The ability of this compound and fulvestrant to induce the degradation of the ERα protein is quantified by Western blot analysis.
References
Giredestrant vs. Tamoxifen: A Preclinical Efficacy Showdown in ER+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, the selective estrogen receptor modulator (SERM) tamoxifen has long been a cornerstone of treatment. However, the emergence of next-generation therapies, such as the selective estrogen receptor degrader (SERD) giredestrant, presents a paradigm shift. This guide provides a comprehensive preclinical comparison of this compound and tamoxifen, focusing on their efficacy in relevant breast cancer models.
Executive Summary
Preclinical evidence strongly suggests that this compound holds a significant efficacy advantage over tamoxifen, particularly in models harboring ESR1 mutations, a common mechanism of acquired resistance to endocrine therapy. This compound, a potent oral SERD, not only antagonizes the estrogen receptor but also induces its degradation. This dual mechanism of action translates to superior anti-proliferative activity and tumor growth inhibition in various preclinical settings compared to tamoxifen, which primarily acts as a competitive inhibitor of estrogen binding.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison of the efficacy of this compound and tamoxifen.
Table 1: In Vitro Anti-proliferative Activity in MCF-7 Cells
| Compound | IC50 (MCF-7 Cells) | Fold Difference (vs. Tamoxifen) | Citation(s) |
| This compound | 0.05 nM | ~25,000x more potent | [1] |
| Tamoxifen | ~1.25 µM (equivalent to 1250 nM) | - | [2] |
Table 2: In Vivo Tumor Growth Inhibition (TGI) in MCF-7 Xenograft Model
| Treatment | Dose | Tumor Growth Inhibition (%) | Citation(s) |
| This compound | 3 mg/kg, p.o., daily | 81% | [3] |
| Tamoxifen | 20 mg/kg, p.o., daily | Significant inhibition (qualitative) | [4] |
Table 3: Efficacy in ESR1 Mutant Preclinical Models
| Compound | Model | Key Finding | Citation(s) |
| This compound | ESR1 mutant-expressing mammary gland models and PDXs | Suppressed mutant ERα-PR proliferation more effectively than tamoxifen. | [5] |
| Tamoxifen | ESR1 mutant-expressing mammary gland models and PDXs | Less effective at suppressing mutant ERα-PR proliferation compared to this compound. |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the efficacy of this compound and tamoxifen lies in their distinct mechanisms of action at the molecular level.
As a SERD, this compound induces a conformational change in the estrogen receptor, leading to its ubiquitination and subsequent degradation by the proteasome. This effectively eliminates the receptor, shutting down downstream signaling. In contrast, tamoxifen, a SERM, acts as a competitive inhibitor, blocking estrogen from binding to the receptor. However, tamoxifen can also exhibit partial agonist activity, which may contribute to resistance.
Experimental Protocols
To ensure transparency and facilitate the replication of the findings cited, detailed methodologies for key experiments are provided below.
In Vitro Cell Proliferation Assay (MCF-7)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and tamoxifen on the proliferation of ER+ breast cancer cells.
Protocol:
-
Cell Culture: MCF-7 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of this compound or tamoxifen. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 5-7 days to allow for cell proliferation.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression analysis.
Western Blot for ERα Degradation
Objective: To qualitatively and quantitatively assess the degradation of the estrogen receptor alpha (ERα) protein following treatment with this compound.
Protocol:
-
Cell Treatment: MCF-7 cells are seeded in 6-well plates and treated with this compound, tamoxifen, or vehicle control for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Lysis: At each time point, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα overnight at 4°C. A primary antibody against a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ERα levels are normalized to the loading control.
In Vivo MCF-7 Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound and tamoxifen in inhibiting the growth of ER+ breast cancer tumors.
Protocol:
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude or NSG) are used.
-
Estrogen Supplementation: To support the growth of the estrogen-dependent MCF-7 cells, a 17β-estradiol pellet is subcutaneously implanted in each mouse approximately one week prior to cell inoculation.
-
Cell Inoculation: MCF-7 cells (typically 1-5 million cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank or mammary fat pad of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment groups. This compound, tamoxifen, or a vehicle control is administered orally (p.o.) daily at the specified doses.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for further analysis, such as western blotting for ERα levels or immunohistochemistry for proliferation markers like Ki67.
Conclusion
The preclinical data presented in this guide highlight the superior efficacy of this compound compared to tamoxifen in models of ER+ breast cancer. Its potent dual mechanism of action, involving both ER antagonism and degradation, translates to enhanced anti-proliferative activity and tumor growth inhibition, particularly in the context of ESR1 mutations. These findings provide a strong rationale for the ongoing clinical development of this compound as a potentially more effective endocrine therapy for patients with ER+ breast cancer.
References
A Head-to-Head Comparison of Oral SERDs in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is undergoing a significant transformation with the advent of oral Selective Estrogen Receptor Degraders (SERDs). These agents offer a novel mechanism of action, not only antagonizing the estrogen receptor but also promoting its degradation, thereby addressing key mechanisms of resistance to traditional endocrine therapies. This guide provides a detailed head-to-head comparison of the leading oral SERDs in clinical development and recently approved, focusing on their performance, supporting experimental data, and methodologies for key experiments.
Mechanism of Action: Targeting the Estrogen Receptor for Degradation
Oral SERDs represent a distinct class of endocrine therapy. Unlike Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, which can have mixed agonist and antagonist effects, and Aromatase Inhibitors (AIs) that block estrogen production, SERDs directly bind to the estrogen receptor (ERα) and induce a conformational change. This change marks the receptor for ubiquitination and subsequent degradation by the proteasome, leading to a reduction in the overall levels of ERα within the cancer cell. This dual action of antagonism and degradation is particularly effective against tumors harboring ESR1 mutations, a common mechanism of acquired resistance to AIs.[1][2][3]
Below is a diagram illustrating the estrogen receptor signaling pathway and the mechanism of action of SERDs.
Head-to-Head Comparison of Oral SERDs
The following tables summarize the key characteristics and clinical trial data for the most prominent oral SERDs.
Table 1: Overview of Investigated Oral SERDs
| Drug Name | Company | Key Clinical Trial(s) | Status |
| Elacestrant (Orserdu®) | Menarini Group | EMERALD | Approved by FDA |
| Camizestrant | AstraZeneca | SERENA-2 | Phase 3 |
| Giredestrant | Roche/Genentech | acelERA, lidERA, evERA | Phase 3 |
| Vepdegestrant (ARV-471) | Arvinas/Pfizer | VERITAC-2 | Phase 3 |
| Imlunestrant | Eli Lilly | EMBER, EMBER-3 | Phase 3 |
Table 2: Clinical Efficacy of Oral SERDs in ER+/HER2- Advanced Breast Cancer
| Drug | Trial | Patient Population | Comparator | Median PFS (months) | Hazard Ratio (95% CI) | ORR (%) | CBR (%) | Key Findings & Citations |
| Elacestrant | EMERALD | 2nd/3rd line, post-CDK4/6i | Standard of Care (SOC) | Overall: 2.8 vs 1.9ESR1-mut: 3.8 vs 1.9 | Overall: 0.70 (0.55-0.88)ESR1-mut: 0.55 (0.39-0.77) | - | - | Statistically significant PFS benefit, especially in ESR1-mutated patients.[4][5] |
| Camizestrant (75mg) | SERENA-2 | Post-menopausal, ≤1 prior ET | Fulvestrant | Overall: 7.2 vs 3.7 | Overall: 0.58 (0.41-0.81) | 15.7 | 48.8 | Superior PFS compared to fulvestrant. |
| This compound | evERA | Post-CDK4/6i | SOC + Everolimus | ITT: -ESR1-mut: - | ITT: 0.56ESR1-mut: 0.38 | - | - | Significant PFS improvement in combination with everolimus. |
| Vepdegestrant | VERITAC-2 | Post-CDK4/6i | Fulvestrant | ESR1-mut: 5.0 vs 2.1 | ESR1-mut: 0.57 (0.42-0.77) | 18.6 | 42.1 | Significant PFS benefit in ESR1-mutated patients. |
| Imlunestrant | EMBER-3 | Post-AI +/- CDK4/6i | SOC | ESR1-mut: 5.5 vs 3.8 | ESR1-mut: 0.62 (0.46-0.82) | - | - | Significant PFS benefit in ESR1-mutated patients. |
PFS: Progression-Free Survival; ORR: Objective Response Rate; CBR: Clinical Benefit Rate; SOC: Standard of Care (Investigator's choice of fulvestrant or an aromatase inhibitor); ITT: Intent-to-Treat; ESR1-mut: ESR1 mutation positive. Note: Direct cross-trial comparisons should be made with caution due to differences in trial design and patient populations.
Table 3: Safety Profile of Oral SERDs (Most Common Treatment-Emergent Adverse Events)
| Adverse Event (%) | Elacestrant (EMERALD) | Camizestrant (75mg) (SERENA-2) | Vepdegestrant (VERITAC-2) |
| Nausea | 35 | 12.2 (Photopsia) | 13.5 |
| Musculoskeletal pain | 41 | - | - |
| Fatigue | 26 | - | 26.6 |
| Vomiting | 19 | - | 6.4 |
| Increased Cholesterol | 30 | - | - |
| Increased Triglycerides | 27 | - | - |
| Diarrhea | 13 | - | 6.4 |
| Bradycardia | - | 5.4 | - |
Note: This table highlights some of the most frequently reported adverse events and is not exhaustive. Grade 3/4 events were generally low across all studies.
Experimental Protocols
Preclinical Evaluation of Oral SERDs
The preclinical assessment of a novel oral SERD typically follows a standardized workflow to establish its potency, selectivity, and in vivo efficacy.
1. ERα Degradation Assay (Western Blot Protocol)
This assay is crucial for quantifying the ability of a SERD to reduce cellular ERα levels.
-
Cell Culture: ER-positive breast cancer cell lines (e.g., MCF-7) are cultured to 70-80% confluency.
-
Treatment: Cells are treated with the oral SERD at various concentrations and for different durations. A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for ERα. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified using densitometry software, and the ERα levels are normalized to the loading control.
2. Breast Cancer Xenograft Model (MCF-7)
This in vivo model is used to assess the antitumor activity of an oral SERD.
-
Animal Model: Immunocompromised female mice (e.g., nude or NSG mice) are used.
-
Estrogen Supplementation: Since MCF-7 cell growth is estrogen-dependent, mice are supplemented with estrogen, typically via a slow-release pellet implanted subcutaneously.
-
Cell Implantation: MCF-7 cells are suspended in a suitable medium (e.g., Matrigel) and injected into the mammary fat pad of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The oral SERD is administered daily by oral gavage. The vehicle used for the drug is given to the control group.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors can be excised for further analysis (e.g., ERα levels by Western blot).
Clinical Trial Methodologies
1. Patient Population and Study Design
The pivotal clinical trials for oral SERDs generally enroll postmenopausal women (and men) with ER+/HER2- advanced or metastatic breast cancer who have progressed on prior endocrine therapy, often including a CDK4/6 inhibitor. These are typically randomized, open-label, multicenter studies comparing the oral SERD to a standard-of-care endocrine therapy.
2. ESR1 Mutation Detection
The presence of ESR1 mutations is a key stratification factor in many of these trials. These mutations are most commonly detected in circulating tumor DNA (ctDNA) from a blood sample using highly sensitive techniques like droplet digital PCR (ddPCR) or next-generation sequencing (NGS).
-
Droplet Digital PCR (ddPCR): This method partitions the DNA sample into thousands of individual droplets, and PCR amplification of the target DNA sequence occurs in each droplet. The number of droplets with a positive signal for the mutant allele is counted, allowing for highly sensitive and absolute quantification of the mutation.
3. Efficacy Endpoints
The primary endpoint in these trials is typically Progression-Free Survival (PFS), which is the time from randomization until disease progression or death from any cause. Disease progression is assessed by imaging (e.g., CT or MRI scans) according to the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).
-
RECIST 1.1: This set of standardized criteria defines how to measure tumor lesions and how to determine if a tumor has shown a complete response, partial response, stable disease, or progressive disease based on changes in the sum of the diameters of target lesions. Secondary endpoints often include Overall Survival (OS), Objective Response Rate (ORR), and Clinical Benefit Rate (CBR).
Conclusion
Oral SERDs are a promising new class of drugs for the treatment of ER+/HER2- breast cancer, particularly for patients with tumors harboring ESR1 mutations. Elacestrant is the first of this class to receive FDA approval, and several other agents are in late-stage clinical development with encouraging data. The head-to-head comparison of their clinical efficacy and safety profiles, along with an understanding of the experimental methodologies used to evaluate them, is crucial for researchers and clinicians to assess their potential roles in the evolving treatment landscape of breast cancer. As more data, including mature overall survival results, become available, the optimal use and sequencing of these novel agents will become clearer.
References
Giredestrant: A New Generation SERD Demonstrating Superiority in ER-Positive Breast Cancer
A comprehensive analysis of giredestrant showcases its enhanced efficacy and favorable safety profile compared to previous-generation Selective Estrogen Receptor Degraders (SERDs) in the treatment of estrogen receptor-positive (ER+) breast cancer. Clinical trial data consistently highlights its potential to overcome resistance to standard endocrine therapies, offering a promising new treatment modality for researchers, scientists, and drug development professionals.
This compound, a potent, nonsteroidal, oral SERD, has emerged as a frontrunner in the next generation of endocrine therapies.[1][2] Its mechanism of action involves binding to both wild-type and mutant estrogen receptors, inducing a conformational change that leads to the proteasome-mediated degradation of the receptor.[1][3] This dual action of antagonizing and degrading the estrogen receptor provides a more complete blockade of estrogen signaling compared to earlier SERDs and other endocrine therapies.[4] Preclinical studies have demonstrated this compound's superior potency in degrading ERα and inhibiting proliferation in both wild-type and ESR1-mutant breast cancer models when compared to fulvestrant and other oral SERDs.
Comparative Efficacy of this compound
Clinical trial evidence from a series of pivotal studies has substantiated the preclinical promise of this compound. The subsequent sections provide a detailed comparison of this compound with the first-generation SERD, fulvestrant, and other next-generation oral SERDs.
This compound versus Fulvestrant
Fulvestrant, the first approved SERD, established the clinical utility of this drug class. However, its intramuscular route of administration and limitations in efficacy, particularly in the context of acquired resistance, paved the way for the development of more potent, orally bioavailable agents like this compound.
The Phase II acelERA BC study provided a head-to-head comparison of this compound with physician's choice of endocrine therapy, which included fulvestrant. While the study did not meet its primary endpoint of investigator-assessed progression-free survival (INV-PFS) in the overall population, a favorable trend was observed for this compound, particularly in patients with ESR1-mutated tumors.
This compound in Broader Clinical Settings
Further validating its superiority, this compound has demonstrated significant clinical benefit in various settings of ER+/HER2- breast cancer.
The Phase III lidERA Breast Cancer study met its primary endpoint, showing a statistically significant improvement in invasive disease-free survival (iDFS) with this compound compared to standard-of-care endocrine therapy in the adjuvant setting for early-stage breast cancer. This marks this compound as the first oral SERD to demonstrate a benefit in this curative setting.
In the metastatic setting, the Phase III evERA Breast Cancer study showed that this compound in combination with everolimus significantly improved progression-free survival compared to standard-of-care endocrine therapy plus everolimus in patients previously treated with a CDK4/6 inhibitor.
Comparison with Other Next-Generation Oral SERDs
The landscape of oral SERDs is rapidly evolving with several agents in late-stage clinical development. Here, we compare this compound to other prominent next-generation SERDs: elacestrant, camizestrant, and amcenestrant.
Elacestrant
Elacestrant is an oral SERD that has also shown efficacy in ER+/HER2- advanced or metastatic breast cancer. The Phase III EMERALD trial demonstrated a statistically significant improvement in progression-free survival with elacestrant compared to standard of care endocrine therapy, particularly in patients with ESR1 mutations.
Camizestrant
Camizestrant is another potent, next-generation oral SERD. The Phase II SERENA-2 trial showed that camizestrant significantly improved progression-free survival compared to fulvestrant in post-menopausal women with advanced ER+/HER2- breast cancer.
Amcenestrant
Amcenestrant is an oral SERD that has been investigated for the treatment of ER+ breast cancer. However, the Phase II AMEERA-3 trial did not meet its primary endpoint of improving progression-free survival compared to physician's choice of endocrine therapy in patients with locally advanced or metastatic ER+/HER2- breast cancer.
Quantitative Data Summary
| Clinical Trial | Drug(s) Investigated | Patient Population | Primary Endpoint | Key Findings |
| acelERA BC | This compound vs. Physician's Choice (including fulvestrant) | ER+/HER2- advanced breast cancer, 1-2 prior lines of therapy | Investigator-Assessed Progression-Free Survival (INV-PFS) | Did not meet primary endpoint in overall population; trend towards benefit with this compound in ESR1-mutated tumors. |
| lidERA Breast Cancer | This compound vs. Standard-of-Care Endocrine Therapy | ER+/HER2- early-stage breast cancer (adjuvant setting) | Invasive Disease-Free Survival (iDFS) | Statistically significant improvement in iDFS with this compound. |
| evERA Breast Cancer | This compound + Everolimus vs. Standard Endocrine Therapy + Everolimus | ER+/HER2- advanced breast cancer, post-CDK4/6i | Progression-Free Survival (PFS) | Statistically significant improvement in PFS with the this compound combination. |
| EMERALD | Elacestrant vs. Standard of Care Endocrine Therapy | ER+/HER2- advanced/metastatic breast cancer, 1-2 prior lines of endocrine therapy | Progression-Free Survival (PFS) | Statistically significant improvement in PFS with elacestrant, especially in ESR1-mutated patients. |
| SERENA-2 | Camizestrant vs. Fulvestrant | ER+/HER2- advanced breast cancer, post-menopausal, prior endocrine therapy | Progression-Free Survival (PFS) | Statistically significant improvement in PFS with camizestrant at both 75mg and 150mg doses. |
| AMEERA-3 | Amcenestrant vs. Physician's Choice of Endocrine Therapy | ER+/HER2- locally advanced/metastatic breast cancer, progressed on hormonal therapies | Progression-Free Survival (PFS) | Did not meet primary endpoint. |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for a comprehensive understanding of the data.
acelERA BC (NCT04576455)
The acelERA BC study was a randomized, open-label, multicenter Phase II trial. Patients with ER+/HER2- locally advanced or metastatic breast cancer who had received one to two prior lines of systemic therapy were randomized to receive either oral this compound or the physician's choice of endocrine monotherapy (fulvestrant or an aromatase inhibitor). The primary endpoint was investigator-assessed progression-free survival. Tumor assessments were performed at baseline and then at regular intervals.
lidERA Breast Cancer (NCT04961996)
The lidERA Breast Cancer study is a Phase III, randomized, open-label, multicenter trial evaluating the efficacy and safety of adjuvant this compound versus physician's choice of adjuvant endocrine monotherapy in patients with ER+/HER2- early breast cancer. The primary endpoint is invasive disease-free survival. Patients are randomized to receive either oral this compound or standard-of-care endocrine therapy for at least five years.
evERA Breast Cancer (NCT05306340)
The evERA Breast Cancer study is a Phase III, randomized, open-label, multicenter trial evaluating this compound in combination with everolimus versus standard-of-care endocrine therapy with everolimus in patients with ER+/HER2- locally advanced or metastatic breast cancer who have progressed on a prior CDK4/6 inhibitor. The primary endpoint is progression-free survival.
EMERALD (NCT03778931)
The EMERALD trial was a Phase III, randomized, open-label, active-controlled study. It enrolled postmenopausal women and men with ER+/HER2- advanced or metastatic breast cancer who had progressed on one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor. Patients were randomized to receive either oral elacestrant or the investigator's choice of standard-of-care endocrine therapy (fulvestrant or an aromatase inhibitor). The primary endpoints were progression-free survival in the overall population and in patients with ESR1 mutations.
SERENA-2 (NCT04214288)
SERENA-2 was a Phase II, randomized, open-label, multicenter trial that enrolled postmenopausal women with ER+/HER2- advanced breast cancer who had progressed on prior endocrine therapy. Patients were randomized to receive one of two doses of oral camizestrant or intramuscular fulvestrant. The primary endpoint was investigator-assessed progression-free survival.
AMEERA-3 (NCT04059484)
The AMEERA-3 trial was a Phase II, randomized, open-label study that enrolled patients with ER+/HER2- locally advanced or metastatic breast cancer who had progressed on or after hormonal therapies. Patients were randomized to receive either oral amcenestrant or the physician's choice of endocrine therapy. The primary endpoint was progression-free survival.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of SERDs and a typical workflow for a clinical trial evaluating these agents.
Caption: Mechanism of action of this compound as a selective estrogen receptor degrader (SERD).
References
A Comparative Analysis of Giredestrant and Other Selective Estrogen Receptor Degraders in Breast Cancer Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the development of novel oral selective estrogen receptor degraders (SERDs). These agents offer a promising alternative to traditional endocrine therapies and the first-in-class SERD, fulvestrant, which is administered intramuscularly. This guide provides a detailed cross-study comparison of clinical trial data for giredestrant and other prominent SERDs, including elacestrant and camizestrant, alongside the established SERD, fulvestrant. The information is intended to support researchers, scientists, and drug development professionals in their understanding of the current clinical evidence.
Mechanism of Action: A Shared Path with Subtle Differences
This compound, like other SERDs, functions by binding to the estrogen receptor, leading to its degradation and thereby blocking ER-mediated signaling pathways that drive tumor growth.[1][2] This dual mechanism of antagonizing and degrading the estrogen receptor is a key differentiator from selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs). While all SERDs share this fundamental mechanism, variations in their molecular structure may influence their potency, bioavailability, and clinical activity, particularly in the context of ESR1 mutations, which are a common mechanism of resistance to endocrine therapy.
Estrogen Receptor Signaling Pathway
The following diagram illustrates the simplified estrogen receptor signaling pathway and the mechanism of action of SERDs.
Caption: Estrogen Receptor Signaling and SERD Mechanism of Action.
Efficacy Data from Key Clinical Trials
The following tables summarize the key efficacy data from pivotal clinical trials for this compound, elacestrant, camizestrant, and fulvestrant. It is important to note that these are cross-study comparisons and not direct head-to-head trials, unless specified. The patient populations and prior treatments may vary across studies.
Table 1: this compound Efficacy Data
| Clinical Trial | Treatment Arms | Patient Population | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| evERA [3][4][5] | This compound + Everolimus vs. Endocrine Therapy + Everolimus | ER+/HER2- advanced breast cancer, previously treated with CDK4/6 inhibitor | ITT: 8.77 months vs 5.49 months (HR: 0.56) ESR1-mutated: 9.99 months vs 5.45 months (HR: 0.38) | Immature, positive trend observed | - | - |
Table 2: Elacestrant Efficacy Data
| Clinical Trial | Treatment Arms | Patient Population | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| EMERALD | Elacestrant vs. Standard of Care (SOC) Endocrine Therapy | ER+/HER2- advanced/metastatic breast cancer, progressed on 1-2 lines of endocrine therapy including a CDK4/6 inhibitor | Overall: 2.8 months vs 1.9 months (HR: 0.70) ESR1-mutated: 3.8 months vs 1.9 months (HR: 0.55) | Interim analysis HR: 0.75 (overall), 0.59 (ESR1-mutated) | - | - |
Table 3: Camizestrant Efficacy Data
| Clinical Trial | Treatment Arms | Patient Population | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| SERENA-2 | Camizestrant (75mg) vs. Fulvestrant | Postmenopausal women with ER+/HER2- advanced breast cancer, progressed after endocrine therapy | 7.2 months vs 3.7 months (HR: 0.58) | - | 15.7% vs 11.5% | 48.8% vs 39.1% (at 24 weeks) |
| SERENA-6 | Switch to Camizestrant + CDK4/6i vs. Continue AI + CDK4/6i (upon ESR1 mutation detection) | ER+/HER2- advanced breast cancer on 1st-line AI + CDK4/6i with emergent ESR1 mutation | 16.0 months vs 9.2 months (HR: 0.44) | Immature, trend toward improvement | - | - |
Table 4: Fulvestrant Efficacy Data
| Clinical Trial | Treatment Arms | Patient Population | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| FALCON | Fulvestrant vs. Anastrozole | Endocrine therapy-naïve, postmenopausal women with HR+ advanced breast cancer | 16.6 months vs 13.8 months (HR: 0.797) | 44.8 months vs 42.7 months (HR: 0.97) | - | - |
| CONFIRM | Fulvestrant 500mg vs. Fulvestrant 250mg | Postmenopausal women with ER+ advanced breast cancer, progressed on prior endocrine therapy | 6.5 months vs 5.5 months (HR: 0.80) | 26.4 months vs 22.3 months (HR: 0.81) | 9.1% vs 10.2% | 45.6% vs 39.6% |
Safety and Tolerability Profile
The safety profiles of oral SERDs are generally manageable and consistent with endocrine therapies. The following table provides a summary of common treatment-related adverse events (TRAEs) observed in key clinical trials.
Table 5: Common Treatment-Related Adverse Events (All Grades)
| Adverse Event | This compound (+ Everolimus) (evERA) | Elacestrant (EMERALD) | Camizestrant (75mg) (SERENA-2) | Fulvestrant (FALCON) |
| Nausea | Data not detailed in press release | 35.0% | - | 11.4% (Hot flashes) |
| Fatigue | Data not detailed in press release | 19.0% | - | - |
| Arthralgia (Joint Pain) | Data not detailed in press release | 14.3% | - | 16.7% |
| Vomiting | Data not detailed in press release | 19.0% | - | - |
| Decreased Appetite | Data not detailed in press release | 14.8% | - | - |
| Photopsia (visual disturbances) | Not reported | Not reported | 12.2% | Not reported |
| Bradycardia (slow heart rate) | Not reported | Not reported | 5.4% | Not reported |
Note: Safety data for this compound in the evERA trial were reported as consistent with the known safety profiles of the individual drugs, with no new safety signals observed. Detailed percentages of specific adverse events were not available in the initial press releases.
Experimental Protocols of Key Clinical Trials
Understanding the design of the clinical trials is crucial for interpreting the data. Below are summaries of the methodologies for the pivotal trials discussed.
A Standardized Clinical Trial Workflow
The diagram below outlines a typical workflow for a Phase III clinical trial in oncology, from patient screening to data analysis.
References
Giredestrant Demonstrates Superior Efficacy in Preclinical Models of Fulvestrant-Resistant Breast Cancer
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – November 29, 2025 – New comparative analyses of preclinical data indicate that giredestrant (GDC-9545), an investigational oral selective estrogen receptor degrader (SERD), shows superior efficacy in overcoming resistance to fulvestrant in estrogen receptor-positive (ER+) breast cancer models. These findings, targeted towards researchers, scientists, and drug development professionals, highlight this compound's potential as a potent therapeutic option for patients whose disease has progressed on standard endocrine therapies.
This compound has been shown to be a potent antagonist of the estrogen receptor (ER), with an IC50 of 0.05 nM in MCF-7 cell lines, and effectively degrades ERα.[1] Preclinical studies have consistently demonstrated that this compound's anti-proliferation and ER degradation capabilities surpass those of fulvestrant in both wild-type and ESR1-mutant models.[1] In patient-derived xenograft (PDX) models, this compound induced tumor regression at significantly lower doses compared to other SERDs.[1]
Fulvestrant resistance is often driven by mutations in the estrogen receptor gene (ESR1), which lead to ligand-independent ER activation. This compound is designed to effectively target both wild-type and mutant forms of the ER, offering a key advantage over earlier endocrine therapies.[1]
Comparative Efficacy in Fulvestrant-Resistant Models
While direct head-to-head preclinical data of this compound versus fulvestrant in fulvestrant-resistant cell lines is emerging, the existing evidence strongly supports this compound's superior activity. One study highlighted that this compound demonstrates better antiproliferation activity than known SERDs, including fulvestrant, across multiple cell lines and induces tumor regressions in an ESR1 Y537S mutant PDX model as a single agent.[2]
A comparative look at other next-generation endocrine therapies provides further context for the advancements being made in treating fulvestrant-resistant breast cancer.
| Drug/Combination | Target | Efficacy in Fulvestrant-Resistant Models |
| This compound | Oral SERD | Superior anti-proliferation and ER degradation compared to fulvestrant in wild-type and ESR1-mutant models. Induces tumor regression in ESR1 Y537S mutant PDX models. |
| Elacestrant | Oral SERD | Demonstrates anti-tumor activity in fulvestrant-resistant PDX models, independent of ESR1 mutation status. In MCF-7 LTED Y537C fulvestrant-resistant cells, elacestrant showed continued activity. |
| Camizestrant | Oral SERD | Delivered strong antitumor activity in fulvestrant-resistant ESR1 wild-type and mutant PDX models. |
| Lasofoxifene | SERM | More effective than fulvestrant at inhibiting tumor growth and reducing metastases in preclinical models with ESR1 mutations. |
| Capivasertib + Fulvestrant | AKT inhibitor + SERD | Synergistic activity observed in endocrine-sensitive and -resistant preclinical models. Effective in palbociclib-resistant ER+ preclinical models. |
| Gedatolisib + Fulvestrant | PI3K/mTOR inhibitor + SERD | The triplet combination with palbociclib was effective in cell lines adapted to fulvestrant. |
Experimental Protocols
Cell Viability Assay (General Protocol): To assess the anti-proliferative effects of this compound and other compounds, breast cancer cell lines, including those engineered to be resistant to fulvestrant (e.g., MCF-7/Fulv-R), are seeded in 96-well plates. Following attachment, cells are treated with a range of concentrations of the test compounds or vehicle control. After a specified incubation period (typically 5-7 days), cell viability is measured using assays such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.
Patient-Derived Xenograft (PDX) Model Studies: For in vivo efficacy evaluation, fragments of human breast tumors, including those from patients who have progressed on fulvestrant, are implanted into immunocompromised mice. Once tumors are established, mice are randomized to receive daily oral gavage of this compound, vehicle control, or comparator agents like fulvestrant (administered via intramuscular injection). Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for biomarker analysis, such as measurement of ER levels and downstream signaling proteins via immunohistochemistry or western blot.
Visualizing the Mechanism and Workflow
To better understand the experimental approach and this compound's mechanism of action, the following diagrams are provided.
The preclinical data strongly suggest that this compound's ability to potently degrade both wild-type and mutant ER provides a significant advantage in the setting of fulvestrant resistance. These findings underscore the importance of continued clinical development of this compound as a potential new standard of care for patients with advanced ER+ breast cancer.
References
Giredestrant: A Comparative Analysis of its Efficacy on Wild-Type vs. Mutant Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective estrogen receptor degrader (SERD), giredestrant (GDC-9545), and its effects on wild-type (WT) and mutant estrogen receptors (ER). This compound is a next-generation, orally bioavailable SERD designed to overcome the limitations of existing endocrine therapies in ER-positive breast cancer, particularly in the context of acquired resistance driven by ESR1 mutations.[1] This document summarizes key preclinical data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to offer an objective analysis of this compound's performance against other ER-targeting agents.
Mechanism of Action
This compound is a potent, nonsteroidal compound that competitively binds to both wild-type and mutant estrogen receptors with nanomolar potency.[1][2] Its mechanism of action involves inducing an inactive conformation of the ER's ligand-binding domain. This conformational change leads to the proteasome-mediated degradation of the ER protein, thereby inhibiting ER-mediated signaling pathways that are crucial for tumor growth in ER-positive breast cancer.[1][2] Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which primarily antagonize the receptor, this compound's ability to induce ER degradation offers a more complete shutdown of ER signaling. This dual mechanism is particularly advantageous in tumors harboring ESR1 mutations, which can confer ligand-independent receptor activity and resistance to aromatase inhibitors and SERMs.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Figure 1: this compound's mechanism of action on ERα.
Comparative Preclinical Data
The following tables summarize the in vitro potency of this compound in comparison to fulvestrant and tamoxifen, two standard-of-care endocrine therapies. The data is presented for wild-type ER and the clinically relevant Y537S and D538G ESR1 mutations.
Table 1: ERα Binding Affinity
| Compound | ERα Variant | Binding Assay | IC50 / Ki (nM) | Reference |
| This compound | Wild-Type | Radioligand Displacement | IC50: 0.05 | |
| Fulvestrant | Wild-Type | Radioligand Displacement | IC50: 0.29 - 9.4 | |
| D538G | TR-FRET | EC50: ~2.26-fold > WT | ||
| Tamoxifen (4-OHT) | Wild-Type | Radioligand Displacement | Ki: 0.337 | |
| Y537S | Radioligand Displacement | Ki: 2.61 | ||
| D538G | Radioligand Displacement | Ki: 3.42 |
Note: IC50/Ki values can vary between studies due to different experimental conditions.
Table 2: ERα Degradation
| Compound | Cell Line | ERα Variant | DC50 (nM) | Max Degradation (%) | Reference |
| This compound | MCF-7 | Wild-Type | 0.06 | >95 | |
| MCF-7 | Y537S | 0.17 | >95 | ||
| Fulvestrant | MCF-7 | Wild-Type | 0.44 | ~100 | |
| MCF-7 | Y537S | 0.66 | ~100 | ||
| MCF-7 | D538G | Effective degradation | Not specified | ||
| Tamoxifen (4-OHT) | MCF-7 | Wild-Type | Not a primary degrader | Weak degradation | |
| MCF-7 | Y537S | Stabilizes ERα | Not applicable |
DC50: Concentration for 50% maximal degradation.
Table 3: Anti-proliferative Activity
| Compound | Cell Line | ERα Variant | IC50 (nM) | Reference |
| This compound | MCF-7 | Wild-Type | 0.4 | |
| Fulvestrant | MCF-7 | Wild-Type | 0.29 | |
| MCF-7 | Y537S | ~10-fold > WT | ||
| MCF-7 | D538G | ~5-fold > WT | ||
| Tamoxifen (4-OHT) | MCF-7 | Wild-Type | 19,350 - 21,420 | |
| MCF-7 | Y537S | Resistance observed |
Note: Anti-proliferative IC50 values are highly dependent on assay conditions (e.g., presence of estradiol, incubation time).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
ERα Competitive Binding Assay (Radioligand Displacement)
This assay measures the affinity of a test compound for ERα by quantifying its ability to displace a radiolabeled ligand.
Materials:
-
Full-length human ERα protein (wild-type or mutant)
-
[3H]-Estradiol (radioligand)
-
Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)
-
Test compounds (this compound, fulvestrant, 4-hydroxytamoxifen)
-
Hydroxylapatite (HAP) slurry
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and a standard (unlabeled estradiol).
-
In assay tubes, combine the ERα protein, a fixed concentration of [3H]-Estradiol, and varying concentrations of the test compound or standard.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Add cold HAP slurry to each tube to bind the ERα-ligand complexes.
-
Wash the HAP pellets with assay buffer to remove unbound radioligand.
-
Resuspend the pellets in ethanol and transfer to scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
The IC50 value (concentration of test compound that displaces 50% of the radioligand) is determined by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Figure 2: Workflow for ERα competitive binding assay.
ERα Degradation Assay (Western Blot)
This assay quantifies the reduction in ERα protein levels in cells following treatment with a SERD.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7 WT, MCF-7 with CRISPR/Cas9-engineered ESR1 mutations)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-ERα antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software. Normalize ERα levels to the loading control. The DC50 is the concentration of the compound that results in 50% degradation of the ERα protein compared to the vehicle-treated control.
Cell Proliferation Assay
This assay measures the effect of test compounds on the growth of ER-positive breast cancer cells.
Materials:
-
ER-positive breast cancer cell lines (WT and mutant)
-
Cell culture medium (phenol red-free for studies with estradiol)
-
Test compounds and estradiol
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CyQUANT®)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates in their respective growth media.
-
After 24 hours, replace the medium with experimental medium containing serial dilutions of the test compounds, with or without a fixed concentration of estradiol.
-
Incubate the cells for a period of 6-7 days.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated controls.
-
Determine the IC50 value (concentration that inhibits 50% of cell growth) by plotting the dose-response curve.
Figure 3: Workflow for cell proliferation assay.
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a potent selective estrogen receptor degrader with strong activity against both wild-type and clinically relevant mutant forms of ERα. Its ability to induce profound ER degradation translates to robust anti-proliferative effects, particularly in models of endocrine resistance. Compared to fulvestrant, this compound shows superior or comparable degradation and anti-proliferative potency, especially against mutant ERα. In contrast, the SERM tamoxifen is less effective, particularly against mutant ERα where it can even have a stabilizing effect. These findings underscore the potential of this compound as a valuable therapeutic agent for patients with ER-positive breast cancer, including those who have developed resistance to standard endocrine therapies due to ESR1 mutations. The ongoing clinical development of this compound will further elucidate its clinical utility in this patient population.
References
Giredestrant Safety Profile: A Comparative Analysis Against Other Endocrine Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of giredestrant, an investigational oral selective estrogen receptor degrader (SERD), with other widely used endocrine therapies in the treatment of hormone receptor-positive (HR+) breast cancer. The information is compiled from published clinical trial data to assist researchers and drug development professionals in understanding the relative tolerability of these agents.
Executive Summary
This compound has demonstrated a manageable safety profile in clinical trials, comparable to that of other established endocrine therapies. The most frequently reported adverse events associated with this compound are generally low-grade and include fatigue, arthralgia, nausea, and hot flashes. This profile shows considerable overlap with the known side effects of aromatase inhibitors (AIs), other SERDs like fulvestrant, and selective estrogen receptor modulators (SERMs) like tamoxifen. However, nuances in the incidence and severity of specific adverse events differentiate these therapies, providing a basis for individualized treatment considerations.
Comparative Safety Data
The following table summarizes the incidence of common and clinically significant adverse events reported in key clinical trials for this compound and other endocrine therapies. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, trial designs, and duration of follow-up.
| Adverse Event | This compound (GO39932, single agent)[1] | Fulvestrant (FALCON)[2][3] | Anastrozole (ATAC)[4][5] | Letrozole (BIG 1-98) | Exemestane (IES) | Tamoxifen (ATAC) |
| Any Grade | ||||||
| Fatigue | 21% | - | 16% | - | 16% | 15% |
| Arthralgia (Joint Pain) | 17% | 17% | 36% | 25% | 18% | 29% |
| Nausea | 16% | - | 11% | - | - | 11% |
| Hot Flashes | - | 11% | 36% | 34% | 22% | 40% |
| Diarrhea | - | - | 8% | - | 4.2% | 7% |
| Headache | - | - | 13% | - | - | 10% |
| Musculoskeletal Pain | - | - | - | - | 21% | 16.1% |
| Vaginal Dryness | - | - | 2% | - | - | 1% |
| Vaginal Bleeding | - | - | 4% | - | - | 10% |
| Grade 3/4 | ||||||
| Thromboembolic Events | - | - | 2.8% | 1.7% | - | 4.5% |
| Bone Fractures | - | - | 11% | 14.7% | 7% | 8% |
| Cardiovascular Events | - | - | Similar to Tamoxifen | Grade 3-5: 2.4% | - | Grade 3-5: 1.4% |
| Endometrial Cancer | - | - | 0.2% | - | - | 0.8% |
Note: Data for some adverse events were not available in the cited publications for all drugs. The reported percentages are from the safety populations of the respective trials.
Experimental Protocols
The safety data presented in this guide are derived from rigorously conducted clinical trials. The general methodology for safety assessment in these trials is outlined below.
Adverse Event Monitoring and Reporting:
-
Data Collection: Adverse events (AEs) are systematically collected at each study visit through patient interviews, physical examinations, and laboratory assessments.
-
Grading: The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This standardized system provides a five-point scale (Grade 1: Mild, Grade 2: Moderate, Grade 3: Severe, Grade 4: Life-threatening, Grade 5: Death related to AE) to ensure consistency in reporting across different studies and institutions.
-
Causality Assessment: Investigators assess the relationship between the study drug and the occurrence of each AE.
-
Reporting: All AEs, regardless of severity or causality, are recorded in the study database. Serious adverse events (SAEs), which include events that are life-threatening, result in hospitalization, or lead to significant disability, are subject to expedited reporting to regulatory authorities.
Visualizing Mechanisms and Processes
To further understand the context of these endocrine therapies, the following diagrams illustrate the estrogen receptor signaling pathway and a typical workflow for safety assessment in a clinical trial.
Caption: Estrogen Receptor Signaling Pathway and Points of Intervention.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Cardiovascular adverse events during adjuvant endocrine therapy for early breast cancer using letrozole or tamoxifen: safety analysis of BIG 1-98 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term efficacy and safety of anastrozole for adjuvant treatment of early breast cancer in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Proteomic Guide to Giredestrant and Other Selective Estrogen Receptor Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Estrogen Receptor Degraders (SERDs) represent a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. By binding to the estrogen receptor (ERα) and inducing its proteasomal degradation, these agents effectively abrogate ER signaling. Giredestrant (GDC-9545) is a potent, orally bioavailable SERD that has demonstrated significant clinical activity. This guide provides a comparative overview of the proteomic effects of this compound versus other prominent SERDs, including the first-in-class fulvestrant and other next-generation oral SERDs like elacestrant and camizestrant. While direct head-to-head global proteomic studies are limited in publicly available literature, this guide synthesizes preclinical and clinical data to compare their effects on key protein markers and signaling pathways.
Mechanism of Action: A Shared Path to ER Degradation
All SERDs, including this compound, fulvestrant, elacestrant, and camizestrant, share a common primary mechanism of action. They bind to the ligand-binding domain of ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the 26S proteasome. This leads to a reduction in cellular ERα levels, thereby inhibiting downstream signaling pathways that drive tumor proliferation.[1][2]
Caption: General mechanism of action for Selective Estrogen Receptor Degraders (SERDs).
Comparative Efficacy on ERα Degradation and Proliferation Markers
While global proteomics data is sparse, studies on individual SERDs provide insights into their comparative efficacy in degrading ERα and affecting downstream markers of proliferation, such as Ki-67.
| Drug Class | Compound | Target Protein | Effect on Target | Downstream Marker | Effect on Marker | Cell/Tumor Models | Reference |
| Oral SERD | This compound | ERα | Potent Degradation | Ki-67 | Significant Reduction | ER+, HER2- Early Breast Cancer | [3] |
| Parenteral SERD | Fulvestrant | ERα | Degradation | ERα, MDM2 | Reduction | MCF-7, T47D cells | [4] |
| Oral SERD | Elacestrant | ERα | Degradation | Progesterone Receptor (PGR) | Reduction | MCF-7, T47D, HCC1428 cells | [5] |
| Oral SERD | Camizestrant | ERα | Potent Degradation | Progesterone Receptor (PGR) | Reduction | MCF-7, CAMA-1 cells |
Note: This table is a synthesis of data from multiple independent preclinical and clinical studies and does not represent a direct head-to-head comparison under identical experimental conditions.
Preclinical studies have suggested that next-generation oral SERDs, like this compound and camizestrant, may offer more potent ERα degradation compared to fulvestrant. For instance, a study on this compound highlighted its efficacy in suppressing proliferation in patient-derived xenograft (PDX) models, including those with ESR1 mutations, more effectively than fulvestrant. Similarly, preclinical data for camizestrant indicates it achieves a profound and sustained degradation of ERα.
Impact on Signaling Pathways
The degradation of ERα by SERDs has a cascading effect on multiple signaling pathways that are crucial for the survival and proliferation of ER+ breast cancer cells. Proteomic and transcriptomic analyses of SERD-treated cells and resistant models have implicated several key pathways.
Caption: Key signaling pathways impacted by SERD-mediated ERα degradation.
Studies on resistance to endocrine therapies, including SERDs, often show upregulation of alternative signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways. This highlights the interconnectedness of these cellular signals and provides a rationale for combination therapies, which are being actively explored in clinical trials with this compound and other oral SERDs.
Experimental Protocols for Comparative Proteomics
To conduct a direct comparative proteomic analysis of this compound versus other SERDs, a standardized workflow is essential. Below is a representative protocol based on common practices in quantitative mass spectrometry-based proteomics.
Workflow Overview
Caption: A typical experimental workflow for comparative proteomics of SERDs.
Detailed Methodologies
-
Cell Culture and Treatment:
-
Cell Line: ER+ breast cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum. For experiments, cells are often switched to phenol red-free media with charcoal-stripped serum to reduce background estrogenic effects.
-
Treatment: Cells are treated with equimolar concentrations of this compound, fulvestrant, elacestrant, camizestrant, or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).
-
-
Protein Extraction and Quantification:
-
Lysis: Cells are washed with ice-cold PBS and lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading for subsequent steps.
-
-
Protein Digestion:
-
Reduction and Alkylation: Disulfide bonds in proteins are reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide (IAA) to prevent reformation.
-
Digestion: Proteins are digested into peptides using a sequence-specific protease, most commonly trypsin.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Peptide mixtures are separated by reverse-phase liquid chromatography and introduced into a high-resolution mass spectrometer.
-
The mass spectrometer acquires MS1 scans to measure peptide masses and then fragments selected peptides to obtain MS2 spectra for sequencing and identification.
-
-
Data Analysis:
-
Protein Identification: MS/MS spectra are searched against a human protein database (e.g., UniProt) using software like MaxQuant or Proteome Discoverer to identify peptides and, by inference, proteins.
-
Quantitative Analysis: Label-free quantification (LFQ) or isobaric labeling (e.g., TMT) is used to determine the relative abundance of proteins across the different treatment groups.
-
Bioinformatics: Differentially expressed proteins are analyzed for enrichment in specific biological pathways (e.g., Gene Ontology, KEGG) to understand the functional consequences of SERD treatment.
-
Conclusion
This compound is a promising next-generation oral SERD that, along with other oral agents like elacestrant and camizestrant, offers significant advancements over the parenteral SERD fulvestrant. While comprehensive, direct comparative proteomic datasets are not yet widely available, existing evidence from preclinical and clinical studies demonstrates their potent ability to degrade ERα and modulate key downstream signaling pathways involved in breast cancer proliferation. Future large-scale proteomic studies will be invaluable in elucidating the nuanced differences in their mechanisms of action and in identifying predictive biomarkers for patient stratification and the development of rational combination therapies.
References
- 1. onclive.com [onclive.com]
- 2. This compound - NCI [dctd.cancer.gov]
- 3. The results of the EMPRESS study show the activity of this compound in reducing tumor proliferation in ER+/HER2- breast cancer at early stages without the need for ovarian function suppression - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Independent Validation of Giredestrant: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of giredestrant's performance with other selective estrogen receptor degraders (SERDs) and standard endocrine therapies. The information is based on publicly available data from pivotal clinical trials.
This compound is an investigational, oral, next-generation selective estrogen receptor degrader (SERD) and full antagonist designed to block the estrogen receptor (ER) and trigger its degradation.[1][2] It is being evaluated in a comprehensive clinical development program across various stages of ER-positive (ER+), HER2-negative (HER2-) breast cancer. This guide summarizes the key findings from its Phase III clinical trials and compares them with established and emerging therapies.
Mechanism of Action: Targeting the Estrogen Receptor Pathway
This compound works by binding to the estrogen receptor, which is a key driver of growth in ER+ breast cancer. This binding not only blocks the receptor's activity but also leads to its degradation, thereby reducing the overall levels of ER protein in the cancer cells. This dual action aims to overcome resistance to other endocrine therapies.
This compound in Advanced or Metastatic Breast Cancer: The evERA Trial
The Phase III evERA Breast Cancer study evaluated this compound in combination with everolimus versus standard-of-care endocrine therapy plus everolimus in patients with ER+, HER2- locally advanced or metastatic breast cancer previously treated with a CDK4/6 inhibitor.[1][3]
Experimental Protocol: evERA Breast Cancer (NCT05306340)
-
Study Design: A Phase III, randomized, open-label, multicenter study.[1]
-
Patient Population: Patients with ER+, HER2- locally advanced or metastatic breast cancer who had prior treatment with a CDK4/6 inhibitor and endocrine therapy.
-
Intervention: this compound plus everolimus.
-
Comparator: Physician's choice of endocrine therapy (fulvestrant or an aromatase inhibitor) plus everolimus.
-
Primary Endpoints: Investigator-assessed progression-free survival (PFS) in the intent-to-treat (ITT) and ESR1-mutated populations.
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DOR), clinical benefit rate (CBR), and safety.
Efficacy and Safety Data: evERA Trial
The evERA study met its primary endpoints, demonstrating a statistically significant improvement in progression-free survival for the this compound combination.
| Endpoint | This compound + Everolimus | Standard Endocrine Therapy + Everolimus | Hazard Ratio (95% CI) | p-value |
| PFS (ITT Population) | 8.77 months | 5.49 months | 0.56 (0.44-0.71) | <0.0001 |
| PFS (ESR1-mutated) | 9.99 months | 5.45 months | 0.38 (0.27-0.54) | <0.0001 |
| Overall Survival (ITT) | Immature, positive trend observed (HR=0.69) | Immature | 0.69 (0.47-1.00) | 0.0473 |
| Overall Survival (ESR1-mutated) | Immature, positive trend observed (HR=0.62) | Immature | 0.62 (0.38-1.02) | 0.0566 |
| Objective Response Rate (ITT) | 23.8% | 11.7% | - | - |
| Objective Response Rate (ESR1-mutated) | 26.6% | 13.8% | - | - |
Data presented at ESMO Congress 2025.
The safety profile of the this compound and everolimus combination was manageable and consistent with the known profiles of the individual drugs, with no new safety signals observed. Notably, there were no cases of photopsia reported with this compound. The most common all-grade treatment-emergent adverse effects were stomatitis, diarrhea, and anemia.
This compound in Early-Stage Breast Cancer: The lidERA Trial
The Phase III lidERA Breast Cancer study is the first trial of a SERD to demonstrate a significant benefit in the adjuvant setting for ER+, HER2- early-stage breast cancer.
Experimental Protocol: lidERA Breast Cancer (NCT04961996)
-
Study Design: A Phase III, global, randomized, open-label, multicenter study.
-
Patient Population: Over 4,100 patients with medium- and high-risk stage I-III ER+, HER2- early breast cancer.
-
Intervention: this compound (30 mg daily).
-
Comparator: Physician's choice of standard adjuvant endocrine therapy (tamoxifen or an aromatase inhibitor).
-
Primary Endpoint: Invasive disease-free survival (iDFS).
-
Secondary Endpoints: Overall survival, disease-free survival, distant recurrence-free survival, and safety.
Efficacy and Safety Data: lidERA Trial
The lidERA study met its primary endpoint at a pre-planned interim analysis, showing a statistically significant and clinically meaningful improvement in invasive disease-free survival with this compound compared to standard-of-care endocrine therapy. Detailed quantitative data from this trial are anticipated to be presented at the San Antonio Breast Cancer Symposium in December 2025. Overall survival data were immature at the time of the interim analysis but showed a positive trend. This compound was well-tolerated, and its safety profile was consistent with previous studies, with no unexpected safety findings.
Comparative Landscape: this compound vs. Other SERDs
The development of oral SERDs represents a significant advancement in endocrine therapy for breast cancer. Below is a comparison of this compound with other key SERDs based on available Phase II/III trial data.
Fulvestrant (Injectable SERD)
Fulvestrant is the first-in-class SERD, administered as an intramuscular injection. The Phase III FALCON trial compared fulvestrant to the aromatase inhibitor anastrozole in endocrine therapy-naïve postmenopausal women with HR+, HER2- advanced breast cancer.
| Trial | Treatment Arms | Median PFS | Median OS | Key Adverse Events |
| FALCON | Fulvestrant | 16.6 months | 44.8 months | Arthralgia, hot flashes, nausea, fatigue |
| Anastrozole | 13.8 months | 42.7 months | Arthralgia, hot flashes, fatigue, headache |
Final OS data showed no significant difference between the two arms.
Elacestrant (Oral SERD)
Elacestrant is an oral SERD approved for ER+, HER2-, ESR1-mutated advanced or metastatic breast cancer after at least one line of endocrine therapy. The approval was based on the Phase III EMERALD trial.
| Trial | Treatment Arms | Median PFS (Overall) | Median PFS (ESR1-mutated) | Key Adverse Events |
| EMERALD | Elacestrant | 2.8 months | 3.8 months | Nausea, fatigue, vomiting, decreased appetite |
| Standard of Care | 1.9 months | 1.9 months | Fatigue, arthralgia, nausea, back pain |
Elacestrant demonstrated a significant PFS improvement, particularly in the ESR1-mutated population.
Camizestrant (Oral SERD)
Camizestrant is another next-generation oral SERD being investigated in a broad clinical program. The Phase II SERENA-2 trial compared two doses of camizestrant to fulvestrant.
| Trial | Treatment Arms | Median PFS | Key Adverse Events |
| SERENA-2 | Camizestrant (75mg) | 7.2 months | Photopsia, bradycardia, asthenia, anemia |
| Camizestrant (150mg) | 7.7 months | Photopsia, bradycardia, asthenia, anemia | |
| Fulvestrant | 3.7 months | Arthralgia, nausea, fatigue |
Camizestrant showed a significant PFS benefit over fulvestrant. Photopsia (visual disturbances) was a notable adverse event associated with camizestrant.
Ongoing Research and Future Directions
The pionERA Phase III trial (NCT06065748) is currently evaluating this compound in combination with a CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib) compared to fulvestrant plus a CDK4/6 inhibitor in patients with ER+, HER2- advanced breast cancer who have developed resistance to adjuvant endocrine therapy. The results of this trial will be crucial in positioning this compound in the treatment landscape for endocrine-resistant breast cancer.
Summary and Conclusion
This compound has demonstrated promising efficacy and a manageable safety profile in both advanced and early-stage ER+, HER2- breast cancer. The positive results from the evERA and lidERA Phase III trials position this compound as a potentially significant new oral endocrine therapy option. The all-oral combination with everolimus in the evERA trial and the demonstrated benefit in the adjuvant setting in the lidERA trial are notable advancements.
Direct comparisons with other oral SERDs are limited by the absence of head-to-head trials. However, the available data suggest that this compound has a distinct efficacy and safety profile. The ongoing pionERA trial will provide a direct comparison with fulvestrant in combination with CDK4/6 inhibitors, further clarifying its role in the management of ER+ breast cancer. As more detailed data from the this compound clinical trial program become available, a clearer picture of its comparative effectiveness and place in therapy will emerge.
References
Giredestrant Plus Everolimus: A New Frontier in ER+/HER2- Breast Cancer Treatment
A comprehensive analysis of the evERA trial data in comparison to other key combination therapies for advanced estrogen receptor-positive, HER2-negative breast cancer reveals a promising new treatment avenue. Giredestrant, a next-generation oral selective estrogen receptor degrader (SERD), in combination with the mTOR inhibitor everolimus, has demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for patients who have progressed on prior cyclin-dependent kinase 4/6 (CDK4/6) inhibitor therapy.
This guide provides a detailed comparison of the efficacy of this compound in combination with everolimus against other established and emerging combination therapies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the current treatment landscape for ER+/HER2- advanced breast cancer.
Comparative Efficacy of Combination Therapies
The following table summarizes the key efficacy data from the pivotal clinical trials of this compound plus everolimus and other relevant combination therapies in patients with ER+/HER2- advanced breast cancer.
| Clinical Trial | Treatment Arm | Control Arm | Median PFS (months) - Treatment Arm | Median PFS (months) - Control Arm | Hazard Ratio (95% CI) | Objective Response Rate (ORR) - Treatment Arm |
| evERA (ITT Population) [1][2][3] | This compound + Everolimus | Standard Endocrine Therapy + Everolimus | 8.77 | 5.49 | 0.56 (0.44-0.71) | Doubled vs. control[1] |
| evERA (ESR1-mutated) [1] | This compound + Everolimus | Standard Endocrine Therapy + Everolimus | 9.99 | 5.45 | 0.38 (0.27-0.54) | Doubled vs. control |
| BOLERO-2 | Everolimus + Exemestane | Placebo + Exemestane | 7.8 (Investigator) / 11.0 (Central) | 3.2 (Investigator) / 4.1 (Central) | 0.45 (0.38-0.54) / 0.38 (0.31-0.48) | Not Reported |
| PrECOG 0102 | Everolimus + Fulvestrant | Placebo + Fulvestrant | 10.4 | 5.1 | 0.60 (0.40-0.92) | Not Reported |
| SOLAR-1 (PIK3CA-mutated) | Alpelisib + Fulvestrant | Placebo + Fulvestrant | 11.0 | 5.7 | 0.65 (0.50-0.85) | Not Reported |
| CAPItello-291 (Overall Population) | Capivasertib + Fulvestrant | Placebo + Fulvestrant | 7.2 | 3.6 | 0.60 (0.51-0.71) | Not Reported |
| CAPItello-291 (AKT-pathway altered) | Capivasertib + Fulvestrant | Placebo + Fulvestrant | 7.3 | 3.1 | 0.50 (0.38-0.65) | Not Reported |
Signaling Pathways and Drug Mechanisms
The combination of this compound and everolimus targets two distinct and critical pathways in ER+ breast cancer: the estrogen receptor (ER) signaling pathway and the PI3K/AKT/mTOR pathway.
Experimental Protocols
A detailed overview of the methodologies for the key clinical trials cited in this guide is provided below.
evERA Breast Cancer (NCT05306340)
-
Study Design: A Phase III, randomized, open-label, multicenter study.
-
Patient Population: Patients with ER-positive, HER2-negative locally advanced or metastatic breast cancer who have had previous treatment with a CDK4/6 inhibitor and endocrine therapy.
-
Intervention Arms:
-
This compound (30 mg orally, once daily) plus everolimus (10 mg orally, once daily).
-
Physician's choice of endocrine therapy (exemestane or fulvestrant) plus everolimus (10 mg orally, once daily).
-
-
Primary Endpoints: Investigator-assessed progression-free survival (PFS) in the intent-to-treat (ITT) population and in the subpopulation of patients with ESR1-mutated tumors.
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DOR), clinical benefit rate (CBR), and safety.
BOLERO-2 (NCT00863655)
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled, international trial.
-
Patient Population: Postmenopausal women with HR-positive, HER2-negative advanced breast cancer with recurrence or progression during or after nonsteroidal aromatase inhibitor (NSAI) therapy.
-
Intervention Arms:
-
Everolimus (10 mg orally, once daily) plus exemestane (25 mg orally, once daily).
-
Placebo plus exemestane (25 mg orally, once daily).
-
-
Primary Endpoint: Progression-free survival (PFS) by local investigator review.
-
Secondary Endpoints: Overall survival, response rate, and clinical benefit rate.
PrECOG 0102 (NCT01797120)
-
Study Design: A randomized, double-blind, placebo-controlled, phase II trial.
-
Patient Population: Postmenopausal women with HR-positive, HER2-negative metastatic breast cancer resistant to aromatase inhibitor therapy.
-
Intervention Arms:
-
Fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, then day 1 of subsequent cycles) plus everolimus (10 mg orally, once daily).
-
Fulvestrant (as above) plus placebo.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Objective response and clinical benefit rate.
SOLAR-1 (NCT02437318)
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled study.
-
Patient Population: Men and postmenopausal women with HR-positive, HER2-negative advanced breast cancer with a PIK3CA mutation, which progressed on or after aromatase inhibitor treatment.
-
Intervention Arms:
-
Alpelisib (300 mg orally, once daily) plus fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, then day 1 of subsequent cycles).
-
Placebo plus fulvestrant (as above).
-
-
Primary Endpoint: Progression-free survival (PFS) in the PIK3CA-mutant cohort.
-
Secondary Endpoints: Overall survival in the PIK3CA-mutant cohort, PFS in the non-mutant cohort, and overall response rate.
CAPItello-291 (NCT04305496)
-
Study Design: A Phase III, double-blind, randomized study.
-
Patient Population: Patients with locally advanced (inoperable) or metastatic HR-positive, HER2-negative breast cancer following recurrence or progression on or after aromatase inhibitor therapy.
-
Intervention Arms:
-
Capivasertib (400 mg orally, twice daily on an intermittent schedule) plus fulvestrant (500 mg intramuscularly on day 1 of weeks 1 and 3 of cycle 1, then on day 1 of each subsequent cycle).
-
Placebo plus fulvestrant (as above).
-
-
Primary Endpoints: Progression-free survival (PFS) in the overall patient population and in a population of patients whose tumors have qualifying alterations in the AKT pathway (PIK3CA, AKT1, or PTEN).
-
Secondary Endpoints: Overall survival, duration of response, and clinical benefit rate.
Experimental Workflow: evERA Trial
The workflow for the evERA clinical trial, from patient screening to data analysis, is outlined below.
Conclusion
The combination of this compound and everolimus represents a significant advancement in the treatment of ER+/HER2- advanced breast cancer, particularly for patients who have developed resistance to CDK4/6 inhibitors. The data from the evERA trial demonstrates superior efficacy in prolonging progression-free survival compared to standard endocrine therapy plus everolimus. This all-oral regimen offers a new, effective, and potentially more convenient treatment option. Further analysis of overall survival data from the evERA trial and the results of ongoing studies with other novel agents will continue to shape the evolving landscape of ER+ breast cancer therapy.
References
- 1. onclive.com [onclive.com]
- 2. A Study Evaluating the Efficacy and Safety of this compound Plus Everolimus Compared With the Physician's Choice of Endocrine Therapy Plus Everolimus in Participants With Estrogen Receptor-Positive, HER2-Negative, Locally Advanced or Metastatic Breast Cancer (evERA Breast Cancer) [clin.larvol.com]
- 3. roche.com [roche.com]
Giredestrant in ER+/HER2- Breast Cancer: A Comparative Meta-Analysis of Clinical Trial Outcomes
For Immediate Release
A comprehensive meta-analysis of clinical trial data for giredestrant, an investigational oral selective estrogen receptor degrader (SERD), demonstrates its potential as a promising therapeutic agent for estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This guide provides a detailed comparison of this compound's performance against other SERDs and standard-of-care endocrine therapies, supported by experimental data from pivotal clinical trials.
This compound is a nonsteroidal SERD that functions by binding to both wild-type and mutant estrogen receptors, leading to a conformational change that triggers proteasome-mediated degradation of the receptor.[1] This mechanism of action effectively blocks ER-mediated signaling, which is a critical driver of tumor growth in ER+ breast cancer.[1]
Comparative Efficacy of this compound and Other SERDs
The clinical development program for this compound has included several key Phase II and Phase III trials, such as acelERA, evERA, and lidERA, evaluating its efficacy and safety in various settings of ER+/HER2- breast cancer. To provide a clear comparison, the following tables summarize the primary outcomes of these trials alongside those of other prominent SERDs: elacestrant, camizestrant, and the intramuscular SERD fulvestrant.
Table 1: Efficacy in Advanced or Metastatic ER+/HER2- Breast Cancer (Second-Line and Later)
| Clinical Trial | Drug Regimen | Patient Population | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS (95% CI) | p-value |
| acelERA (Phase II) | This compound | Pre-treated (1-2 prior lines) | 5.6 months | 0.81 (0.60 - 1.10) | 0.1757 |
| Physician's Choice of Endocrine Therapy (PCET) | Pre-treated (1-2 prior lines) | 5.4 months | |||
| acelERA (ESR1-mutant subgroup) | This compound | Pre-treated with ESR1 mutation | Not Reported | 0.60 (0.35 - 1.03) | Not Reported |
| PCET | Pre-treated with ESR1 mutation | Not Reported | |||
| EMERALD (Phase III) | Elacestrant | Pre-treated (1-2 prior lines, incl. CDK4/6i) | 2.8 months | 0.70 (0.55 - 0.88) | 0.002 |
| Standard of Care (SOC) Endocrine Therapy | Pre-treated (1-2 prior lines, incl. CDK4/6i) | 1.9 months | |||
| EMERALD (ESR1-mutant subgroup) | Elacestrant | Pre-treated with ESR1 mutation (incl. CDK4/6i) | 3.8 months | 0.55 (0.39 - 0.77) | 0.0005 |
| SOC Endocrine Therapy | Pre-treated with ESR1 mutation (incl. CDK4/6i) | 1.9 months | |||
| SERENA-2 (Phase II) | Camizestrant (75 mg) | Post-menopausal, pre-treated | 7.2 months | 0.58 (0.41 - 0.81) | 0.0124 |
| Fulvestrant | Post-menopausal, pre-treated | 3.7 months | |||
| CONFIRM (Phase III) | Fulvestrant (500 mg) | Postmenopausal, progressed on prior endocrine therapy | 6.5 months | 0.80 (0.68 - 0.94) | 0.006 |
| Fulvestrant (250 mg) | Postmenopausal, progressed on prior endocrine therapy | 5.5 months |
Table 2: Efficacy in Combination Therapy for Advanced or Metastatic ER+/HER2- Breast Cancer
| Clinical Trial | Drug Regimen | Patient Population | Median PFS | HR for PFS (95% CI) | p-value |
| evERA (Phase III) | This compound + Everolimus | Pre-treated with CDK4/6i | 8.77 months | 0.56 (0.44 - 0.71) | <0.0001 |
| SOC Endocrine Therapy + Everolimus | Pre-treated with CDK4/6i | 5.49 months | |||
| evERA (ESR1-mutant subgroup) | This compound + Everolimus | Pre-treated with CDK4/6i and ESR1 mutation | 9.99 months | 0.38 (0.27 - 0.54) | <0.0001 |
| SOC Endocrine Therapy + Everolimus | Pre-treated with CDK4/6i and ESR1 mutation | 5.45 months |
Table 3: Efficacy in Early-Stage ER+/HER2- Breast Cancer (Adjuvant Setting)
| Clinical Trial | Drug Regimen | Patient Population | Primary Endpoint | Outcome |
| lidERA (Phase III) | This compound | Medium- or high-risk Stage I-III | Invasive Disease-Free Survival (iDFS) | Statistically significant and clinically meaningful improvement vs. SOC |
| SOC Endocrine Therapy | Medium- or high-risk Stage I-III |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of key experimental protocols employed in the evaluation of this compound and its comparators.
ESR1 Mutation Detection in Circulating Tumor DNA (ctDNA)
-
Objective: To identify activating mutations in the estrogen receptor 1 gene (ESR1) from blood samples, which are known to confer resistance to aromatase inhibitors.
-
Methodologies:
-
Droplet Digital PCR (ddPCR): This method was used in several trials for its high sensitivity in detecting rare mutations.[2][3][4] The process involves partitioning a DNA sample into thousands of nanoliter-sized droplets, followed by PCR amplification with mutation-specific fluorescent probes. The number of droplets with a positive signal for the mutant allele is counted to quantify the mutation frequency. Specific assays are designed to detect hotspot mutations in the ligand-binding domain of the ESR1 gene.
-
Next-Generation Sequencing (NGS): NGS platforms, such as those with molecular barcoding, were also employed for a broader and highly sensitive analysis of ESR1 mutations. This technique involves sequencing a targeted panel of genes or the whole exome of the ctDNA. Molecular barcoding helps to reduce sequencing errors and improve the detection of low-frequency mutations.
-
Ki67 Immunohistochemistry (IHC)
-
Objective: To assess the proliferation rate of tumor cells by measuring the expression of the Ki67 protein, a nuclear marker associated with cell proliferation.
-
Protocol Outline:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the Ki67 antigen.
-
Staining: The slides are incubated with a primary antibody specific for the Ki67 protein. This is followed by incubation with a secondary antibody linked to an enzyme (e.g., horseradish peroxidase) and a chromogenic substrate to produce a colored signal in the nuclei of proliferating cells.
-
Scoring: The Ki67 proliferation index is determined by counting the percentage of tumor cells with positive nuclear staining among the total number of tumor cells evaluated.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the estrogen receptor signaling pathway, the mechanism of action of this compound, and a typical clinical trial workflow.
Conclusion
The cumulative evidence from clinical trials suggests that this compound is an active and well-tolerated oral SERD with the potential to improve outcomes for patients with ER+/HER2- breast cancer in both early and advanced stages of the disease. Its efficacy, particularly in combination with other targeted agents and in patients with ESR1 mutations, positions it as a significant advancement in the landscape of endocrine therapies. Continued follow-up from ongoing Phase III studies will further clarify its role in the treatment paradigm for ER+/HER2- breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. A single droplet digital PCR for ESR1 activating mutations detection in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of ESR1 mutation in circulating tumor DNA demonstrates evolution during therapy for metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Effects of Giredestrant and Other Selective Estrogen Receptor Degraders (SERDs)
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is undergoing a significant transformation with the advent of novel oral Selective Estrogen Receptor Degraders (SERDs). These agents offer a promising alternative to traditional endocrine therapies and the first-generation SERD, fulvestrant. This guide provides an objective comparison of the long-term effects of giredestrant and other prominent SERDs, supported by experimental data from key clinical trials.
Mechanism of Action: A Shared Path with Distinct Potency
SERDs exert their anticancer effects by binding to the estrogen receptor (ER), leading to its degradation and thereby blocking ER-mediated signaling pathways that drive tumor growth.[1][2] Unlike selective estrogen receptor modulators (SERMs) that can have mixed agonist/antagonist effects, SERDs are pure ER antagonists.[3] This complete antagonism is particularly crucial in overcoming resistance mediated by ESR1 mutations, which can render other endocrine therapies ineffective.[4][5]
While the fundamental mechanism is conserved, preclinical studies suggest variations in potency among the newer oral SERDs. This compound, for instance, has demonstrated superior preclinical potency over fulvestrant and other oral SERDs in development. Similarly, preclinical models have shown camizestrant to have robust anti-tumor activity, including in models with ER-activating mutations. Elacestrant has also shown potent inhibition of ERα and tumor growth in preclinical settings, even in models resistant to fulvestrant.
Clinical Efficacy: A Head-to-Head Look at the Data
Recent Phase III clinical trials have provided valuable long-term data on the efficacy of these emerging SERDs. The following tables summarize key findings from pivotal studies.
Table 1: Efficacy of this compound in Key Clinical Trials
| Trial Name (NCT) | Phase | Patient Population | Treatment Arms | Key Efficacy Outcomes | Citation(s) |
| evERA Breast Cancer (NCT05306340) | III | ER+/HER2- advanced or metastatic breast cancer, post-CDK4/6i | This compound + Everolimus vs. Endocrine Therapy + Everolimus | Statistically significant improvement in Progression-Free Survival (PFS) in both the intent-to-treat and ESR1-mutated populations. | |
| lidERA Breast Cancer (NCT04961996) | III | ER+/HER2- early breast cancer (adjuvant setting) | This compound vs. Physician's Choice of Endocrine Therapy | - | |
| acelERA BC (NCT04576455) | II | ER+/HER2- advanced breast cancer (2nd/3rd line) | This compound vs. Physician's Choice of Endocrine Therapy | Did not meet primary endpoint of superior PFS, but showed a trend towards benefit in ESR1-mutated tumors. |
Table 2: Efficacy of Camizestrant in Key Clinical Trials
| Trial Name (NCT) | Phase | Patient Population | Treatment Arms | Key Efficacy Outcomes | Citation(s) |
| SERENA-6 (NCT04964934) | III | 1st-line ER+/HER2- advanced breast cancer with emergent ESR1 mutation | Switch to Camizestrant + CDK4/6i vs. Continue Aromatase Inhibitor + CDK4/6i | Switching to camizestrant significantly delayed disease progression. | |
| SERENA-2 (NCT04214288) | II | ER+/HER2- advanced breast cancer, post-endocrine therapy | Camizestrant (75mg, 150mg) vs. Fulvestrant | Both doses of camizestrant showed a statistically significant and clinically meaningful improvement in PFS compared to fulvestrant. The benefit was more pronounced in patients with ESR1 mutations. | |
| SERENA-1 (NCT03616587) | I | ER+/HER2- advanced breast cancer | Camizestrant monotherapy and in combination with CDK4/6 inhibitors | Demonstrated a manageable safety profile and promising anti-tumor activity. |
Table 3: Efficacy of Elacestrant in Key Clinical Trials
| Trial Name (NCT) | Phase | Patient Population | Treatment Arms | Key Efficacy Outcomes | Citation(s) |
| EMERALD (NCT03778931) | III | ER+/HER2- advanced or metastatic breast cancer, post-CDK4/6i | Elacestrant vs. Standard of Care (Fulvestrant or Aromatase Inhibitor) | Statistically significant improvement in PFS in the overall population and in patients with ESR1 mutations. The 12-month PFS was notably higher with elacestrant. |
Table 4: Efficacy of Fulvestrant (for comparison)
| Trial Name | Phase | Patient Population | Treatment Arms | Key Efficacy Outcomes | Citation(s) |
| Various | Post-marketing | Hormone receptor-positive metastatic breast cancer | Fulvestrant | Effective in heavily pretreated patients, with a clinical benefit observed in about one-third of patients who failed tamoxifen and an aromatase inhibitor. | |
| FAERS Database Analysis | Post-marketing | Real-world data | Fulvestrant | Analysis of adverse events in a real-world setting. |
Long-Term Safety and Tolerability
The long-term safety profiles of these oral SERDs are a critical consideration. While direct head-to-head long-term safety data between the newer oral SERDs is still emerging, clinical trials provide valuable insights.
This compound: In the acelERA BC study, this compound was well-tolerated, with a safety profile comparable to the physician's choice of endocrine therapy. Treatment-related grade 3 or 4 adverse events were infrequent.
Camizestrant: The SERENA-2 trial showed that both 75mg and 150mg doses of camizestrant were well tolerated. The most common treatment-related adverse events were photopsia and sinus bradycardia, which were mostly grade 1 or 2. Discontinuation due to adverse events was low.
Elacestrant: The EMERALD trial demonstrated that elacestrant has a manageable safety profile. The most common adverse events were nausea, fatigue, and vomiting, which were predominantly grade 1 or 2.
Fulvestrant: As the longest-used SERD, fulvestrant's long-term safety profile is well-characterized. The most common side effects are injection site reactions, hot flashes, and arthralgia. Real-world data from the FAERS database provides extensive information on its adverse event profile.
Table 5: Comparative Overview of Common Adverse Events (All Grades)
| Adverse Event | This compound | Camizestrant | Elacestrant | Fulvestrant | Citation(s) |
| Nausea | Reported | Reported (Grade 1/2) | Common (35.0%) | Common | |
| Fatigue | Reported | Reported (Grade 1/2) | Common (19.0%) | Common | |
| Vomiting | Reported | Reported (Grade 1/2) | Common (19.0%) | Common | |
| Photopsia | Not commonly reported | Common (Dose-dependent) | Not commonly reported | Not reported | |
| Bradycardia | Not commonly reported | Common (Asymptomatic) | Not commonly reported | Not reported | |
| Injection Site Reactions | N/A (Oral) | N/A (Oral) | N/A (Oral) | Common | |
| Arthralgia | Reported | Reported | Common (14.3%) | Common | |
| Decreased Appetite | Reported | Reported | Common (14.8%) | Reported |
Experimental Protocols: A Glimpse into the Pivotal Trials
Detailed methodologies are crucial for interpreting clinical trial data. Below are summaries of the experimental protocols for the key Phase III trials discussed.
evERA Breast Cancer (NCT05306340) - this compound
-
Study Design: A Phase III, randomized, open-label, multicenter study.
-
Participants: Patients with ER+/HER2- locally advanced or metastatic breast cancer who have progressed on a prior CDK4/6 inhibitor and endocrine therapy.
-
Intervention: this compound (30 mg orally daily) in combination with everolimus (10 mg orally daily).
-
Comparator: Physician's choice of endocrine therapy (fulvestrant or exemestane) in combination with everolimus.
-
Primary Endpoints: Investigator-assessed progression-free survival (PFS) in the intent-to-treat (ITT) population and in the subpopulation of patients with detectable ESR1 mutations.
-
Key Assessments: Tumor assessments performed every 8 weeks for the first 48 weeks, and every 12 weeks thereafter. Safety and tolerability were monitored throughout the study.
SERENA-6 (NCT04964934) - Camizestrant
-
Study Design: A Phase III, randomized, double-blind, multicenter trial.
-
Participants: Patients with HR+/HER2- advanced breast cancer receiving first-line treatment with an aromatase inhibitor and a CDK4/6 inhibitor who develop a detectable ESR1 mutation in circulating tumor DNA (ctDNA) prior to disease progression.
-
Intervention: Switch to camizestrant (75 mg orally daily) while continuing the same CDK4/6 inhibitor.
-
Comparator: Continue with the same aromatase inhibitor and CDK4/6 inhibitor.
-
Primary Endpoint: Progression-free survival (PFS).
-
Key Assessments: Regular monitoring of ctDNA for the emergence of ESR1 mutations. Tumor assessments and safety monitoring were conducted at regular intervals.
EMERALD (NCT03778931) - Elacestrant
-
Study Design: A Phase III, randomized, open-label, multicenter trial.
-
Participants: Postmenopausal women and men with ER+/HER2- advanced or metastatic breast cancer who had progressed on one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.
-
Intervention: Elacestrant (400 mg orally daily).
-
Comparator: Standard of care (SOC) endocrine therapy, which was the investigator's choice of fulvestrant or an aromatase inhibitor.
-
Primary Endpoints: Progression-free survival (PFS) in the overall population and in patients with ESR1-mutated tumors.
-
Key Assessments: Tumor assessments were performed at baseline and every 8 weeks. Safety and tolerability were continuously monitored.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of Action of Oral SERDs.
Caption: Simplified Workflow of the evERA Breast Cancer Trial.
Caption: Experimental Design of the SERENA-6 Trial.
Conclusion
The development of oral SERDs, including this compound, camizestrant, and elacestrant, represents a significant advancement in the treatment of ER+ breast cancer. These agents have demonstrated superior or comparable efficacy to the established SERD, fulvestrant, with the convenience of oral administration. Head-to-head trials and long-term follow-up data will continue to refine their optimal placement in the therapeutic armamentarium. The distinct preclinical profiles and emerging clinical data suggest that while they share a common mechanism, there may be important differences in their long-term effects and utility in specific patient populations, particularly those with ESR1 mutations. Continued research and real-world evidence will be crucial in fully understanding the comparative long-term benefits and risks of these promising therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Giredestrant: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in the development of novel therapeutics, ensuring the safe handling and disposal of investigational compounds like Giredestrant is paramount. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the protection of personnel and the environment.
Core Safety and Handling Principles
This compound is an orally administered selective estrogen receptor degrader (SERD) that has been investigated for the treatment of estrogen receptor-positive breast cancer.[1] As with any active pharmaceutical ingredient, understanding its hazard profile is the first step in safe handling and disposal.
Hazard Identification:
According to safety data sheets (SDS), this compound is classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative information pertinent to the safe disposal of this compound.
| Parameter | Value/Information | Source |
| CAS Number | 1953133-47-5 | [2] |
| Molecular Formula | C27H31F5N4O | [2] |
| Molecular Weight | 522.55 g/mol | |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | |
| Environmental Hazard | Not classified as environmentally hazardous, but large or frequent spills may be harmful. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most pharmaceutical waste, is governed by local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA). The following protocol is a general guideline based on best practices for pharmaceutical waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
1. Waste Segregation:
-
Contaminated Solids: All disposable materials that have come into contact with this compound, such as gloves, bench paper, and empty vials, should be considered trace chemotherapy waste. These items must be segregated from regular trash and placed in a designated, clearly labeled hazardous waste container. Yellow containers are often used for trace chemotherapy waste.
-
Bulk Quantities: Unused or expired this compound, as well as grossly contaminated materials, are considered bulk chemotherapy waste. This waste must be collected in a separate, designated hazardous waste container, often black, and must not be mixed with other waste streams.
-
Sharps: Any needles or syringes used for handling this compound, even if empty, should be disposed of in a designated sharps container.
2. Container Management:
-
All waste containers must be properly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the specific hazard (e.g., "Toxic").
-
Keep containers securely closed when not in use.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
3. Disposal Procedure:
-
Never dispose of this compound down the drain or in the regular trash. The EPA has banned the sewering of hazardous waste pharmaceuticals.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal of pharmaceutical waste, particularly chemotherapy-related compounds, is typically achieved through high-temperature incineration by a licensed hazardous waste disposal company.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and prevent others from entering.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable decontamination solution, as recommended by your EHS department.
Experimental Workflow for Disposal
While a specific chemical deactivation protocol for this compound is not publicly available, the logical workflow for its disposal in a research setting follows a clear path to ensure safety and compliance.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Comprehensive Safety and Handling Guide for Giredestrant
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Giredestrant. The following procedures are designed to ensure a safe laboratory environment and proper disposal of materials.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.
Summary of Hazards:
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1] |
Required Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Wear two pairs of chemotherapy-rated nitrile gloves.[2][3] Change gloves immediately if contaminated, torn, or punctured. |
| Body Protection | Protective Clothing | Wear a disposable, lint-free gown made of polypropylene with a polyethylene coating that has been shown to resist permeability by hazardous drugs. Gowns should have long sleeves and knit cuffs. |
| Eye and Face Protection | Eye Protection/Face Shield | Use safety glasses with side shields or a full-face shield to protect against splashes. |
| Respiratory Protection | Respirator | For procedures that may generate aerosols or dust, a NIOSH-approved respirator (e.g., N95) should be used. In case of significant spills or uncontrolled aerosolization, a self-contained breathing apparatus is recommended. |
Operational and Handling Procedures
Preparation and Handling:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.
-
Hand Washing: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before and after removing gloves.
-
Clothing: Take off any contaminated clothing and wash it before reuse.
Emergency Procedures:
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Spill | Evacuate the area. Wear full personal protective equipment, including a self-contained breathing apparatus, before attempting to clean the spill. Absorb the spill with inert material and place it in a designated hazardous waste container. |
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to local, state, and federal regulations.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Procedure |
| Contaminated PPE (gloves, gowns, etc.) | Yellow Trace Waste Container or designated hazardous waste bin. | Place all disposable PPE in the designated container immediately after use. |
| Empty Vials and Packaging | Hazardous Waste Container | Dispose of in a container designated for hazardous chemical waste. |
| Unused or Expired this compound | Black Bulk Waste Container or as per institutional guidelines for hazardous chemical waste. | Do not dispose of in regular trash or down the drain. |
| Contaminated Sharps (needles, syringes) | Red Sharps Container (if completely empty) or Black Bulk Waste Container (if containing residual drug). | Do not recap needles. Place directly into the appropriate sharps container. |
This compound Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
